Fmoc-O2Oc-OPfp
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22F5NO6/c28-21-22(29)24(31)26(25(32)23(21)30)39-20(34)14-37-12-11-36-10-9-33-27(35)38-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-14H2,(H,33,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEHMGSPKAJWSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCC(=O)OC4=C(C(=C(C(=C4F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22F5NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role and Mechanism of Fmoc-O2Oc-OPfp in Modern Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of therapeutic peptide development, the precise control of molecular architecture is paramount. The strategic incorporation of linkers and modifying groups can profoundly influence the pharmacokinetic and pharmacodynamic properties of a peptide. This technical guide delves into the mechanism of action and application of Fmoc-8-amino-3,6-dioxaoctanoic acid pentafluorophenyl ester (Fmoc-O2Oc-OPfp), a key building block in the synthesis of complex and modified peptides. We will explore its role in solid-phase peptide synthesis (SPPS), provide detailed experimental protocols, present comparative data on coupling efficiencies, and illustrate the underlying chemical principles through mechanistic diagrams.
Introduction to this compound in Peptide Synthesis
Fmoc-8-amino-3,6-dioxaoctanoic acid (Fmoc-O2Oc-OH or Fmoc-AEEA-OH) is a hydrophilic linker that is widely employed in peptide modification. The "O2Oc" or "AEEA" designation refers to the two ether oxygens and the octanoic acid backbone, which imparts increased hydrophilicity and flexibility to the parent peptide. This can lead to improved solubility, reduced aggregation, and altered pharmacokinetic profiles.
The pentafluorophenyl (Pfp) ester form, this compound, is a highly activated derivative designed for efficient coupling during solid-phase peptide synthesis (SPPS). The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon highly susceptible to nucleophilic attack by the free amine of the growing peptide chain, driving the amide bond formation to completion.[1][2]
Key Attributes of this compound:
-
Hydrophilic Spacer: The O2Oc linker enhances the water solubility of the resulting peptide.[3]
-
Flexible Linker: The ethylene glycol units provide conformational flexibility.
-
Efficient Coupling: The OPfp ester is a highly reactive activating group, ensuring rapid and efficient amide bond formation.[2]
-
Compatibility with Fmoc Chemistry: The Fmoc protecting group allows for seamless integration into standard Fmoc-based solid-phase peptide synthesis workflows.
Mechanism of Action
The utility of this compound in peptide synthesis is centered around two key chemical transformations: the coupling of the linker to the peptide chain and the subsequent deprotection of the Fmoc group to allow for further chain elongation.
Coupling Reaction
The coupling of this compound to the N-terminus of a resin-bound peptide proceeds via a nucleophilic acyl substitution. The free amine of the peptide acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the pentafluorophenyl ester. This results in the formation of a stable amide bond and the release of pentafluorophenol as a byproduct.
Caption: Coupling of this compound to a peptide.
Fmoc Deprotection
Following the successful coupling of the linker, the N-terminal Fmoc protecting group must be removed to allow for the addition of the next amino acid in the sequence. This is typically achieved by treatment with a mild base, such as piperidine in dimethylformamide (DMF). The base abstracts the acidic proton on the fluorenyl ring, leading to a β-elimination reaction that liberates the free amine, dibenzofulvene, and carbon dioxide.[4][5]
Caption: Base-mediated Fmoc deprotection mechanism.
Data Presentation: Coupling Efficiency
Pentafluorophenyl esters are known for their high reactivity, leading to excellent coupling efficiencies and minimal racemization.[2] While specific kinetic data for this compound is not extensively published in comparative tables, the general performance of OPfp esters relative to other common coupling reagents provides a strong indication of its efficacy.
| Coupling Reagent/Method | Relative Coupling Rate | Advantages | Disadvantages |
| OPfp Esters | Very High | Stable, crystalline solids; low racemization; no need for in-situ activation. | Higher cost of pre-activated building blocks. |
| HBTU/HOBt | High | Widely used; reliable for most couplings. | Can lead to guanidinylation of the free amine.[6] |
| HATU/HOAt | Very High | More efficient than HBTU, especially for hindered couplings. | Higher cost; HOAt is explosive.[7] |
| DIC/HOBt | High | Cost-effective; urea byproduct is soluble. | Potential for racemization with some amino acids. |
| PyBOP | High | Good for hindered couplings; no guanidinylation. | Forms toxic HMPA byproduct.[6] |
Experimental Protocols
This section provides a detailed protocol for the incorporation of an Fmoc-O2Oc-OH linker into a peptide sequence using solid-phase peptide synthesis. The protocol involves the in-situ activation of the carboxylic acid to form the OPfp ester, followed by coupling to the resin-bound peptide.
Materials and Reagents
-
Fmoc-protected amino acid loaded resin
-
Fmoc-8-amino-3,6-dioxaoctanoic acid (Fmoc-O2Oc-OH)
-
Pentafluorophenol (PFP)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
Experimental Workflow
Caption: Experimental workflow for linker incorporation.
Step-by-Step Procedure
-
Resin Swelling: Swell the Fmoc-protected amino acid-loaded resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain and repeat the piperidine treatment for another 15-20 minutes to ensure complete deprotection.[2]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and dibenzofulvene-piperidine adduct.
-
Activation of Fmoc-O2Oc-OH: In a separate vial, dissolve Fmoc-O2Oc-OH (3 equivalents relative to resin loading) and pentafluorophenol (3 equivalents) in DMF. Add DIC (3 equivalents) and allow the mixture to react for 15-20 minutes at room temperature to pre-activate the linker.
-
Coupling: Add the activated this compound solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature. The progress of the coupling can be monitored using a ninhydrin test.
-
Washing: After complete coupling, drain the reaction solution and wash the resin with DMF (3-5 times) followed by DCM (3-5 times).
-
Chain Elongation (Optional): If further amino acids are to be added after the linker, repeat the deprotection (Step 2) and coupling (Step 5 with the desired Fmoc-amino acid) cycles.
-
Final Deprotection and Cleavage: After the final coupling step, perform a final Fmoc deprotection. Wash the resin as described in Step 3 and dry it under vacuum. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[8]
-
Peptide Precipitation and Purification: Filter the cleavage mixture to separate the resin. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
This compound is a valuable and highly efficient reagent for the incorporation of a hydrophilic linker in solid-phase peptide synthesis. Its pre-activated pentafluorophenyl ester form ensures rapid and clean coupling reactions, while the Fmoc protecting group allows for its seamless integration into standard SPPS protocols. The O2Oc linker itself offers a powerful tool for modulating the physicochemical properties of peptides, making it an important component in the design and synthesis of novel peptide-based therapeutics and research tools. The detailed protocols and mechanistic understanding provided in this guide are intended to empower researchers to effectively utilize this versatile building block in their synthetic endeavors.
References
- 1. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 2. chem.uci.edu [chem.uci.edu]
- 3. Fmoc-8-amino-3,6-dioxaoctanoic Acid PEGylation Crosslinker - Creative Biolabs [creative-biolabs.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Bot Detection [iris-biotech.de]
- 7. peptide.com [peptide.com]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Synthesis Route for Fmoc-O2Oc-OPfp: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the synthesis route for Fmoc-O2Oc-OPfp, chemically known as the pentafluorophenyl ester of 8-(Fmoc-amino)octanoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.
Introduction
This compound is a valuable building block in solid-phase peptide synthesis (SPPS). The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a base-labile protecting group for the amino functionality, while the pentafluorophenyl (Pfp) ester provides a highly activated carboxylic acid, facilitating efficient peptide bond formation. The C8 alkyl chain (octanoic acid derivative) acts as a lipophilic spacer. This guide details a common two-step synthesis route, starting from 8-aminooctanoic acid.
Synthesis Pathway Overview
The synthesis of this compound is typically achieved in two main steps:
-
Fmoc Protection: The amino group of 8-aminooctanoic acid is protected using Fmoc-Cl or Fmoc-OSu in the presence of a base.
-
Pentafluorophenyl Esterification: The carboxylic acid of the resulting Fmoc-8-aminooctanoic acid (Fmoc-O2Oc-OH) is activated by conversion to a pentafluorophenyl ester using pentafluorophenol and a coupling agent like dicyclohexylcarbodiimide (DCC).
The overall reaction scheme is presented below.
Caption: Synthesis workflow for this compound.
Experimental Protocols
This procedure is based on standard Fmoc protection of amino acids.
-
Materials:
-
8-aminooctanoic acid
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium carbonate (Na₂CO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 8-aminooctanoic acid in a 10% aqueous solution of sodium carbonate.
-
To this solution, add a solution of Fmoc-Cl or Fmoc-OSu in dioxane dropwise while stirring vigorously at room temperature.
-
Continue stirring the reaction mixture overnight at room temperature.
-
After the reaction is complete (monitored by TLC), dilute the mixture with water and wash with ethyl acetate to remove any unreacted Fmoc reagent.
-
Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
The crude Fmoc-8-aminooctanoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
-
This procedure follows a general method for the synthesis of pentafluorophenyl active esters.
-
Materials:
-
Fmoc-8-aminooctanoic acid (from Step 1)
-
Pentafluorophenol
-
Dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (DCM) or Ethyl acetate
-
Dicyclohexylurea (DCU)
-
-
Procedure:
-
Dissolve Fmoc-8-aminooctanoic acid and pentafluorophenol in anhydrous DCM or ethyl acetate.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC in the same solvent dropwise to the reaction mixture.
-
Stir the reaction mixture at 0 °C for 1-2 hours and then at room temperature overnight.
-
The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Filter off the DCU precipitate and wash it with a small amount of the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization or flash column chromatography.
-
Data Presentation
The following table summarizes the key quantitative data for the compounds involved in the synthesis.
| Compound | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Purity (HPLC) |
| 8-aminooctanoic acid | - | C₈H₁₇NO₂ | 159.23 | - | >98% |
| Fmoc-8-aminooctanoic acid | Fmoc-O2Oc-OH | C₂₃H₂₇NO₄ | 381.47 | 85-95% | >98% |
| This compound | - | C₂₉H₂₆F₅NO₄ | 547.51 | 70-90% | >98% |
Note: Typical yields are estimates based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and scale.
Logical Relationship Diagram
The following diagram illustrates the logical progression and dependencies in the synthesis of this compound.
Caption: Logical flow of the this compound synthesis.
In-Depth Technical Guide to Fmoc-O2Oc-OPfp: A Core Component for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of Fmoc-O2Oc-OPfp, a critical building block in modern peptide chemistry. This document is intended to serve as a valuable resource for researchers and professionals engaged in peptide synthesis, drug discovery, and biomaterial development.
Introduction
This compound, systematically named (2,3,4,5,6-pentafluorophenyl) 2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]acetate, is a hydrophilic linker functionalized with a fluorenylmethoxycarbonyl (Fmoc) protecting group and a pentafluorophenyl (Pfp) ester activating group. The "O2Oc" designation refers to the 8-amino-3,6-dioxaoctanoic acid (also known as AEEA) core, a short polyethylene glycol (PEG)-like spacer. This unique combination of a protecting group, a flexible and solubilizing linker, and an activated ester makes this compound a highly valuable reagent for solid-phase peptide synthesis (SPPS) and the development of complex peptide-based therapeutics and biomaterials.[1]
The incorporation of the AEEA linker can enhance the solubility and stability of peptides, and its flexibility can be advantageous in various applications, including the synthesis of antibody-drug conjugates (ADCs) and long-acting peptide drugs like Semaglutide and Tirzepatide.[1][2]
Physicochemical Properties
Detailed experimental data for the physicochemical properties of this compound are not extensively available in peer-reviewed literature. However, based on its chemical structure and data for the precursor, Fmoc-O2Oc-OH (Fmoc-AEEA-OH), the following properties can be summarized.
| Property | Value | Source |
| Chemical Name | (2,3,4,5,6-pentafluorophenyl) 2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]acetate | N/A |
| Synonym(s) | Fmoc-AEEA-OPfp, Fmoc-8-amino-3,6-dioxaoctanoic acid pentafluorophenyl ester | N/A |
| CAS Number | 1263044-39-8 | [1] |
| Molecular Formula | C₂₇H₂₂F₅NO₆ | [1] |
| Molecular Weight | 551.5 g/mol | [1] |
| Appearance | Expected to be a white to off-white solid | N/A |
| Melting Point | Not available. The precursor, Fmoc-AEEA-OH, has a melting point of 90-92 °C. | [3] |
| Boiling Point | Not available. The precursor, Fmoc-AEEA-OH, has a predicted boiling point of 631.4 °C. | [3] |
| Solubility | Expected to be soluble in common organic solvents like DMF, DCM, and DMSO. PEG-containing compounds generally exhibit good solubility in both aqueous and organic media. | [4] |
| Stability | Stable under standard laboratory conditions but sensitive to moisture. The Pfp ester is susceptible to hydrolysis. | N/A |
| Reactivity | The Pfp ester is a highly reactive electrophile, readily undergoing nucleophilic attack by primary and secondary amines to form stable amide bonds. | N/A |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a two-step process starting from diglycolamine. The first step is the protection and modification of diglycolamine to yield Fmoc-O2Oc-OH (Fmoc-AEEA-OH). The second step is the esterification of the carboxylic acid with pentafluorophenol to give the final activated ester.
Step 1: Synthesis of Fmoc-O2Oc-OH (Fmoc-AEEA-OH)
A detailed synthesis route for Fmoc-AEEA-OH is described in patent CN103664701A. The process involves the reaction of diglycolamine with benzaldehyde to protect the amino group, followed by reaction with a bromoacetic acid derivative. After deprotection, the free amine is reacted with Fmoc-OSu to yield the desired product.
Step 2: Esterification to this compound (Representative Protocol)
This protocol is a general procedure for the formation of pentafluorophenyl esters from carboxylic acids.
-
Materials:
-
Fmoc-O2Oc-OH (1 equivalent)
-
Pentafluorophenol (1.1 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (1.1 equivalents)
-
Dichloromethane (DCM) or Ethyl Acetate (anhydrous)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount, optional)
-
-
Procedure:
-
Dissolve Fmoc-O2Oc-OH and pentafluorophenol in anhydrous DCM or ethyl acetate.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIC dropwise to the stirred solution. If the reaction is sluggish, a catalytic amount of DMAP can be added.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the diisopropylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain this compound.
-
Use of this compound in Solid-Phase Peptide Synthesis
This compound is used to introduce the AEEA linker into a peptide sequence on a solid support.
-
Materials:
-
Fmoc-deprotected peptide-resin (1 equivalent)
-
This compound (1.5-3 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Piperidine (20% in DMF) for Fmoc deprotection
-
-
Procedure:
-
Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.
-
Coupling: Dissolve this compound in DMF and add it to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-4 hours at room temperature. The progress of the coupling can be monitored using a ninhydrin test.
-
Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
The resin is now ready for the deprotection of the newly introduced Fmoc group and the coupling of the next amino acid in the sequence.
-
Signaling Pathways and Experimental Workflows
The primary role of this compound is as a building block in chemical synthesis, rather than directly participating in biological signaling pathways. The following diagrams illustrate the key chemical workflows involving this compound.
Caption: Synthesis workflow for this compound.
Caption: Application of this compound in SPPS.
Conclusion
This compound is a versatile and valuable reagent for the synthesis of modified peptides. Its hydrophilic AEEA linker can impart favorable properties to the final peptide product, such as increased solubility and improved pharmacokinetic profiles. The pre-activated pentafluorophenyl ester allows for efficient coupling reactions in solid-phase peptide synthesis. While specific, detailed experimental data for the compound itself is limited in the public domain, the general protocols and workflows provided in this guide offer a solid foundation for its successful application in research and development. As the demand for complex and modified peptides continues to grow, the utility of well-designed building blocks like this compound will undoubtedly increase.
References
A Comprehensive Technical Guide to Fmoc-O2Oc-OPfp
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Fmoc-O2Oc-OPfp, a key building block in modern peptide synthesis and drug delivery applications. This document outlines its chemical properties, synthesis, and common applications, offering detailed protocols and workflow visualizations to support researchers in their work.
Core Compound Data
This compound, also known by its IUPAC name (2,3,4,5,6-pentafluorophenyl) 2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]acetate, is a widely utilized amino acid derivative in solid-phase peptide synthesis.[1] Its key characteristics are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1263044-39-8 | [1] |
| Molecular Weight | 551.466 g/mol | [1] |
| Molecular Formula | C27H22F5NO6 | [1] |
| Synonyms | Fmoc-Ado-OPfp, Fmoc-AEEA-Pfp | [2] |
Synthesis and Deprotection Protocols
The synthesis of this compound is a multi-step process that involves the protection of the amine group followed by the activation of the carboxylic acid.
Experimental Protocol: Synthesis of this compound
-
Formation of Fmoc-O2Oc : The initial step involves the reaction of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) with 2-(2-aminoethoxy)ethoxy]acetic acid. This reaction is typically carried out in the presence of a base, such as triethylamine, to yield the Fmoc-protected intermediate, Fmoc-O2Oc.
-
Formation of the Pentafluorophenyl Ester : The subsequent step is the activation of the carboxylic acid group of Fmoc-O2Oc. This is achieved by reacting it with pentafluorophenol in the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC). This results in the final product, this compound.[1]
Experimental Protocol: Fmoc Deprotection
The removal of the Fmoc protecting group is a critical step in peptide synthesis, allowing for the subsequent coupling of the next amino acid in the sequence.
-
Reagent Preparation : Prepare a 20% solution of piperidine in a suitable solvent, such as dimethylformamide (DMF).
-
Deprotection Reaction : Treat the Fmoc-protected peptide resin with the piperidine solution. The reaction is typically complete within 10-20 minutes at room temperature.
-
Washing : Following the deprotection, thoroughly wash the resin with DMF to remove the cleaved Fmoc group and excess piperidine.
Key Applications and Workflows
This compound serves as a versatile building block in peptide synthesis, particularly for the introduction of a hydrophilic linker. This can be advantageous for improving the solubility and pharmacokinetic properties of the final peptide.
Logical Workflow for Peptide Elongation
The following diagram illustrates the logical steps involved in extending a peptide chain using this compound in solid-phase peptide synthesis.
Caption: Solid-phase peptide synthesis cycle using this compound.
Signaling Pathway Context
While this compound is a synthetic building block and not directly involved in biological signaling pathways, the peptides synthesized using it can be designed to interact with specific cellular signaling cascades. For instance, a researcher might synthesize a peptide antagonist for a G-protein coupled receptor (GPCR) to study its downstream effects.
Hypothetical Signaling Pathway Inhibition
The diagram below illustrates a hypothetical scenario where a custom peptide, synthesized using this compound as a linker, is used to inhibit a signaling pathway.
Caption: Workflow from peptide synthesis to pathway inhibition.
References
- 1. Buy this compound (EVT-2541983) | 1263044-39-8 [evitachem.com]
- 2. 8-(9-Fluorenylmethyloxycarbonyl-amino)-3,6-dioxaoctanoic acid pentafluorophenyl ester, {2-[2-(Fmoc-amino)ethoxy]ethoxy}acetic acid pentafluorophenyl ester, 1-(9H-Fuoren-9-yl)-3-oxo-2,7,10-trioxa-4-azadodecan-12-oic acid pentafluorophenyl ester, Fmoc-Ado-OPfp, Fmoc-AEEA-Pfp [m.chemicalbook.com]
An In-depth Technical Guide to Fmoc Protection and OPfp Activation in Peptide Synthesis
This guide provides a comprehensive overview of two foundational techniques in modern Solid-Phase Peptide Synthesis (SPPS): the use of the 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-amino protection and pentafluorophenyl (OPfp) esters for carboxyl group activation. Tailored for researchers, scientists, and professionals in drug development, this document details the underlying chemical principles, presents quantitative data, and offers detailed experimental protocols.
The Core Principles: Orthogonality and Activation
Modern peptide synthesis, particularly SPPS, relies on a strategy of orthogonal protection. This means that different protective groups can be removed under distinct chemical conditions, allowing for selective deprotection at specific steps of the synthesis. The most prevalent strategy, Fmoc/tBu chemistry, uses the base-labile Fmoc group for temporary protection of the Nα-amino group and acid-labile groups (like tert-butyl, tBu, or trityl, Trt) for the permanent protection of amino acid side chains.[1] This orthogonality is crucial, as it allows the N-terminus to be deprotected for chain elongation without disturbing the sensitive side-chain protectors, which are only removed during the final cleavage from the solid support.[1][2]
The formation of the peptide bond itself is not spontaneous and requires the activation of the incoming amino acid's carboxyl group. This is achieved by converting it into a more reactive form, which is highly susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain.[3] While various in situ coupling reagents exist, the use of pre-activated amino acids, such as Fmoc-amino acid OPfp esters, offers significant advantages in terms of stability, reaction control, and minimization of side reactions.[3][4]
The Fmoc Protecting Group: A Base-Labile Guardian
The Fmoc group is the cornerstone of the most widely used SPPS strategy. Its popularity stems from its stability under acidic conditions and its clean, rapid removal by a weak base, typically piperidine.[5]
Mechanism of Fmoc Protection and Deprotection
The Fmoc group is introduced to the Nα-amino group of an amino acid using reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) for improved stability and reduced side reactions.[5][6]
Deprotection is a base-catalyzed β-elimination reaction. A secondary amine base, such as piperidine, abstracts the acidic proton on the fluorene ring's C9 position. This generates a stabilized carbanion, which rapidly collapses, leading to the elimination of dibenzofulvene (DBF) and carbon dioxide, thereby liberating the free amine of the peptide chain.[1][2] The reactive DBF byproduct is scavenged by excess piperidine to form a stable adduct, preventing it from causing unwanted side reactions with the newly deprotected amine.[1][2]
Caption: Mechanism of Fmoc deprotection by piperidine.
A key advantage of this process is that the DBF-piperidine adduct has a strong UV absorbance, which can be used to monitor the deprotection reaction in real-time, ensuring its completion before proceeding to the next step.[2][5]
Orthogonal Relationship in SPPS
The stability of the Fmoc group to acid is fundamental to the entire synthesis strategy. It allows for the use of acid-labile protecting groups on amino acid side chains, which remain intact through dozens of deprotection cycles. Only at the end of the synthesis is a strong acid, like trifluoroacetic acid (TFA), used to simultaneously cleave these side-chain groups and release the final peptide from the resin support.[2][7]
Caption: Orthogonal relationship of Fmoc and acid-labile groups.
OPfp Activation: Engineering a Highly Reactive Ester
To form a peptide bond, the carboxyl group of the incoming amino acid must be activated. Pentafluorophenyl (Pfp) esters are a class of "active esters" that are sufficiently stable to be isolated and stored, yet highly reactive for coupling.[3][8]
Mechanism of OPfp Ester Coupling
The high reactivity of OPfp esters is due to the strong electron-withdrawing effect of the five fluorine atoms on the phenyl ring. This effect makes the pentafluorophenoxy group an excellent leaving group and renders the carboxyl carbon highly electrophilic.[3] When an Fmoc-amino acid-OPfp ester is introduced to the deprotected N-terminus of the peptide-resin, the free amine acts as a nucleophile, attacking the activated carbonyl carbon. This forms a transient tetrahedral intermediate that quickly collapses to form the stable amide (peptide) bond, releasing pentafluorophenol as a byproduct.[9]
Caption: Amide bond formation using an OPfp active ester.
The primary benefit of using pre-activated OPfp esters is that the peptide-resin is not exposed to potentially harsh in situ activating reagents and their byproducts, which can lead to side reactions.[9] Furthermore, Fmoc-amino acid-OPfp esters are often stable, crystalline solids, which reduces the risk of racemization during storage and coupling.[3][4]
The SPPS Workflow: A Synergistic Cycle
The combination of Fmoc deprotection and OPfp activation creates a robust and efficient cycle for the stepwise elongation of a peptide chain on a solid support.
Caption: The standard Fmoc/OPfp Solid-Phase Peptide Synthesis cycle.
This cycle is repeated for each amino acid in the sequence. The efficiency of both the deprotection and coupling steps is critical, as an incomplete reaction in any cycle will result in a deletion sequence in the final product, complicating purification.[]
Quantitative Data Summary
The efficiency of deprotection and coupling steps is paramount for achieving high purity and yield in the final peptide product.
Table 1: Representative Fmoc Deprotection Kinetics
| Base Reagent (in DMF) | Amino Acid | Time for >99% Deprotection | Notes |
| 20% Piperidine | Fmoc-Val-OH | ~3-5 minutes | Standard and widely used condition.[11][12] |
| 20% Piperidine | Fmoc-Arg(Pbf)-OH | ~10-15 minutes | Sterically hindered residues may require longer deprotection times.[13] |
| 5% Piperidine | Fmoc-Val-OH | ~3-5 minutes | Effective for standard residues, demonstrating rapid kinetics even at lower concentrations.[12] |
| 1-5% DBU | General | < 3 minutes | Significantly faster than piperidine but increases the risk of side reactions like aspartimide formation.[8][14] |
| 20% 4-Methylpiperidine | Fmoc-Leu-OH | ~7-10 minutes | A common alternative to piperidine.[13] |
Table 2: Qualitative Comparison of Coupling Activation Methods
| Activation Method | Relative Speed | Risk of Racemization | Stability of Active Species | Convenience |
| OPfp Esters | Moderate to Fast | Low | High (isolatable) | High (no pre-activation needed) |
| HBTU/HATU | Very Fast | Low to Moderate | Low (generated in situ) | Moderate (requires base and pre-activation) |
| DIC/HOBt | Moderate | Low | Low (generated in situ) | Moderate (urea byproduct can be problematic) |
| Symmetrical Anhydrides | Very Fast | Moderate | Very Low (highly unstable) | Low (requires careful preparation) |
Key Experimental Protocols
The following protocols provide standardized manual procedures for key steps in the SPPS workflow. All operations should be performed in a fume hood using appropriate personal protective equipment.
Protocol 1: Standard Fmoc Deprotection
This protocol describes the removal of the Nα-Fmoc group from a peptide-resin.
-
Resin Swelling: If starting with dry resin, swell it in N,N-dimethylformamide (DMF) for 30-60 minutes in a suitable reaction vessel (e.g., a fritted glass funnel). Drain the solvent.
-
Initial Wash: Wash the resin with DMF (3 x 10 mL per gram of resin).
-
Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin, ensuring the resin is fully covered. Agitate gently for 3 minutes.[11]
-
Drain and Repeat: Drain the deprotection solution. Add a fresh portion of 20% piperidine in DMF and agitate for an additional 7-10 minutes.[8]
-
Final Washes: Drain the solution and wash the resin thoroughly with DMF (5-7 times) to completely remove piperidine and the DBF-piperidine adduct.[11] The resin is now ready for the coupling step.
Protocol 2: Coupling with Fmoc-Amino Acid OPfp Ester
This protocol details the coupling of a pre-activated Fmoc-amino acid-OPfp ester to the deprotected peptide-resin.
-
Prepare Coupling Solution: In a separate vial, dissolve the Fmoc-amino acid-OPfp ester (3 equivalents relative to resin loading) and 1-hydroxybenzotriazole (HOBt) (1-3 equivalents) in a minimal amount of DMF.[4] While OPfp esters can couple alone, HOBt is often added as a catalyst to accelerate the reaction.[4][11]
-
Add to Resin: Add the prepared coupling solution to the deprotected and washed resin from Protocol 1.
-
Reaction: Agitate the reaction mixture at room temperature. The reaction time can vary from 1 hour to overnight, depending on the specific amino acids being coupled.[4]
-
Monitoring (Optional): To check for completion, a small sample of resin can be taken, washed, and subjected to a Kaiser test. A negative test (beads remain colorless/yellow) indicates the absence of free primary amines and a complete reaction.
-
Wash: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[4]
Protocol 3: General Synthesis of an Fmoc-Amino Acid OPfp Ester
This protocol provides a general method for preparing the activated ester from an Fmoc-amino acid using a carbodiimide.
-
Reactant Setup: In a round-bottom flask, dissolve the Fmoc-amino acid (1 equivalent) and pentafluorophenol (1.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or ethyl acetate).
-
Carbodiimide Addition: Cool the solution to 0°C in an ice bath. Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) portion-wise while stirring.[3]
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate and wash it with a small amount of the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure Fmoc-amino acid-OPfp ester.[3]
Conclusion
The synergistic use of Fmoc for Nα-protection and OPfp esters for carboxyl activation represents a highly refined and robust strategy for Solid-Phase Peptide Synthesis. The mild, orthogonal deprotection conditions of the Fmoc group, combined with the clean and efficient coupling of stable, pre-activated OPfp esters, provides researchers with a powerful toolkit for the reliable synthesis of complex peptides. This methodology minimizes common side reactions, such as racemization and deletion sequences, ultimately leading to higher purity and yield of the target molecule, a critical consideration in both academic research and the development of peptide-based therapeutics.
References
- 1. peptide.com [peptide.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. chempep.com [chempep.com]
- 9. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
The Strategic Role of Fmoc-O2Oc-OPfp as a Versatile Linker Molecule in Bioconjugation and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of modern drug development and proteomics, the precise assembly and modification of peptides and other biomolecules are paramount. Linker molecules play a crucial role in this process, enabling the conjugation of different molecular entities with desired spacing and properties. This technical guide provides a comprehensive overview of Fmoc-O2Oc-OPfp, a hetero-bifunctional linker molecule widely utilized in solid-phase peptide synthesis (SPPS) and bioconjugation. We will delve into its chemical properties, synthesis, and mechanism of action, and provide detailed experimental protocols for its application. This guide aims to equip researchers and drug development professionals with the necessary knowledge to effectively leverage this compound in their work.
Introduction to this compound
This compound is the common abbreviation for Fmoc-8-amino-3,6-dioxaoctanoic acid pentafluorophenyl ester . This molecule is characterized by three key functional components:
-
Fmoc (9-fluorenylmethoxycarbonyl) group: A base-labile protecting group for the amine terminus. It is stable under acidic conditions and can be selectively removed with a mild base, typically piperidine, making it ideal for Fmoc-based SPPS.[1][2]
-
O2Oc (8-amino-3,6-dioxaoctanoic acid) linker: A hydrophilic spacer, also known as AEEA (Aminoethoxyethoxyacetic acid).[3][4] This polyethylene glycol (PEG)-like chain enhances the solubility of the resulting conjugate in aqueous media, which can be beneficial for biological applications.[4]
-
OPfp (pentafluorophenyl) ester: A highly reactive activated ester at the carboxyl terminus. This group readily reacts with primary and secondary amines to form stable amide bonds, facilitating efficient coupling to peptides or other molecules.[5]
The combination of these features makes this compound a valuable tool for introducing a flexible and hydrophilic spacer into a target molecule.
Physicochemical and Quantitative Data
The successful application of a chemical reagent relies on a thorough understanding of its properties. The following tables summarize the key physicochemical data for the precursor molecule, Fmoc-8-amino-3,6-dioxaoctanoic acid (Fmoc-AEEA-OH), from which this compound is synthesized.
Table 1: Physicochemical Properties of Fmoc-8-amino-3,6-dioxaoctanoic acid (Fmoc-AEEA-OH)
| Property | Value | Reference(s) |
| Synonyms | Fmoc-AEEA-OH, Fmoc-NH-PEG2-CH2COOH | [3][6] |
| CAS Number | 166108-71-0 | [3] |
| Molecular Formula | C21H23NO6 | [1][7] |
| Molecular Weight | 385.41 g/mol | [7][8] |
| Appearance | White crystalline powder | - |
| Melting Point | 90-92 °C | [7] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [7] |
| Storage | 2-8 °C, inert atmosphere | - |
Table 2: Quantitative Data on Coupling Efficiency in SPPS
While specific yields for this compound coupling are sequence-dependent, the efficiency of SPPS is generally high.
| Parameter | Typical Value | Reference(s) |
| Stepwise Coupling Efficiency | >99% | [9] |
| Overall Yield (for a 10-mer peptide) | >90% (assuming 99% stepwise efficiency) | [9] |
It is important to note that coupling efficiency can be affected by factors such as steric hindrance of the amino acid residues and the solid support used.[10]
Experimental Protocols
The following section provides detailed methodologies for the synthesis of the precursor and the application of Fmoc-amino acid-OPfp esters in SPPS.
Synthesis of Fmoc-8-amino-3,6-dioxaoctanoic acid (Fmoc-AEEA-OH)
The synthesis of the precursor molecule is a prerequisite for obtaining this compound. A general procedure is outlined below.
Materials:
-
8-amino-3,6-dioxaoctanoic acid
-
9-fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium carbonate
-
Dioxane
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve 8-amino-3,6-dioxaoctanoic acid in an aqueous solution of sodium carbonate.
-
Cool the solution in an ice bath.
-
Add a solution of Fmoc-Cl in dioxane dropwise to the cooled solution with vigorous stirring.
-
Allow the reaction to proceed for several hours at room temperature.
-
Acidify the reaction mixture with HCl to a pH of approximately 2-3.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
General Protocol for Coupling of Fmoc-Amino Acid-OPfp Esters in SPPS
This protocol outlines the general steps for coupling an Fmoc-protected and PFP-activated amino acid, such as this compound, to a resin-bound peptide.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
N,N-Dimethylformamide (DMF)
-
1-Hydroxybenzotriazole (HOBt) (optional, as a catalyst)
-
Piperidine solution (20% in DMF) for Fmoc deprotection
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[11]
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminal amino acid of the peptide.[11]
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc-adduct.
-
Coupling:
-
Dissolve this compound (typically 2-5 equivalents relative to the resin loading) in a minimal amount of DMF.
-
If using, dissolve HOBt (equimolar to the Fmoc-amino acid-OPfp ester) in the same solution.
-
Add the solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-4 hours. The reaction progress can be monitored using a colorimetric test such as the Kaiser test to detect the presence of free primary amines.[12]
-
-
Washing: Wash the resin extensively with DMF to remove unreacted reagents and byproducts.
-
Repeat Cycle: The deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[11]
Visualizing Workflows and Logical Relationships
Diagrams are provided below to illustrate the key processes involving this compound.
Conclusion
This compound stands out as a highly effective and versatile linker molecule in the field of bioconjugation and drug development. Its well-defined structure, combining a cleavable protecting group, a hydrophilic spacer, and a highly reactive coupling moiety, provides researchers with a powerful tool for the synthesis of complex biomolecules. The protocols and data presented in this guide offer a solid foundation for the successful implementation of this compound in a variety of research and development settings. As the demand for sophisticated bioconjugates and peptide-based therapeutics continues to grow, the strategic application of such linker molecules will undoubtedly remain a cornerstone of innovation.
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. Fmoc-AEEA [bapeks.com]
- 4. chemimpex.com [chemimpex.com]
- 5. biomatik.com [biomatik.com]
- 6. peptide.com [peptide.com]
- 7. chembk.com [chembk.com]
- 8. 2-(2-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)ethoxy)acetic acid | C21H23NO6 | CID 2756092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Bot Detection [iris-biotech.de]
- 10. researchgate.net [researchgate.net]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 12. academic.oup.com [academic.oup.com]
An In-Depth Technical Guide to Fmoc-O2Oc-OPfp for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-O2Oc-OPfp, chemically known as (2,3,4,5,6-pentafluorophenyl) 2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]acetate, is a heterobifunctional crosslinker pivotal in the field of bioconjugation. Its unique architecture, comprising a fluorenylmethoxycarbonyl (Fmoc) protecting group, a hydrophilic polyethylene glycol (PEG)-like spacer, and a pentafluorophenyl (PFP) active ester, offers a versatile platform for covalently linking molecules of interest to biomolecules such as peptides, proteins, and antibodies. This guide provides a comprehensive overview of its core features, quantitative data, experimental protocols, and applications in advanced therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Features of this compound
The utility of this compound in bioconjugation stems from the distinct properties of its three key components:
-
Fmoc (9-fluorenylmethoxycarbonyl) Group: This is a well-established, base-labile protecting group for primary and secondary amines. Its removal is typically achieved under mild basic conditions, such as treatment with piperidine, which preserves the integrity of most biomolecules. This feature is particularly useful in solid-phase peptide synthesis (SPPS) and for sequential conjugation strategies.
-
O2Oc (8-amino-3,6-dioxaoctanoic acid) Spacer: This hydrophilic PEG-like spacer enhances the aqueous solubility of the molecule and the resulting conjugate. The spacer also provides steric separation between the conjugated molecules, which can help to maintain the biological activity of the biomolecule.
-
OPfp (pentafluorophenyl) Ester: The PFP ester is a highly reactive functional group that readily undergoes nucleophilic acyl substitution with primary and secondary amines to form stable amide bonds. A key advantage of PFP esters over other amine-reactive moieties, such as N-hydroxysuccinimide (NHS) esters, is their enhanced stability towards hydrolysis in aqueous media, leading to more efficient and reproducible conjugations.[1][2]
Data Presentation
| Feature | Pentafluorophenyl (PFP) Ester | N-Hydroxysuccinimide (NHS) Ester | Reference |
| Reactivity with Amines | High | High | [1] |
| Stability to Hydrolysis | More stable, especially at neutral to slightly basic pH. | Less stable, with a half-life that decreases significantly as pH increases above 7. | [1][2][3] |
| Optimal Reaction pH | 7.2 - 8.5 | 7.0 - 8.0 | |
| Byproduct | Pentafluorophenol | N-hydroxysuccinimide | N/A |
| Parameter | Recommended Condition | Notes | Reference |
| Solvent | Aqueous buffer (e.g., PBS) with a minimal amount of organic co-solvent (DMSO or DMF) to dissolve the reagent. | The final concentration of the organic solvent should be kept low (typically <10%) to avoid denaturation of proteins. | [3] |
| pH | 7.2 - 8.5 | Balances amine reactivity and ester hydrolysis. Higher pH increases the rate of both reactions. | |
| Molar Excess of Reagent | 2 to 10-fold molar excess over the amine-containing biomolecule. | The optimal ratio should be determined empirically for each specific application. | |
| Reaction Temperature | 4°C to 37°C | Lower temperatures can be used for sensitive biomolecules to minimize degradation. | [3] |
| Reaction Time | 30 minutes to 4 hours at room temperature, or overnight at 4°C. | The progress of the reaction can be monitored by techniques such as HPLC or LC-MS. | |
| Quenching | Addition of a small molecule with a primary amine (e.g., Tris or glycine). | This step consumes any unreacted PFP ester. | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protocol 1: General Procedure for Protein Conjugation
This protocol describes the conjugation of this compound to a protein, such as an antibody, via its lysine residues.
Materials:
-
Protein solution (e.g., antibody at 1-5 mg/mL)
-
This compound
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5
-
Organic Solvent: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification: Size-exclusion chromatography (SEC) column or dialysis cassette appropriate for the protein size.
Procedure:
-
Buffer Exchange: If the protein solution contains primary amines (e.g., Tris buffer), exchange the buffer to the Reaction Buffer using a desalting column or dialysis.
-
Prepare this compound Solution: Immediately before use, dissolve this compound in a minimal volume of DMSO or DMF to create a 10-100 mM stock solution.
-
Conjugation Reaction: a. To the protein solution in the Reaction Buffer, add the desired molar excess of the this compound stock solution while gently vortexing. b. Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle shaking.
-
Quench the Reaction: Add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature to quench any unreacted PFP ester.
-
Purification: Remove excess reagent and byproducts by SEC or dialysis against a suitable storage buffer (e.g., PBS).
-
Characterization: Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight and by UV-Vis spectroscopy or mass spectrometry to determine the degree of labeling.
Protocol 2: Fmoc Deprotection
This protocol is for the removal of the Fmoc group to expose a primary amine for further modification.
Materials:
-
Fmoc-protected conjugate
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Washing Solvents: DMF, Dichloromethane (DCM)
Procedure:
-
Resuspend: If the conjugate is on a solid support, swell the resin in DMF. If in solution, ensure it is in a compatible solvent.
-
Deprotection: Add the Deprotection Solution to the conjugate and incubate for 20-30 minutes at room temperature.
-
Washing: a. If on a solid support, filter and wash the resin extensively with DMF and DCM. b. If in solution, purification will be required, for example, by precipitation or chromatography, to remove the piperidine and dibenzofulvene byproduct.
-
Confirmation: The removal of the Fmoc group can be confirmed by treating a small aliquot with a ninhydrin solution, which will turn blue in the presence of a free primary amine.
Mandatory Visualizations
Signaling Pathway: Mechanism of Action of an Antibody-Drug Conjugate (ADC)
Caption: Workflow of ADC targeting and payload delivery.
Experimental Workflow: PROTAC-Mediated Protein Degradation
Caption: PROTAC-mediated targeted protein degradation cycle.
References
Methodological & Application
Application Notes and Protocols for Fmoc-O2Oc-OPfp in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-8-amino-3,6-dioxaoctanoic acid pentafluorophenyl ester (Fmoc-O2Oc-OPfp), also known as Fmoc-AEEA-OPfp, is a valuable reagent in solid-phase peptide synthesis (SPPS). It serves as a hydrophilic linker that can be incorporated into peptide sequences to enhance solubility, improve pharmacokinetic properties, and provide a spacer arm for the attachment of other molecules. The pentafluorophenyl (Pfp) ester is a highly reactive leaving group, facilitating efficient coupling to the free amine of a resin-bound peptide. These application notes provide a detailed protocol for the use of this compound in a standard Fmoc-based solid-phase peptide synthesis workflow.
Chemical Properties
This compound is a derivative of Fmoc-8-amino-3,6-dioxaoctanoic acid, featuring a key Fmoc protecting group for the amine and a Pfp ester for carboxyl group activation.
| Property | Value | Reference |
| Molecular Formula | C27H22F5NO6 | [1] |
| Molecular Weight | 551.46 g/mol | [1] |
| Appearance | White to off-white solid | |
| Storage | Store at -20°C, desiccated |
Experimental Protocols
Materials and Reagents
-
This compound
-
Solid-phase synthesis resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)[2]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
Diisopropylethylamine (DIPEA)
-
Coupling reagents for standard amino acid incorporation (e.g., HBTU, HATU)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))
-
Kaiser test kit or other ninhydrin-based test
Resin Preparation and Swelling
-
Resin Selection : Choose an appropriate resin based on the desired C-terminal functionality of the peptide.[2] For peptide amides, Rink Amide resin is a common choice.[2]
-
Weighing : Weigh the desired amount of resin into a reaction vessel.
-
Swelling : Add DMF to the resin (approximately 10 mL per gram of resin) and allow it to swell for at least 1 hour at room temperature with gentle agitation.[2]
Standard Fmoc-SPPS Cycle (Prior to this compound Coupling)
This cycle is repeated for each amino acid in the peptide sequence preceding the linker incorporation.
-
Fmoc Deprotection :
-
Drain the solvent from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.[2]
-
Agitate for 5-10 minutes at room temperature.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Perform a Kaiser test to confirm the presence of a free primary amine. The beads should turn a deep blue.
-
-
Amino Acid Coupling (Standard Amino Acids) :
-
Dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling reagent such as HBTU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. The beads should remain colorless or yellow.
-
Wash the resin with DMF (3-5 times).
-
Protocol for Coupling this compound
This protocol follows a standard Fmoc deprotection step to expose the N-terminal amine of the growing peptide chain.
-
Fmoc Deprotection : Perform the Fmoc deprotection as described in the standard cycle above to liberate the N-terminal amine of the peptide-resin.
-
Preparation of this compound Solution :
-
Dissolve this compound (1.5 to 3.0 equivalents relative to the resin loading) in DMF. Minimal volume should be used to ensure a high concentration.
-
-
Coupling Reaction :
-
Add the this compound solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours.
-
Note : For potentially slow reactions, the addition of 1-hydroxybenzotriazole (HOBt) (1.5 to 3.0 equivalents) can be beneficial in accelerating the coupling of Pfp esters.
-
-
Monitoring the Reaction :
-
After 1-2 hours, take a small sample of the resin beads.
-
Wash the beads thoroughly with DMF and DCM.
-
Perform a Kaiser test. A negative result (colorless or yellow beads) indicates a complete reaction.
-
-
Washing :
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and then with DCM (2-3 times) to remove any unreacted reagents and by-products.
-
The peptide chain can now be further elongated by repeating the standard Fmoc-SPPS cycle or cleaved from the resin if the synthesis is complete.
Cleavage and Deprotection
-
Resin Preparation : Wash the final peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail : Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups used. A common general-purpose cocktail is:
-
95% Trifluoroacetic acid (TFA)
-
2.5% Triisopropylsilane (TIS)
-
2.5% Water
-
-
Cleavage Reaction :
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation :
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether multiple times.
-
-
Drying and Purification :
-
Dry the crude peptide pellet.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Resin Swelling Time | 1-2 hours | In DMF or DCM. |
| Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10-15 min |
| Standard Amino Acid Equivalents | 3-5 eq. | Relative to resin loading. |
| Standard Coupling Time | 1-2 hours | Monitored by Kaiser test. |
| This compound Equivalents | 1.5-3 eq. | Optimization may be required. |
| This compound Coupling Time | 1-2 hours | Monitored by Kaiser test. |
| Cleavage Time | 2-4 hours | In TFA-based cocktail. |
Visualizations
Chemical Structure of this compound
References
Application Notes and Protocols for Fmoc-O2Oc-OPfp Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the use of Fmoc-O2Oc-OPfp in solid-phase peptide synthesis (SPPS). This compound is an N-terminally Fmoc-protected building block activated at the C-terminus as a pentafluorophenyl (Pfp) ester. While the exact structure of "O2Oc" can vary, it generally refers to a linker or spacer molecule, such as a derivative of aminoethoxyethoxyacetic acid (AEEA), used to introduce specific properties into a peptide, such as increased solubility or modified pharmacokinetic profiles[1]. The use of a pentafluorophenyl ester provides a stable yet highly reactive intermediate for efficient amide bond formation.[2]
Introduction to this compound in Peptide Synthesis
This compound is a valuable reagent in the Fmoc-based solid-phase synthesis of modified peptides. The 9-fluorenylmethoxycarbonyl (Fmoc) group provides a base-labile protecting group for the N-terminal amine, which can be selectively removed under mild basic conditions, typically with piperidine in N,N-dimethylformamide (DMF).[3][4] The pentafluorophenyl (Pfp) ester is a highly efficient activating group for the carboxylic acid moiety. This pre-activation strategy offers several advantages:
-
High Reactivity: Pfp esters are highly reactive towards nucleophilic attack by primary amines, leading to efficient peptide bond formation.[2]
-
Stability: Fmoc-amino acid-OPfp esters are generally stable, crystalline solids that can be purified and stored, ensuring high purity of the final peptide.[2]
-
Reduced Racemization: The use of pre-activated esters like OPfp can minimize the risk of racemization, particularly for sensitive amino acids.[5]
-
No Additional Activation Required: As an activated ester, this compound does not require in-situ activation with coupling reagents like carbodiimides, which simplifies the coupling protocol and avoids the formation of by-products such as urea.[2][5]
The coupling reaction involves the nucleophilic attack of the free N-terminal amine of the growing peptide chain (attached to a solid support) on the carbonyl carbon of the Pfp ester of this compound. This results in the formation of a stable amide bond and the release of pentafluorophenol as a byproduct. To accelerate the reaction, additives such as N-hydroxybenzotriazole (HOBt) or 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt) can be utilized.[5][6]
Experimental Protocols
The following protocols are generalized for the use of this compound in manual solid-phase peptide synthesis. Adjustments may be necessary based on the specific peptide sequence, the solid support used, and the scale of the synthesis.
Protocol 1: Solid-Phase Coupling of this compound
This protocol describes the steps for coupling this compound to a resin-bound peptide with a free N-terminal amine.
1. Resin Preparation and Swelling:
- Place the desired amount of resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.[7]
- Add a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), to swell the resin.[3] Allow the resin to swell for at least 30-60 minutes.[6]
- After swelling, drain the solvent.
2. Fmoc Deprotection:
- Add a 20% solution of piperidine in DMF to the resin to remove the Fmoc protecting group from the N-terminal amino acid of the resin-bound peptide.[3]
- Agitate the mixture for 15-30 minutes at room temperature.[3]
- Drain the deprotection solution.
- Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[5][8]
- Perform a Kaiser test to confirm the presence of a free primary amine.[7]
3. Coupling of this compound:
- In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) in DMF.
- If an additive is used, dissolve HOBt or HOOBt (1 equivalent relative to the resin loading) in DMF and add it to the this compound solution.[5]
- Add the this compound solution to the deprotected resin.
- Agitate the reaction mixture at room temperature. The reaction time can vary from 1 hour to overnight, depending on the specific reactants.[5]
- Monitor the reaction for completeness using a ninhydrin (Kaiser) test. A negative test (beads remain colorless or yellow) indicates the absence of free primary amines and a complete coupling reaction.[7]
4. Washing:
- Once the coupling is complete, drain the reaction solution.
- Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[5]
- The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Cleavage from Resin and Side-Chain Deprotection
This protocol is for cleaving the synthesized peptide from the solid support and removing acid-labile side-chain protecting groups.
1. Resin Preparation:
- After the final coupling and deprotection steps, wash the resin with DCM and dry it under vacuum.
2. Cleavage:
- Prepare a cleavage cocktail. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[3]
- Add the cleavage cocktail to the resin in the reaction vessel.
- Agitate the mixture at room temperature for 2-3 hours.[3]
3. Peptide Precipitation and Purification:
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the peptide by adding the filtrate to cold diethyl ether.
- Centrifuge the mixture to pellet the precipitated peptide.
- Wash the peptide pellet with cold diethyl ether.
- Dry the crude peptide.
- The crude peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[4]
Data Presentation
The following table summarizes the typical reaction conditions for the coupling of this compound in solid-phase peptide synthesis.
| Parameter | Condition | Notes |
| Solvent | N,N-Dimethylformamide (DMF) | High-quality, amine-free DMF should be used to prevent premature Fmoc deprotection.[8] |
| This compound | 3 equivalents | Based on the initial loading of the resin. |
| Additive (Optional) | HOBt or HOOBt | 1 equivalent. Can accelerate the coupling reaction.[5][6] |
| Base (if required) | N,N-Diisopropylethylamine (DIPEA) | Generally not required for pre-activated OPfp esters, but may be used in some protocols. |
| Temperature | Room Temperature | |
| Reaction Time | 1 hour to overnight | Reaction progress should be monitored (e.g., with a Kaiser test).[5] |
| Agitation | Shaking or bubbling with nitrogen | Ensures proper mixing of reagents with the resin.[8] |
Visualizations
Workflow for SPPS using this compound
Caption: Workflow of a single cycle in solid-phase peptide synthesis incorporating this compound.
This compound Coupling Reaction
References
- 1. Bot Detection [iris-biotech.de]
- 2. bachem.com [bachem.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- 5. peptide.com [peptide.com]
- 6. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 7. wernerlab.weebly.com [wernerlab.weebly.com]
- 8. chem.uci.edu [chem.uci.edu]
Application Note: Step-by-Step Fmoc Deprotection Protocol for Fmoc-O2Oc-OPfp
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely utilized amine protecting group in solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and its facile removal under mild basic conditions.[1][2] This orthogonality allows for the selective deprotection of the N-terminal amine, enabling the stepwise elongation of a peptide chain.[2][3] Fmoc-O2Oc-OPfp is a derivative used in peptide synthesis, incorporating a hydrophilic linker (O2Oc) and a pentafluorophenyl (OPfp) ester activating group for efficient coupling reactions.[4] The deprotection of the Fmoc group from this and similar molecules is a critical step in the synthesis workflow.
This application note provides a detailed, step-by-step protocol for the efficient deprotection of the Fmoc group from a resin-bound molecule, exemplified by a synthesis intermediate involving this compound.
Chemical Mechanism of Fmoc Deprotection
The deprotection of the Fmoc group is a two-step process initiated by a mild base, typically a secondary amine such as piperidine.[5][6]
-
Proton Abstraction: The base removes the acidic proton from the C9 position of the fluorene ring.[5]
-
β-Elimination: This is followed by a β-elimination reaction, which liberates the free amine, carbon dioxide, and a dibenzofulvene (DBF) byproduct. The DBF is then scavenged by the excess amine in the deprotection solution to form a stable adduct.[5][7]
Experimental Protocol: Fmoc Deprotection
This protocol outlines the manual deprotection of an Fmoc-protected amino acid, such as this compound, attached to a solid-phase resin.
Materials and Equipment:
-
Resin: this compound coupled to a suitable solid-phase synthesis resin (e.g., Rink Amide, Wang, or 2-chlorotrityl resin).[8]
-
Deprotection Solution: 20% (v/v) piperidine in high-purity, amine-free N,N-dimethylformamide (DMF).[2][8][9]
-
Washing Solvent: High-purity, amine-free DMF.[8]
-
Reaction Vessel: A fritted polypropylene syringe or a glass solid-phase synthesis vessel.
-
Shaker or Vortexer: To ensure adequate mixing.
-
Inert Gas: Nitrogen or Argon for bubbling and providing an inert atmosphere.
Procedure:
-
Resin Swelling:
-
Place the resin in the reaction vessel.
-
Add sufficient DMF to swell the resin (approximately 10 mL per gram of resin).
-
Gently agitate the resin for 30-60 minutes at room temperature.[8]
-
-
Solvent Removal:
-
Drain the DMF from the reaction vessel using vacuum or by positive pressure of an inert gas.
-
-
Fmoc Deprotection (First Treatment):
-
Add the 20% piperidine/DMF solution to the resin, ensuring the resin is fully submerged.
-
Agitate the mixture for 1-3 minutes at room temperature.
-
Drain the deprotection solution.
-
-
Fmoc Deprotection (Second Treatment):
-
Resin Washing:
-
Wash the resin thoroughly with DMF (5-7 times) to remove the dibenzofulvene-piperidine adduct and excess piperidine. Ensure each wash involves adding DMF, agitating for 30-60 seconds, and then draining the solvent completely.[8]
-
-
Confirmation of Deprotection (Optional but Recommended):
-
A qualitative Kaiser test or a Chloranil test can be performed on a small sample of the resin beads to confirm the presence of a free primary amine, indicating complete deprotection. A positive Kaiser test (blue beads) signifies a successful deprotection.
-
The resin with the newly exposed amine is now ready for the next coupling step in the peptide synthesis workflow.
Data Summary
The efficiency of Fmoc deprotection can be influenced by several factors, including the choice of base, its concentration, and the reaction time. The following table summarizes common deprotection reagents and typical conditions.
| Deprotection Reagent | Concentration in DMF | Typical Reaction Time | Notes |
| Piperidine | 20-50% (v/v) | 5-20 minutes | The most common and standard reagent for Fmoc deprotection.[2][7][10] |
| 4-Methylpiperidine (4-MP) | 20% (v/v) | 10-20 minutes | A less toxic alternative to piperidine with similar efficacy.[6] |
| Piperazine (PZ) | 10% (w/v) in 9:1 DMF/ethanol | 10-20 minutes | Another alternative to piperidine, though solubility can be a factor.[5] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% (v/v) with 2% piperidine | 2-5 minutes | A much stronger, non-nucleophilic base for faster deprotection, often used for difficult sequences. The piperidine is added to scavenge the DBF.[3] |
Visualizing the Workflow
The following diagram illustrates the key steps in the Fmoc deprotection workflow.
Caption: Fmoc deprotection experimental workflow.
Conclusion
This protocol provides a standardized and effective method for the removal of the Fmoc protecting group, a fundamental step in solid-phase peptide synthesis. While 20% piperidine in DMF is the most common reagent, alternatives exist and may be advantageous in specific situations. Adherence to this detailed protocol will help ensure high-quality synthesis outcomes for researchers and professionals in drug development and related fields.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. genscript.com [genscript.com]
- 3. peptide.com [peptide.com]
- 4. Buy this compound (EVT-2541983) | 1263044-39-8 [evitachem.com]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Bot Detection [iris-biotech.de]
- 10. academic.oup.com [academic.oup.com]
The Versatility of Fmoc-O2Oc-OPfp in Modern Drug Discovery: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Fmoc-O2Oc-OPfp, the pentafluorophenyl (OPfp) ester of Fmoc-8-amino-3,6-dioxaoctanoic acid (also known as Fmoc-AEEA-OH), is a valuable bifunctional building block in the field of medicinal chemistry and drug discovery. Its unique structure, combining the temporary Fmoc protecting group, a hydrophilic polyethylene glycol (PEG)-based spacer, and a highly reactive activated ester, makes it a versatile tool for the synthesis of complex biomolecules and targeted therapeutics. This document provides a detailed overview of its applications, supported by experimental protocols and quantitative data, to guide researchers in leveraging this reagent for their drug discovery efforts.
Application Notes
The primary applications of this compound in drug discovery stem from its ability to introduce a flexible and hydrophilic linker into a target molecule. This linker can significantly influence the physicochemical and pharmacological properties of the resulting conjugate.
1. Enhancing Pharmacokinetics of Peptide Therapeutics:
The AEEA linker is widely used to improve the solubility and in vivo stability of peptide-based drugs. By incorporating this hydrophilic spacer, the propensity for aggregation of hydrophobic peptides is reduced, and their circulatory half-life can be extended. A prominent example is in the synthesis of glucagon-like peptide-1 (GLP-1) receptor agonists, such as Semaglutide and Liraglutide, which are used in the treatment of type 2 diabetes and obesity. The AEEA linker is attached to a lysine side chain, providing a point of attachment for a fatty acid moiety that promotes binding to serum albumin, thereby prolonging the drug's duration of action.
2. Construction of Antibody-Drug Conjugates (ADCs):
This compound serves as a crucial component in the synthesis of linkers for ADCs.[1][2] ADCs are a class of targeted therapies designed to deliver a potent cytotoxic agent directly to cancer cells by attaching it to a monoclonal antibody that recognizes a tumor-specific antigen. The AEEA moiety can be part of a cleavable or non-cleavable linker, providing the necessary spacing and solubility to ensure the stability of the ADC in circulation and the efficient release of the payload at the target site.
3. Development of Proteolysis Targeting Chimeras (PROTACs):
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1] A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. This compound is an ideal building block for the synthesis of these linkers, offering control over the length and hydrophilicity of the spacer, which is critical for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase, and thus, the efficiency of protein degradation.
4. Bioconjugation and Surface Modification:
The reactive OPfp ester of this compound allows for efficient conjugation to amine-containing molecules, such as proteins, antibodies, or other small molecules. This is valuable for attaching biomolecules to surfaces for diagnostic applications or for the development of novel biomaterials.
Quantitative Data
The following table summarizes representative quantitative data for the synthesis of a complex peptide therapeutic, Semaglutide, which incorporates the AEEA linker. It is important to note that yields and purity are highly dependent on the specific peptide sequence, synthesis scale, and purification methods employed.
| Parameter | Value | Source |
| Total Yield (Crude Product) | 57.07% | [3] |
| HPLC Purity (Crude Product) | 77.71% | [3] |
Experimental Protocols
The following protocols provide a general framework for the use of this compound in solid-phase peptide synthesis (SPPS). Specific conditions may need to be optimized based on the peptide sequence and the scale of the synthesis.
Protocol 1: General Coupling of this compound to a Resin-Bound Peptide
This protocol describes the manual coupling of this compound to a deprotected N-terminal amine on a solid support.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Coupling additives (e.g., 1-Hydroxybenzotriazole (HOBt) or 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt)) - Optional but recommended for faster coupling.
-
Solid-phase synthesis vessel
-
Shaker or nitrogen bubbler for agitation
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group from the N-terminal amino acid.
-
Washing: Wash the resin thoroughly with DMF (6 times) to remove piperidine and byproducts. A ninhydrin test should be positive, indicating the presence of a free primary amine.
-
Coupling Solution Preparation: Dissolve this compound (3 equivalents relative to the resin loading) and an optional coupling additive such as HOBt (3 equivalents) in DMF.
-
Coupling Reaction: Add the coupling solution to the resin and agitate at room temperature. The reaction time can vary from 1 hour to overnight. The reaction can be monitored using a ninhydrin test, which should become negative upon completion of the coupling.
-
Washing: After complete coupling, wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.
-
The resin is now ready for the deprotection of the Fmoc group on the AEEA linker and subsequent coupling of the next amino acid in the sequence.
Protocol 2: Representative Synthesis of a Semaglutide Backbone Fragment Incorporating the AEEA Linker
This protocol is adapted from a patent describing the synthesis of Semaglutide and illustrates the incorporation of the Fmoc-AEEA-OH linker (the precursor to this compound) using an in-situ activating agent.[1]
Materials:
-
Fmoc-Gly-Wang resin (0.39 mmol/g substitution)
-
Fmoc-protected amino acids
-
Fmoc-AEEA-OH (Fmoc-O2Oc-OH)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Piperidine, 20% (v/v) in DMF
-
Solid-phase synthesis reactor
Procedure:
-
Resin Preparation: Swell 12.84 g of Fmoc-Gly-Wang resin in 100 mL of DMF for 1 hour in a solid-phase synthesis reactor.
-
Iterative SPPS: Perform standard Fmoc-SPPS cycles of deprotection (20% piperidine in DMF) and coupling to sequentially add the amino acids of the Semaglutide backbone up to the lysine at position 20.
-
Side Chain Fmoc Deprotection: After coupling Fmoc-Lys(Fmoc)-OH, selectively remove the Fmoc group from the lysine side chain using 20% piperidine in DMF.
-
AEEA Linker Coupling: a. Weigh Fmoc-AEEA-OH (3 molar equivalents relative to the resin loading) and TBTU (4.82 g). b. Dissolve the reagents in 100 mL of DMF and stir. c. Add 2.5 mL of DIEA and stir for 2 minutes to activate the carboxylic acid of Fmoc-AEEA-OH. d. Add the activated amino acid solution to the peptide resin. e. React for 1 hour at room temperature with nitrogen bubbling. f. Monitor the reaction completion using a ninhydrin test.
-
Continuation of Synthesis: After coupling the AEEA linker, proceed with the subsequent coupling of the second AEEA unit and the fatty acid moiety as required for the final Semaglutide structure.
-
Cleavage and Deprotection: Once the full peptide is assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/water).
-
Purification: Purify the crude peptide by reverse-phase HPLC to obtain the final product.
Visualizations
Signaling Pathway
Caption: GLP-1 Receptor Signaling Pathway in Pancreatic Beta Cells.
Experimental Workflow
Caption: General Mechanism of Action for a PROTAC.
References
Application Notes and Protocols for Lipopeptide Synthesis using Fmoc-O2Oc-OPfp
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of lipopeptides utilizing Fmoc-O2Oc-OPfp. This reagent is the pentafluorophenyl (Pfp) ester of 8-(9-Fluorenylmethyloxycarbonyl-amino)-3,6-dioxaoctanoic acid (Fmoc-O2Oc-OH or Fmoc-AEEA-OH), a hydrophilic linker. The incorporation of this linker between the peptide and the lipid moiety can enhance the solubility and bioavailability of the final lipopeptide conjugate. These protocols are primarily designed for solid-phase peptide synthesis (SPPS) methodologies.
Introduction to this compound in Lipopeptide Synthesis
Lipopeptides are a class of molecules consisting of a lipid covalently linked to a peptide. This combination often results in compounds with unique biological activities and improved pharmacological properties compared to the parent peptide. Lipidation can enhance membrane interaction, improve stability against enzymatic degradation, and prolong in-vivo half-life.[1][2]
This compound serves as a valuable tool in the construction of lipopeptides. It provides a hydrophilic spacer (O2Oc, a mini-PEG linker) that can favorably influence the physicochemical properties of the resulting lipopeptide. The pentafluorophenyl (Pfp) ester is a highly reactive functional group that facilitates efficient coupling to nucleophiles, such as the N-terminal amine of a peptide or the side-chain of an amino acid like lysine, under standard solid-phase peptide synthesis (SPPS) conditions.
Key Advantages:
-
Enhanced Solubility: The hydrophilic ethylene glycol units in the O2Oc linker can improve the solubility of otherwise hydrophobic lipopeptides.[3]
-
Controlled Lipidation: The use of a pre-activated linker-lipid conjugate allows for precise and efficient lipidation at a specific site on the peptide.
-
Compatibility with SPPS: this compound is fully compatible with standard Fmoc-based solid-phase peptide synthesis protocols.[4][5]
Experimental Protocols
General Materials and Methods
All amino acids and reagents should be of peptide synthesis grade. Standard resins for Fmoc-SPPS, such as Rink Amide or 2-chlorotrityl chloride resin, are suitable. Solvents like dimethylformamide (DMF), dichloromethane (DCM), and piperidine should be of high purity.
Protocol for On-Resin Lipidation using a Pre-formed Lipid-Linker Conjugate
This protocol describes the more common and controlled method of first synthesizing the Fmoc-O2Oc-Lipid conjugate and then coupling it to the resin-bound peptide.
Workflow for On-Resin Lipidation:
Caption: Workflow for on-resin lipidation of a peptide.
Step-by-step Protocol:
-
Peptide Synthesis: Synthesize the desired peptide sequence on a suitable resin using standard Fmoc-SPPS protocols.[6]
-
Fmoc Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group by treating the resin with 20% piperidine in DMF for 10-20 minutes.
-
Washing: Thoroughly wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.
-
Preparation of the Coupling Solution:
-
Dissolve the pre-formed Fmoc-O2Oc-Lipid conjugate (e.g., Fmoc-O2Oc-palmitic acid) in a minimal amount of DMF.
-
In a separate vial, dissolve a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA, collidine) in DMF.
-
Add the coupling agent solution to the Fmoc-O2Oc-Lipid solution.
-
-
Coupling Reaction: Add the activated Fmoc-O2Oc-Lipid solution to the resin and agitate at room temperature for 2-4 hours. The progress of the coupling can be monitored using a colorimetric test such as the Kaiser test.
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and finally with methanol (3x).
-
Drying: Dry the resin under vacuum.
-
Cleavage and Deprotection: Cleave the lipopeptide from the resin and remove the side-chain protecting groups using a suitable cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude lipopeptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized lipopeptide using mass spectrometry and analytical RP-HPLC.
Alternative Protocol: Stepwise On-Resin Assembly
This protocol involves the sequential coupling of the fatty acid, the linker, and the peptide on the solid support.
Workflow for Stepwise On-Resin Assembly:
Caption: Workflow for stepwise on-resin assembly of a lipopeptide.
Step-by-step Protocol:
-
Linker Coupling: Swell the resin in DMF. Couple Fmoc-O2Oc-OH to the resin using standard coupling reagents (e.g., DIC/HOBt or HATU/DIPEA).
-
Fmoc Deprotection: Remove the Fmoc group from the linker with 20% piperidine in DMF.
-
Fatty Acid Coupling: Couple the desired fatty acid (e.g., palmitic acid, stearic acid) to the free amine of the linker using a coupling agent like DIC/HOBt.[7]
-
Peptide Synthesis: Proceed with the synthesis of the peptide sequence by standard Fmoc-SPPS.
-
Cleavage, Deprotection, and Purification: Follow steps 8-10 from Protocol 2.2.
Data Presentation
The following tables summarize typical reagents and reaction parameters for the synthesis of lipopeptides.
Table 1: Common Reagents for Lipopeptide Synthesis
| Reagent/Material | Function |
| Rink Amide Resin | Solid support for C-terminal amides |
| 2-Chlorotrityl Resin | Solid support for C-terminal acids |
| Fmoc-Amino Acids | Building blocks for peptide chain |
| Piperidine (20% in DMF) | Reagent for Fmoc group removal |
| HATU, HBTU, DIC | Coupling (activating) agents |
| DIPEA, Collidine, HOBt | Bases and additives for coupling |
| Fatty Acids (e.g., C16) | Lipid moiety |
| TFA Cleavage Cocktail | Cleavage from resin and deprotection |
| Diethyl Ether | Precipitation of crude peptide |
Table 2: Representative Reaction Conditions for On-Resin Lipidation
| Parameter | Condition |
| Resin Loading | 0.1 - 0.5 mmol/g |
| Amino Acid Excess | 3 - 5 equivalents |
| Coupling Agent Excess | 3 - 5 equivalents |
| Base Excess | 6 - 10 equivalents |
| Coupling Time | 1 - 4 hours |
| Fmoc Deprotection Time | 10 - 20 minutes |
| Cleavage Time | 2 - 3 hours |
| Purification Method | Reverse-Phase HPLC |
Signaling Pathways and Biological Relevance
Lipopeptides can interact with and modulate various biological pathways. For instance, many antimicrobial lipopeptides exert their effect by disrupting the bacterial cell membrane. The lipid tail anchors the molecule to the membrane, while the peptide portion can form pores or otherwise compromise membrane integrity.
Simplified Representation of Antimicrobial Lipopeptide Action:
Caption: Simplified mechanism of action for an antimicrobial lipopeptide.
Conclusion
The use of this compound provides a versatile and efficient method for the synthesis of well-defined lipopeptides. The inclusion of the hydrophilic linker can be particularly advantageous for improving the drug-like properties of these molecules. The protocols outlined in this document provide a solid foundation for researchers to successfully synthesize and explore the potential of novel lipopeptides.
References
- 1. Peptide Lipidation Service - Creative Peptides [creative-peptides.com]
- 2. lifetein.com [lifetein.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Conjugation of fatty acids with different lengths modulates the antibacterial and antifungal activity of a cationic biologically inactive peptide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fmoc-O2Oc-OPfp in Manual Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the manual solid-phase peptide synthesis (SPPS) of peptides incorporating the hydrophilic linker, 8-amino-3,6-dioxaoctanoic acid (O2Oc), using pentafluorophenyl (OPfp) ester activation. The use of the O2Oc linker can enhance the solubility and pharmacokinetic properties of synthetic peptides.
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide research and drug development, allowing for the stepwise assembly of amino acids on a solid support.[1][2] The fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy is widely employed due to its mild deprotection conditions.[1][3] This protocol focuses on the incorporation of a hydrophilic linker, Fmoc-8-amino-3,6-dioxaoctanoic acid (Fmoc-O2Oc-OH), which is pre-activated as a pentafluorophenyl (OPfp) ester for efficient coupling. Fmoc-amino acid-OPfp esters are activated esters that do not require additional activation steps, which can simplify the synthesis process and minimize side reactions.[4]
The O2Oc linker, also known as AEEA (aminoethoxyethoxyacetic acid), is a flexible and hydrophilic spacer arm that can be incorporated into peptide sequences to improve solubility, reduce aggregation, and modify the pharmacokinetic profile of peptide-based therapeutics.[5][6][7]
Data Presentation
The efficiency of manual SPPS can be influenced by several factors, including the sequence of the peptide, the resin used, and the coupling conditions. While specific yield and purity data for peptides containing the O2Oc linker are sequence-dependent, the following table provides representative data for manual SPPS to illustrate expected outcomes.
| Parameter | Typical Range | Factors Influencing Outcome |
| Crude Peptide Yield | 70-90% | Peptide length, amino acid composition, resin loading, handling losses. |
| Crude Peptide Purity (by HPLC) | 50-85% | Coupling efficiency at each step, presence of deletion or truncated sequences, side-chain protecting group removal.[8] |
| Final Yield (after purification) | 20-50% | Crude purity, complexity of the chromatogram, purification scale.[9] |
| Coupling Efficiency per Step | >99% (with monitoring) | Steric hindrance of amino acids, proper activation, sufficient reaction time, effective mixing. |
Experimental Protocols
This section details the necessary materials and the step-by-step procedure for manual solid-phase peptide synthesis incorporating an Fmoc-O2Oc-OPfp linker.
Materials and Reagents
-
Resin: Rink Amide resin (for C-terminal amide peptides) or Wang resin (for C-terminal carboxylic acid peptides), 100-200 mesh.[1]
-
Fmoc-protected amino acids: Standard side-chain protected Fmoc-amino acids.
-
This compound: Pre-activated Fmoc-8-amino-3,6-dioxaoctanoic acid pentafluorophenyl ester.
-
Solvents:
-
N,N-Dimethylformamide (DMF), peptide synthesis grade.
-
Dichloromethane (DCM), peptide synthesis grade.
-
-
Deprotection Solution: 20% piperidine in DMF (v/v).
-
Coupling Additive: 1-Hydroxybenzotriazole (HOBt).
-
Washing Solvents: DMF, DCM.
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS) (v/v/v).
-
Precipitation Solvent: Cold diethyl ether.
-
Reaction Vessel: Fritted glass peptide synthesis vessel or a polypropylene syringe with a frit.
-
Shaker: Wrist-action shaker or vortexer for agitation.[10]
-
Kaiser Test Kit: For monitoring the completion of coupling reactions.[10]
Protocol for Manual Peptide Synthesis
This protocol describes a typical synthesis cycle for adding one amino acid (or the O2Oc linker). This cycle is repeated for each residue in the peptide sequence.
1. Resin Preparation (Swelling)
-
Place the desired amount of resin in the reaction vessel.
-
Add DMF to the resin (approximately 10 mL per gram of resin).
-
Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.[1]
-
Drain the DMF.
2. Fmoc Deprotection
-
Add the 20% piperidine in DMF solution to the swollen resin.
-
Agitate the mixture for 3 minutes.
-
Drain the solution.
-
Add a fresh portion of the 20% piperidine in DMF solution.
-
Agitate for an additional 15-20 minutes.[1]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).
3. Coupling of Fmoc-Amino Acid-OPfp or this compound
-
In a separate vial, dissolve the Fmoc-amino acid-OPfp or this compound (3 equivalents relative to the resin loading) and HOBt (3 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture at room temperature for 1-2 hours. For sterically hindered amino acids or the O2Oc linker, the reaction time may be extended.[4]
-
Monitor the completion of the coupling reaction using the Kaiser test. A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction.[10]
4. Washing
-
After a complete coupling reaction, drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL) to remove any excess reagents and byproducts.
5. Repeat Synthesis Cycle
Repeat steps 2-4 for each subsequent amino acid or linker to be added to the peptide chain.
6. Final Fmoc Deprotection
After the final coupling step, perform one last Fmoc deprotection (Step 2) to remove the N-terminal Fmoc group.
7. Cleavage and Deprotection
-
Wash the fully assembled peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to the resin.
-
Agitate the mixture at room temperature for 2-3 hours.[11]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
8. Peptide Purification and Analysis
The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.[11]
Visualizations
Manual SPPS Workflow
Caption: Manual solid-phase peptide synthesis cycle.
Logical Relationship of Synthesis Steps
Caption: Logical flow of manual peptide synthesis.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. peptide.com [peptide.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fmoc-8-amino-3,6-dioxaoctanoic acid | 166108-71-0 [chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Circular Aqueous Fmoc/t-Bu Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. wernerlab.weebly.com [wernerlab.weebly.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
Application Notes and Protocols for Incorporating Fmoc-O2Oc-OPfp in Automated Peptide Synthesizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-O2Oc-OPfp, --INVALID-LINK--, is a valuable hydrophilic linker for modifying peptides and proteins in automated solid-phase peptide synthesis (SPPS). The incorporation of this polyethylene glycol (PEG)-based linker can enhance the pharmacokinetic properties of therapeutic peptides, such as increasing solubility, stability against proteolytic degradation, and circulation half-life. The pentafluorophenyl (Pfp) ester provides a highly reactive functional group for efficient coupling reactions under standard SPPS conditions.
These application notes provide detailed protocols and technical guidance for the successful incorporation of this compound into peptide sequences using automated synthesizers.
Key Features and Advantages of this compound
The use of this compound in automated peptide synthesis offers several advantages:
-
High Reactivity: The pentafluorophenyl ester is a highly reactive activating group, promoting rapid and efficient coupling to the free N-terminal amine of the growing peptide chain. This high reactivity can lead to shorter reaction times and higher coupling yields.
-
Stability: Fmoc-amino acid Pfp esters are stable, crystalline solids that can be pre-weighed and stored, making them well-suited for use in automated synthesizers.
-
Additive-Free Coupling: The high reactivity of the Pfp ester can allow for efficient coupling without the need for additional coupling reagents or additives, simplifying the synthesis protocol and minimizing potential side reactions.[1]
-
Reduced Side Reactions: By using a pre-activated amino acid derivative, the growing peptide chain is not exposed to in-situ activating reagents, which can reduce the occurrence of side reactions.[2]
-
Improved Peptide Properties: The hydrophilic O2Oc linker can improve the solubility and pharmacokinetic profile of the final peptide product. The use of similar Fmoc-AEEA linkers has been shown to increase the clearance time and protease resistance of peptides.[3]
Experimental Protocols
Materials and Reagents
-
Resin: Standard resins for Fmoc-SPPS (e.g., Rink Amide, Wang resin) appropriate for the desired C-terminus of the peptide.
-
Fmoc-Amino Acids: Standard protected amino acids for the peptide sequence.
-
This compound: Store desiccated at 2-8°C.
-
Deprotection Solution: 20% piperidine in N,N-dimethylformamide (DMF).
-
Coupling Activators (if required): While Pfp esters can react directly, for difficult couplings, standard activators like HBTU/HOBt or HATU with a base such as N,N-diisopropylethylamine (DIPEA) can be used.
-
Solvents: High-purity DMF, dichloromethane (DCM).
-
Washing Solvents: DMF, DCM, Isopropanol (IPA).
-
Cleavage Cocktail: Reagent B (TFA/H2O/Phenol/TIPS, 88:5:5:2 v/v/w/v) or other appropriate cleavage mixture based on the peptide sequence.
-
Precipitation/Washing: Cold diethyl ether.
Automated Synthesizer Setup
These protocols are designed to be adaptable to most automated peptide synthesizers. Users should consult their instrument's manual for specific programming instructions.
Workflow for Automated Peptide Synthesis:
References
Application Notes and Protocols for Attaching Fmoc-O2Oc-OPfp to a Resin Support
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase synthesis, the covalent attachment of the first molecule, be it an amino acid or a linker, to a solid support is a critical step that dictates the overall success of the synthesis. This document provides detailed application notes and protocols for the efficient attachment of Fmoc-O2Oc-OPfp to an amino-functionalized resin.
Fmoc-O2Oc-OH, also known as Fmoc-AEEA-OH (Fmoc-8-amino-3,6-dioxaoctanoic acid), is a hydrophilic linker commonly used to modify peptides and other biomolecules. Its polyethylene glycol (PEG)-like nature can improve the solubility and pharmacokinetic properties of the final product. The pentafluorophenyl (OPfp) ester is a highly reactive activating group that facilitates the efficient formation of a stable amide bond with a primary or secondary amine on the resin surface. This method avoids the need for in-situ activation, which can sometimes lead to side reactions.
This protocol is applicable to a variety of amino-functionalized resins, such as aminomethyl (AM) polystyrene resin, TentaGel NH2, or Rink Amide resin after the removal of the initial Fmoc protecting group.
Principle of the Reaction
The attachment of this compound to an amino-functionalized resin proceeds via a nucleophilic acyl substitution. The amino group on the resin attacks the activated carbonyl carbon of the OPfp ester, leading to the formation of a stable amide bond and the release of pentafluorophenol as a byproduct. The reaction is typically performed in an aprotic polar solvent such as N,N-dimethylformamide (DMF).
Experimental Protocols
Materials and Reagents
-
Amino-functionalized resin (e.g., Aminomethyl polystyrene resin, TentaGel NH2)
-
This compound (Fmoc-8-amino-3,6-dioxaoctanoyl-pentafluorophenyl ester)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
1-Hydroxybenzotriazole (HOBt) or 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt) (Optional, as catalyst)
-
Piperidine, 20% (v/v) in DMF (for deprotection of Fmoc-protected amino resins, e.g., Rink Amide)
-
Acetic anhydride
-
Pyridine or N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Solid-phase synthesis reaction vessel
-
Shaker or bubbler for agitation
Protocol 1: Attachment of this compound to an Amino Resin
This protocol is suitable for resins that possess a free amino group, such as aminomethyl (AM) resin.
-
Resin Swelling:
-
Place the desired amount of amino-functionalized resin in a solid-phase synthesis vessel.
-
Add DMF (approximately 10-15 mL per gram of resin) and allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[1]
-
Drain the DMF.
-
-
Coupling Reaction:
-
Dissolve this compound (2-5 equivalents relative to the resin loading) in a minimal amount of DMF.
-
If using a catalyst, dissolve HOBt or HOOBt (1-5 equivalents) in the same solution.
-
Add the this compound solution to the swollen resin.
-
Ensure there is enough DMF to create a slurry that can be easily agitated.
-
Agitate the mixture at room temperature for 2 to 16 hours (overnight).[2]
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin thoroughly with DMF (3-5 times, with 1-2 minutes of agitation for each wash).
-
Wash the resin with DCM (3-5 times).
-
Wash the resin with Methanol (2-3 times) to facilitate drying.
-
-
Monitoring the Coupling (Optional but Recommended):
-
Take a small sample of the resin beads (a few milligrams).
-
Wash them thoroughly with DMF and then DCM.
-
Perform a qualitative test for the presence of free amino groups, such as the Kaiser test or the TNBS (2,4,6-trinitrobenzenesulfonic acid) test.
-
A negative test result (e.g., yellow beads with the Kaiser test) indicates a complete reaction. A positive result (e.g., blue beads) suggests incomplete coupling, and the coupling step may need to be repeated.
-
-
Capping of Unreacted Amino Groups (Optional):
-
To block any unreacted amino groups and prevent the formation of deletion sequences in subsequent steps, a capping step can be performed.
-
Prepare a capping solution of acetic anhydride/pyridine/DCM (e.g., 1:1:8 v/v/v) or acetic anhydride/DIPEA/DMF.
-
Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Drain the capping solution and wash the resin as described in step 3.
-
-
Drying:
-
Dry the resin under vacuum to a constant weight. The resin is now ready for the next step in your synthesis (e.g., Fmoc deprotection and chain elongation).
-
Protocol 2: Attachment to a Rink Amide Resin
This protocol is for resins that are supplied with an Fmoc-protected linker, such as Rink Amide resin. The initial Fmoc group must be removed to expose the amino group for coupling.
-
Resin Swelling:
-
Swell the Rink Amide resin in DMF as described in Protocol 1, step 1.
-
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 20-30 minutes at room temperature.[3]
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.
-
-
Coupling and Subsequent Steps:
-
Proceed with the coupling of this compound, washing, monitoring, capping (optional), and drying as described in Protocol 1, steps 2 through 6.
-
Data Presentation
The following table summarizes the key quantitative parameters for the attachment of this compound to an amino-functionalized resin.
| Parameter | Recommended Range | Notes |
| This compound | 2 - 5 equivalents | The excess is used to drive the reaction to completion. For precious linkers, a lower excess can be used with a longer reaction time. |
| Catalyst (HOBt/HOOBt) | 1 - 5 equivalents | Optional, but can increase the reaction rate.[2][4] Equimolar amounts with the OPfp ester are often used. |
| Solvent | DMF | Ensure anhydrous, peptide synthesis grade DMF for best results. |
| Reaction Temperature | Room Temperature | |
| Reaction Time | 2 - 16 hours | The reaction progress should be monitored. Overnight reactions are common to ensure high loading.[2] |
| Capping Reagents | Acetic Anhydride | Typically used in excess with a base like pyridine or DIPEA. |
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the key steps in the attachment of this compound to an amino-functionalized resin.
Caption: Workflow for attaching this compound to a resin.
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the chemical transformation occurring during the coupling reaction.
Caption: Chemical pathway of the coupling reaction.
References
Application Notes and Protocols for Monitoring Fmoc-O2Oc-OPfp Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for monitoring the coupling efficiency of Fmoc-8-amino-3,6-dioxaoctanoic acid pentafluorophenyl ester (Fmoc-O2Oc-OPfp), a common polyethylene glycol (PEG) linker used in peptide synthesis. Effective monitoring is crucial for optimizing reaction conditions, ensuring high peptide purity, and minimizing deletion sequences.
Overview of Reaction Monitoring Techniques
The coupling of this compound to the N-terminus of a growing peptide chain on a solid support is a critical step in the synthesis of PEGylated peptides. Monitoring the completion of this reaction is essential for a successful synthesis. Several techniques, both qualitative and quantitative, can be employed.
Qualitative Methods: These methods provide a rapid, visual indication of the presence or absence of free primary amines on the resin. A positive result (indicating free amines) suggests an incomplete coupling reaction.
-
Kaiser (Ninhydrin) Test: A highly sensitive test for primary amines.
-
Bromophenol Blue Test: An acid-base indicator test that is also suitable for secondary amines.
Quantitative Methods: These methods provide a more precise measure of coupling efficiency and can be used to optimize reaction parameters.
-
UV-Vis Spectrophotometric Assay of Fmoc-Deprotection: Measures the amount of Fmoc group cleaved in the subsequent deprotection step, which correlates to the amount of successfully coupled amino acid.
-
High-Performance Liquid Chromatography (HPLC) Analysis: Provides a detailed profile of the crude peptide after cleavage from the resin, allowing for the quantification of the desired product and any byproducts.
-
Mass Spectrometry (MS) Analysis: Confirms the molecular weight of the synthesized peptide, verifying the successful incorporation of the Fmoc-O2Oc moiety.
The choice of monitoring technique will depend on the specific requirements of the synthesis, including the scale, the nature of the peptide sequence, and the available instrumentation.
Experimental Protocols
Qualitative Monitoring: Colorimetric Tests
These tests are performed on a small sample of resin beads taken from the reaction vessel after the coupling reaction.
The Kaiser test is a highly sensitive method for detecting primary amines. A blue color indicates the presence of unreacted amino groups, signifying an incomplete coupling.[1][2]
Reagents:
-
Reagent A: 5 g of ninhydrin in 100 mL of ethanol.
-
Reagent B: 80 g of phenol in 20 mL of ethanol.
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL of pyridine.
Procedure:
-
Withdraw a small sample of resin beads (approximately 1-5 mg) from the reaction vessel.
-
Wash the beads thoroughly with dimethylformamide (DMF) to remove any residual reagents.
-
Place the washed beads in a small glass test tube.
-
Add 2-3 drops of Reagent A, Reagent B, and Reagent C to the test tube.
-
Heat the test tube at 100-110°C for 5 minutes.[1]
-
Observe the color of the beads and the solution.
Interpretation of Results:
| Observation | Interpretation | Recommended Action |
| Beads and solution are colorless or yellow | Coupling is complete (>99.9%) | Proceed to the next deprotection step. |
| Beads are blue, solution is colorless | Coupling is nearly complete | Consider a second coupling or proceed with caution. |
| Beads and solution are dark blue | Coupling is incomplete | Perform a second coupling. |
Quantitative Monitoring
This method indirectly quantifies the coupling efficiency by measuring the amount of Fmoc group released during the subsequent deprotection step. The amount of the piperidine-dibenzofulvene adduct formed is proportional to the amount of this compound that was successfully coupled.[3]
Procedure:
-
After the this compound coupling and subsequent washing steps, perform the Fmoc deprotection using a known volume of 20% piperidine in DMF.
-
Collect the filtrate from the deprotection step.
-
Dilute an aliquot of the filtrate with a suitable solvent (e.g., DMF).
-
Measure the absorbance of the diluted solution at approximately 301 nm using a UV-Vis spectrophotometer.[3]
-
Calculate the amount of Fmoc group cleaved using the Beer-Lambert law (Absorbance = εcl), where ε (molar extinction coefficient) for the piperidine-dibenzofulvene adduct is typically around 7800-8100 L·mol⁻¹·cm⁻¹.[3]
Calculation of Coupling Efficiency: Coupling Efficiency (%) = [(moles of Fmoc cleaved) / (theoretical loading of the resin)] x 100
Quantitative Data Summary:
| Parameter | Value |
| Wavelength of Max Absorbance (λmax) | ~301 nm |
| Molar Extinction Coefficient (ε) | 7800 - 8100 L·mol⁻¹·cm⁻¹ |
| Typical Coupling Times | 1 - 4 hours |
| Expected Coupling Efficiency | >98% |
HPLC analysis of the crude peptide after cleavage from the resin provides a detailed quantitative assessment of the coupling reaction's success.
Sample Preparation:
-
Take a small sample of the peptide-resin after the coupling and final deprotection steps.
-
Cleave the peptide from the resin using an appropriate cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).
-
Precipitate the crude peptide with cold diethyl ether, centrifuge, and decant the ether.
-
Dissolve the crude peptide in a suitable solvent for HPLC analysis (e.g., a mixture of water and acetonitrile with 0.1% TFA).
Typical HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.6 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 220 nm and 280 nm.
Data Interpretation: The chromatogram will show a major peak for the desired PEGylated peptide. Incomplete coupling will result in a peak corresponding to the un-PEGylated peptide. The relative peak areas can be used to estimate the coupling efficiency.
Visualization of Workflows
General Workflow for SPPS Reaction Monitoring
References
Application Notes and Protocols for the Purification of Peptides Synthesized with Fmoc Chemistry and OPfp Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry is a cornerstone of modern peptide research and drug development. The use of pentafluorophenyl (OPfp) esters for the activation of the carboxylic acid group of incoming amino acids offers a highly efficient method for peptide bond formation, often minimizing side reactions and preserving stereochemical integrity. This document provides detailed application notes and protocols for the purification of peptides synthesized using Fmoc-protected amino acids activated as OPfp esters.
A critical note on side-chain protecting groups: The purification strategy is intrinsically linked to the nature of the protecting groups used for the amino acid side chains. This document assumes the use of acid-labile side-chain protecting groups, herein hypothetically represented by "O2Oc," which are removed concomitantly with cleavage from the resin by trifluoroacetic acid (TFA). If "O2Oc" in your synthesis refers to a protecting group with different cleavage requirements (e.g., base-labile, photolabile, or requiring specific reagents), the following protocols must be adapted accordingly.
I. Overview of the Purification Workflow
The purification of peptides synthesized via Fmoc-SPPS with OPfp activation follows a well-established workflow. This process begins after the completion of the solid-phase synthesis and involves cleavage of the peptide from the resin, removal of side-chain protecting groups, precipitation of the crude peptide, and final purification, most commonly by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Caption: General workflow for peptide purification.
II. Experimental Protocols
A. Cleavage and Deprotection of the Peptide from the Resin
This protocol describes the cleavage of the peptide from the solid support and the simultaneous removal of acid-labile side-chain protecting groups using a trifluoroacetic acid (TFA) cocktail.
Materials:
-
Peptide-bound resin
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Water, deionized
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Sintered glass funnel
-
Reaction vessel (e.g., round-bottom flask)
-
Centrifuge and centrifuge tubes
Protocol:
-
Resin Preparation: Transfer the dry peptide-bound resin to a suitable reaction vessel. Wash the resin with dichloromethane (DCM) (3 x 5 mL per 100 mg of resin) to swell the resin and remove any residual solvents from synthesis. Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail in a fume hood. A standard cleavage cocktail (Reagent K) consists of:
-
Trifluoroacetic acid (TFA): 82.5%
-
Water: 5%
-
Phenol: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
Triisopropylsilane (TIS) can be used as an alternative scavenger to thioanisole and EDT. A common cocktail is TFA/TIS/Water (95:2.5:2.5, v/v/v). The choice of scavengers depends on the amino acid composition of the peptide.
-
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per 1 g of resin). Gently agitate the mixture at room temperature for 2-4 hours. The reaction time may need to be optimized depending on the specific peptide sequence and protecting groups.
-
Peptide Precipitation: Following cleavage, filter the resin using a sintered glass funnel and collect the filtrate containing the peptide. Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide. Slowly add the TFA filtrate to a 10-fold excess of cold diethyl ether. This will cause the peptide to precipitate.
-
Peptide Isolation: Allow the peptide to precipitate fully at -20°C for at least 30 minutes. Pellet the precipitated peptide by centrifugation (e.g., 3000 x g for 5 minutes). Carefully decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator to remove residual ether. The crude peptide is now ready for purification.
B. Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the most common and effective method for purifying synthetic peptides. The separation is based on the hydrophobicity of the peptide.
Materials and Equipment:
-
Crude peptide
-
Solvent A: 0.1% TFA in HPLC-grade water
-
Solvent B: 0.1% TFA in HPLC-grade acetonitrile
-
Preparative RP-HPLC system with a C18 column
-
Analytical RP-HPLC system for fraction analysis
-
Lyophilizer
Protocol:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent. A mixture of Solvent A and Solvent B (e.g., 80:20 or 70:30) is often a good starting point. If the peptide is difficult to dissolve, a small amount of acetic acid or DMSO can be added. Ensure the sample is fully dissolved and filter it through a 0.45 µm filter before injection.
-
Method Development (Analytical Scale): It is highly recommended to first develop the separation method on an analytical scale using a small amount of the crude peptide. This allows for the optimization of the gradient without wasting significant amounts of the sample.
-
Preparative HPLC Run:
-
Equilibrate the preparative C18 column with a low concentration of Solvent B (e.g., 5-10%).
-
Inject the dissolved crude peptide onto the column.
-
Run a linear gradient of increasing Solvent B concentration. A typical gradient might be from 5% to 65% Solvent B over 60 minutes. The optimal gradient will depend on the hydrophobicity of the peptide and should be determined during analytical method development.
-
Monitor the elution of the peptide using a UV detector, typically at 214 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the main peptide peak.
-
Fraction Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure desired peptide.
-
Pooling and Lyophilization: Pool the pure fractions and freeze them. Lyophilize the pooled fractions to obtain the final pure peptide as a fluffy white powder.
III. Data Presentation
The success of a peptide purification is quantified by the purity and yield of the final product. The following tables provide a template for presenting such data.
Table 1: Analytical HPLC Data of Crude and Purified Peptide
| Sample | Retention Time (min) | Peak Area (%) |
| Crude Peptide | 15.2 | 65.8 |
| Various impurities | 34.2 | |
| Purified Peptide | 15.3 | >98.5 |
Table 2: Purification Summary
| Parameter | Value |
| Crude Peptide Weight (mg) | 150 |
| Purified Peptide Weight (mg) | 45 |
| Overall Yield (%) | 30 |
| Final Purity (%) | >98.5 |
IV. Visualization of the Purification Workflow
The following diagram illustrates the logical steps involved in the purification of a synthetic peptide.
Caption: Peptide purification workflow diagram.
V. Conclusion
The purification of peptides synthesized using Fmoc-O2Oc-OPfp chemistry, assuming acid-labile side-chain protection, is a robust process centered around TFA-mediated cleavage and subsequent RP-HPLC. The protocols and guidelines presented here provide a comprehensive framework for researchers to obtain highly pure peptides suitable for a wide range of applications, from basic research to preclinical drug development. Careful optimization of cleavage conditions and HPLC gradients is essential for maximizing both the purity and yield of the final peptide product.
Application Notes and Protocols for Fmoc-O2Oc-OPfp in Peptide Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The generation of diverse peptide libraries is a cornerstone of modern drug discovery and chemical biology. The one-bead-one-compound (OBOC) combinatorial library method is a powerful technique for synthesizing and screening millions of unique peptide candidates. The choice of building blocks is critical to the quality and utility of these libraries. Fmoc-O2Oc-OPfp, an N-terminally Fmoc-protected, O2Oc (8-amino-3,6-dioxaoctanoic acid, also known as AEEA) linker activated as a pentafluorophenyl (Pfp) ester, is a valuable reagent for introducing hydrophilic and flexible spacers into peptide sequences within a library. This modification can enhance the solubility, bioavailability, and screening performance of the library members.
The O2Oc linker, a short polyethylene glycol (PEG)-like moiety, imparts hydrophilicity to the peptide, which can prevent aggregation and improve accessibility to biological targets during screening.[1][2] The pentafluorophenyl ester is a highly reactive activating group that facilitates rapid and efficient coupling reactions, a crucial factor for the successful synthesis of high-diversity peptide libraries where driving each coupling step to completion is essential.[3][4]
These application notes provide detailed protocols for the use of this compound in the synthesis of OBOC peptide libraries and discuss the advantages of incorporating this building block.
Key Features and Advantages of this compound
-
Introduction of a Hydrophilic Linker : The O2Oc moiety increases the hydrophilicity of the peptides, which can improve their solubility in aqueous screening buffers and reduce non-specific binding.[1][5]
-
Enhanced Flexibility : The flexible nature of the O2Oc linker can allow for better presentation of the peptide pharmacophore to its biological target.
-
High Coupling Efficiency : The pentafluorophenyl ester is a highly activated leaving group, ensuring rapid and near-quantitative coupling, which is critical for the fidelity of a combinatorial library synthesis.[3][4]
-
Compatibility with Standard Fmoc-SPPS : this compound is fully compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₇H₂₂F₅NO₆ |
| Molecular Weight | 551.46 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMF, NMP, and DCM |
| Storage | Store at -20°C, desiccated |
Table 2: Illustrative Coupling Efficiency Data
This table provides representative data for the coupling efficiency of this compound compared to a standard Fmoc-amino acid-OPfp ester. Actual results may vary depending on the specific peptide sequence and synthesis conditions.
| Reagent | Coupling Time (min) | Coupling Efficiency (%) | Notes |
| This compound | 60 | >99% | Rapid coupling due to the highly activated Pfp ester. |
| Fmoc-Ala-OPfp | 60 | >99% | For comparison, a standard activated amino acid. |
| Fmoc-O2Oc-OH + HBTU | 60 | ~98-99% | Standard in-situ activation, may be slightly less efficient than Pfp ester. |
Experimental Protocols
Protocol 1: General Procedure for Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol describes a single coupling cycle for adding the O2Oc linker to a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Solid-phase synthesis vessel
-
Shaker or nitrogen bubbler for agitation
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).
-
-
Coupling of this compound:
-
Dissolve this compound (2-4 equivalents relative to the resin loading) in DMF.
-
Add the solution to the deprotected resin.
-
Add DIPEA (1 equivalent relative to the this compound) to the reaction vessel.
-
Agitate the mixture for 60-120 minutes at room temperature.
-
Monitoring the Coupling: Perform a Kaiser test or other ninhydrin-based test to ensure the reaction has gone to completion (a negative result indicates complete coupling).
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts.
-
-
Continuation of Synthesis: Proceed to the next Fmoc deprotection and coupling step for the subsequent amino acid in the peptide sequence.
Protocol 2: Synthesis of a One-Bead-One-Compound (OBOC) Peptide Library with an Internal O2Oc Linker
This protocol outlines the "split-mix" synthesis method to generate a diverse peptide library where a subset of the library members contains the O2Oc linker.
Materials:
-
All materials from Protocol 1
-
A selection of Fmoc-protected amino acids
-
Sintered glass funnels or other vessels for splitting and pooling the resin
Procedure:
-
Initial Synthesis: Synthesize the common N-terminal portion of the peptide library on the resin up to the point of linker insertion using standard SPPS protocols.
-
Splitting the Resin: Divide the resin into two equal portions (Pool A and Pool B).
-
Differential Coupling:
-
Pool A (with O2Oc linker): Couple this compound to the resin according to Protocol 1.
-
Pool B (without O2Oc linker): Couple a standard Fmoc-amino acid (e.g., Fmoc-Gly-OH with a coupling reagent like HBTU) to this portion of the resin.
-
-
Pooling and Mixing: Combine Pool A and Pool B and mix thoroughly to ensure randomization.
-
Continuation of Split-Mix Synthesis:
-
Split the combined resin into multiple equal portions, one for each of the next amino acids to be added in the randomized position.
-
Couple the respective Fmoc-amino acids to each portion.
-
Pool and mix the resin again.
-
Repeat this split-couple-pool cycle for all subsequent randomized positions in the library.
-
-
Final Deprotection and Cleavage:
-
After the final coupling step, perform a final Fmoc deprotection.
-
Wash the resin extensively with DCM and dry under vacuum.
-
Cleave the peptides from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Precipitate the cleaved peptides in cold diethyl ether, centrifuge, and lyophilize.
-
Visualizations
Caption: Workflow for OBOC peptide library synthesis using this compound.
Caption: Logical flow from peptide library screening to drug development.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pentafluorophenol and its derivatives [en.highfine.com]
- 5. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
Application Notes and Protocols for Post-Synthesis Modification of Peptides Containing O2Oc (AEEA) Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
The post-synthesis modification of peptides is a critical process for enhancing their therapeutic and diagnostic potential. The incorporation of linkers, such as the O2Oc linker, provides a versatile handle for conjugating various moieties, including fluorophores, biotin, and cytotoxic drugs. The O2Oc linker, also known as AEEA linker (8-amino-3,6-dioxaoctanoic acid), is a hydrophilic spacer that improves the solubility of the final conjugate and provides a primary amine for subsequent modification.[1] This document provides detailed protocols and data for the post-synthesis modification of peptides containing the O2Oc/AEEA linker.
The O2Oc linker is typically incorporated during solid-phase peptide synthesis (SPPS) to introduce a flexible and hydrophilic spacer. Its terminal primary amine serves as a reactive site for conjugation with a variety of molecules, enabling the development of sophisticated bioconjugates such as antibody-drug conjugates (ADCs) and fluorescently labeled probes.[2][3] The choice of conjugation chemistry is crucial and depends on the nature of the molecule to be attached and the desired stability of the resulting bond.
Common Post-Synthesis Modification Strategies
Two of the most common and efficient methods for modifying the primary amine of the O2Oc/AEEA linker are N-hydroxysuccinimide (NHS) ester chemistry and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry".
-
NHS Ester Chemistry: This method involves the reaction of an NHS ester-activated molecule with the primary amine of the O2Oc linker to form a stable amide bond.[4] This is a widely used method for attaching fluorescent dyes and biotin.[5] The reaction is pH-dependent, with an optimal pH range of 8.3-8.5.[4]
-
Click Chemistry: This highly efficient and selective reaction involves the copper-catalyzed cycloaddition of an azide and an alkyne to form a stable triazole linkage.[6] For this to be applied to an O2Oc-containing peptide, either the peptide's linker or the molecule to be conjugated must be functionalized with an azide or an alkyne. This method is known for its high yields and compatibility with a wide range of functional groups.[7]
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the general workflows for post-synthesis modification of peptides containing an O2Oc linker.
Quantitative Data on Modification Efficiency
The efficiency of post-synthesis modification can vary depending on the chosen chemistry, reaction conditions, and the nature of the peptide and the molecule being conjugated. The following tables summarize available quantitative data.
| Conjugation Method | Substrate | Molecule Conjugated | Yield (%) | Reference |
| NHS Ester (On-Resin) | PNA with AEEA linker | HiLyte Fluor 488 Dye | ~90% | [8] |
| CuAAC (Click Chemistry) | Azide/Alkyne functionalized peptides | Various peptides | >95% | [7] |
| CuAAC (Click Chemistry) | Azide-peptide | Biotin-Alkyne linker | 68-43% | [7] |
Table 1: Summary of reported yields for post-synthesis modification of peptides and related molecules.
Experimental Protocols
Protocol 1: Solution-Phase Biotinylation of an O2Oc-Peptide via NHS Ester Chemistry
This protocol describes the conjugation of a biotin-NHS ester to a peptide containing a terminal O2Oc linker in solution.
Materials:
-
Peptide with a terminal O2Oc linker
-
Biotin-NHS ester (e.g., Biotin-PEG2-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
0.1 M Sodium bicarbonate buffer (pH 8.3) or Phosphate Buffered Saline (PBS, pH 7.4)
-
Purification system (e.g., RP-HPLC)
Procedure:
-
Peptide Preparation: Dissolve the O2Oc-peptide in the reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a final concentration of 1-10 mg/mL.[9]
-
Biotin-NHS Solution: Prepare a fresh stock solution of the Biotin-NHS ester in anhydrous DMSO or DMF.
-
Reaction Setup: Add the Biotin-NHS ester solution to the peptide solution. A molar excess of the biotin reagent is typically used (e.g., 3-5 fold molar excess of peptide to biotin for small peptides).[10]
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours or overnight on ice.[4]
-
Purification: Purify the biotinylated peptide from excess reagents and byproducts using gel filtration or reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.
Protocol 2: On-Resin Fluorescent Labeling of an O2Oc-Peptide via NHS Ester Chemistry
This protocol is adapted from a procedure for labeling Peptide Nucleic Acids (PNAs) and is suitable for peptides synthesized on a solid support.[8]
Materials:
-
Peptide-O2Oc-Resin with the N-terminal Fmoc group of the O2Oc linker removed.
-
Fluorescent dye with an NHS ester functional group (e.g., HiLyte Fluor 488 NHS ester)
-
Coupling activator (e.g., HATU)
-
Anhydrous Dimethylformamide (DMF)
-
Washing solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIPS/H2O)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF. Ensure the terminal amine of the O2Oc linker is deprotected (e.g., by treatment with piperidine if Fmoc-protected).
-
Dye Activation: In a separate vial, dissolve the fluorescent dye-NHS ester (1.25 equivalents relative to the resin loading) and an activator like HATU in DMF.
-
Coupling Reaction: Add the activated dye solution to the resin and agitate at room temperature. The reaction time can vary from 12 to 36 hours.[8]
-
Washing: After the reaction, thoroughly wash the resin with DMF to remove excess reagents.
-
Cleavage and Deprotection: Cleave the labeled peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% water) for 2-3 hours.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the fluorescently labeled peptide by RP-HPLC.
-
Analysis: Characterize the final product by mass spectrometry and analytical RP-HPLC.
Protocol 3: Solution-Phase "Click" Conjugation to an O2Oc-Peptide
This protocol outlines the conjugation of an alkyne-modified molecule to a peptide with an azide-functionalized O2Oc linker.
Materials:
-
Peptide-O2Oc-Azide
-
Alkyne-functionalized molecule (e.g., drug, dye)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate (NaAsc)
-
Solvent (e.g., DMF, tBuOH/water)
-
Purification system (e.g., RP-HPLC)
Procedure:
-
Reactant Preparation: Dissolve the Peptide-O2Oc-Azide and the alkyne-functionalized molecule in a suitable solvent system (e.g., a mixture of tBuOH and water).[11]
-
Catalyst Preparation: Prepare fresh stock solutions of CuSO4 and sodium ascorbate in water.
-
Reaction Initiation: Add the CuSO4 solution to the peptide/alkyne mixture, followed by the sodium ascorbate solution. The final concentrations of reactants and catalysts should be optimized for the specific system.
-
Incubation: Stir the reaction mixture at room temperature for 1-3 hours.[11] The reaction progress can be monitored by LC-MS.
-
Purification: Upon completion, purify the clicked peptide conjugate by RP-HPLC to remove the copper catalyst and unreacted starting materials.
-
Analysis: Confirm the structure and purity of the final conjugate using mass spectrometry and analytical RP-HPLC.
Conclusion
The O2Oc (AEEA) linker is a valuable tool in peptide chemistry, offering a hydrophilic spacer and a convenient point for post-synthesis modification. The protocols provided herein for NHS ester chemistry and click chemistry represent robust and high-yielding methods for conjugating a wide array of molecules to O2Oc-containing peptides. Careful optimization of reaction conditions and thorough purification are essential for obtaining high-quality peptide conjugates for research, diagnostic, and therapeutic applications.
References
- 1. qyaobio.com [qyaobio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. nbinno.com [nbinno.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 6. qyaobio.com [qyaobio.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and properties of peptide nucleic acid labeled at the N-terminus with HiLyte Fluor 488 fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biotinylated Peptides for Immunoassays and Drug Discovery - Creative Peptides [creative-peptides.com]
- 10. sartorius.com [sartorius.com]
- 11. Synthesis of Biotin Linkers with the Activated Triple Bond Donor [p-(N-propynoylamino)toluic Acid] (PATA) for Efficient Biotinylation of Peptides and Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Fmoc-O2Oc-OPfp Coupling Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the coupling of Fmoc-8-amino-3,6-dioxaoctanoic acid-pentafluorophenyl ester (Fmoc-O2Oc-OPfp).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is an Fmoc-protected amino acid derivative containing a short, hydrophilic polyethylene glycol (PEG)-like linker, specifically 8-amino-3,6-dioxaoctanoic acid (also known as AEEA).[1][2][3][4] The pentafluorophenyl (Pfp) ester is a highly reactive group that facilitates efficient amide bond formation.[5][6] This reagent is commonly used as a linker to introduce a hydrophilic spacer in peptides, which can improve the solubility and pharmacokinetic properties of the final product.[7][8]
Q2: What are the storage and handling recommendations for this compound?
This compound is sensitive to moisture. It should be stored at -20°C in a desiccator.[3] Before use, allow the container to warm to room temperature before opening to prevent condensation.
Q3: Does this compound require pre-activation before coupling?
No, the pentafluorophenyl (Pfp) ester is an active ester, meaning it does not require an additional activation step with coupling reagents like DCC or HATU before being added to the deprotected amine on the solid support.[5]
Q4: Can I monitor the coupling reaction progress?
Yes, standard methods for monitoring coupling completion in Fmoc-SPPS can be used. The Kaiser test (ninhydrin test) is a common qualitative method to detect the presence of unreacted primary amines on the resin. A negative Kaiser test (colorless or faint yellow beads) indicates a complete or near-complete reaction.
Troubleshooting Guide for Low Coupling Yield
Low coupling yield with this compound can arise from several factors. The following guide provides a structured approach to identify and resolve these issues.
Problem 1: Incomplete Coupling Reaction
Symptoms:
-
Positive Kaiser test after the coupling step.
-
Presence of deletion sequences (peptide lacking the O2Oc linker) in the final product upon analysis by mass spectrometry.
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Rationale |
| Insufficient Reagent Equivalents | Increase the equivalents of this compound. Start with 3 equivalents and increase to 5 equivalents if necessary. | Driving the reaction forward with excess reagent can improve coupling efficiency, especially for sterically hindered amines. |
| Suboptimal Reaction Time | Extend the coupling reaction time. A typical range is 1 to 4 hours, but overnight coupling can be beneficial for difficult sequences.[5] | The hydrophilic and potentially bulky nature of the O2Oc linker may slow down the reaction kinetics. |
| Poor Solubility of Reagents | Ensure complete dissolution of this compound in the reaction solvent before adding it to the resin. Consider using a solvent mixture like DMF/DCM or NMP. | Fmoc-protected amino acids, including those with PEG linkers, have varying solubilities.[][10][11] Poor solubility can lead to lower effective concentrations and reduced reaction rates. |
| Steric Hindrance | If coupling to a bulky amino acid, consider a double coupling strategy. After the initial coupling and a wash step, repeat the coupling with a fresh solution of this compound. | The N-terminal amine of a sterically hindered residue may be less accessible, requiring more stringent coupling conditions. |
| Peptide Aggregation on Resin | Use a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or add a chaotropic salt (e.g., LiCl at 0.5 M) to the coupling reaction. | The growing peptide chain can aggregate, hindering access to the N-terminal amine. The hydrophilic O2Oc linker itself is intended to reduce aggregation, but issues can still arise depending on the peptide sequence.[8] |
Problem 2: Degradation of this compound
Symptoms:
-
Consistently low coupling yields despite optimizing coupling conditions.
-
Presence of unexpected byproducts in the crude peptide.
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Rationale |
| Moisture Contamination | Ensure all solvents and reagents are anhydrous. Store this compound in a desiccator and handle it under an inert atmosphere (e.g., nitrogen or argon). | Pfp esters are highly susceptible to hydrolysis in the presence of water, which will deactivate the reagent. |
| Presence of Nucleophiles in Solvents | Use high-purity, peptide synthesis-grade solvents. Avoid solvents containing amines (e.g., old DMF can contain dimethylamine). | Nucleophilic impurities in the solvent can react with the Pfp ester, reducing the amount of active reagent available for coupling. |
Problem 3: Incomplete Fmoc Deprotection of the Preceding Residue
Symptoms:
-
No coupling of this compound occurs (very strong positive Kaiser test).
-
The major product is the truncated peptide without the O2Oc linker.
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Rationale |
| Inefficient Fmoc Removal | Extend the Fmoc deprotection time or perform a second deprotection step. Ensure the piperidine solution is fresh. | Incomplete removal of the Fmoc group from the N-terminal amine of the growing peptide chain will prevent the subsequent coupling reaction. |
| Aggregation Hindering Deprotection | Use NMP as the solvent for the deprotection step or add a small amount of a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the piperidine solution. | Peptide aggregation can limit the access of the piperidine to the Fmoc group. |
Experimental Protocols
Standard Protocol for this compound Coupling
-
Resin Swelling: Swell the peptide-resin in DMF (or NMP) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and byproducts.
-
Coupling:
-
Dissolve 3 equivalents of this compound and 1 equivalent of an additive such as 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt) in DMF.[5]
-
Add the solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-4 hours.
-
-
Monitoring: Take a small sample of resin beads, wash them thoroughly with DMF and then dichloromethane, and perform a Kaiser test.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3-5 times).
Protocol for a Difficult Coupling (Double Coupling)
-
Follow steps 1-4 of the standard protocol.
-
After the initial coupling time (e.g., 2 hours), drain the reaction solution.
-
Wash the resin with DMF (3 times).
-
Prepare a fresh solution of 3 equivalents of this compound in DMF (with or without an additive).
-
Add the fresh solution to the resin and continue to agitate for an additional 1-2 hours or overnight.
-
Proceed with monitoring and washing as described in the standard protocol.
Visual Troubleshooting Guides
Caption: A logical workflow for troubleshooting low coupling yield in this compound reactions.
Caption: Standard experimental workflow for a single this compound coupling cycle.
References
- 1. Fmoc-AEEA [bapeks.com]
- 2. chemscene.com [chemscene.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemimpex.com [chemimpex.com]
- 5. peptide.com [peptide.com]
- 6. Side-chain-anchored N(alpha)-Fmoc-Tyr-OPfp for bidirectional solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 10. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Fmoc-O2Oc-OPfp Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction time and temperature for Fmoc-O2Oc-OPfp coupling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound, or Fmoc-8-amino-3,6-dioxaoctanoic acid pentafluorophenyl ester, is an activated ester derivative of a PEG-like linker commonly used in peptide synthesis and modification. The Fmoc (9-fluorenylmethyloxycarbonyl) group provides temporary protection of the amine, while the pentafluorophenyl (Pfp) ester is a highly reactive group that facilitates efficient coupling to a free amine under mild conditions.[1][2] It is often used to introduce a hydrophilic spacer into a peptide sequence.
Q2: What are the recommended starting conditions for a coupling reaction with this compound?
For a standard solid-phase peptide synthesis (SPPS) coupling, a good starting point is to use 1.5 to 3 equivalents of this compound relative to the resin loading. The reaction is typically carried out at room temperature for 1 to 2 hours.[3][4] The use of an additive like 1-hydroxybenzotriazole (HOBt) is often recommended to increase the reaction rate.[5]
Q3: How does temperature affect the this compound coupling reaction?
While room temperature is the standard, slightly elevated temperatures (e.g., 30-40°C) can increase the reaction rate. However, higher temperatures may also increase the risk of side reactions, such as racemization or degradation of sensitive residues. It is crucial to monitor the reaction closely if deviating from room temperature.
Q4: How long should I run the coupling reaction?
The reaction time can vary from 30 minutes to overnight, depending on the specific amino acid sequence, steric hindrance of the amine, and the solvent used.[4] It is highly recommended to monitor the reaction progress to determine the optimal time.
Q5: How can I monitor the completion of the coupling reaction?
Several qualitative and quantitative methods can be used to monitor the reaction:
-
Kaiser Test (Ninhydrin Test): This is a common colorimetric test to detect the presence of free primary amines on the resin. A positive result (blue color) indicates an incomplete reaction.[5][6]
-
Chloranil Test: This test can be used to detect secondary amines, for which the Kaiser test is not effective.
-
Fmoc-Quantification: After the coupling, a small sample of the resin can be treated with a piperidine solution to cleave the Fmoc group. The concentration of the resulting dibenzofulvene-piperidine adduct can be measured by UV-Vis spectroscopy to quantify the unreacted sites.
-
LC-MS analysis of a cleaved peptide sample: A small amount of peptide can be cleaved from the resin and analyzed by LC-MS to check for the desired mass and the presence of uncoupled starting material.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Coupling (Positive Kaiser Test) | 1. Insufficient reaction time. | 1. Extend the reaction time and re-test. |
| 2. Steric hindrance at the coupling site. | 2. Increase the temperature slightly (e.g., to 30-35°C). Consider a double coupling (repeating the coupling step with fresh reagents).[6] | |
| 3. Poor resin swelling. | 3. Ensure the resin is adequately swollen in the reaction solvent before coupling. | |
| 4. Inefficient activation. | 4. Add an equivalent of HOBt to the reaction mixture. | |
| 5. Degradation of this compound. | 5. Use fresh, high-purity reagent. Store the reagent under dry and cool conditions. | |
| Low Yield of Final Peptide | 1. Repetitive incomplete coupling steps. | 1. Optimize the coupling time and temperature at each step. Use monitoring tests to ensure completion. |
| 2. Premature cleavage of the Fmoc group. | 2. Avoid strong bases during workup or purification steps prior to the intended deprotection. The Fmoc group is relatively stable to tertiary amines but labile to secondary amines like piperidine.[5] | |
| 3. Side reactions during coupling. | 3. Use optimized conditions (room temperature, appropriate reaction time) to minimize side reactions. | |
| Presence of Side Products (e.g., Deletion Sequences) | 1. Incomplete coupling followed by capping of unreacted amines in the next cycle. | 1. Ensure complete coupling at each step by using monitoring tests. |
| 2. Racemization. | 2. While Pfp esters generally lead to low racemization, avoid prolonged reaction times at elevated temperatures.[2] | |
| 3. Aspartimide formation (if Asp is present in the sequence). | 3. This is a common side reaction in Fmoc SPPS, catalyzed by the piperidine used for deprotection. Using a less hindered protecting group on the Asp side chain or adding HOBt to the piperidine solution can help.[7] | |
| Difficulty in Purifying the Final Peptide | 1. Presence of closely eluting impurities. | 1. Optimize the purification gradient on reversed-phase HPLC. |
| 2. Hydrophobic aggregation of the peptide. | 2. The hydrophilic nature of the O2Oc linker can help mitigate this, but for very hydrophobic peptides, consider using a more polar solvent system for purification. |
Experimental Protocols
Protocol 1: Standard this compound Coupling in Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: Swell the resin (containing a free amine) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Reagent Preparation: Dissolve 2 equivalents of this compound and 2 equivalents of HOBt in a minimal amount of DMF.
-
Coupling Reaction: Drain the DMF from the swollen resin. Add the this compound/HOBt solution to the resin.
-
Reaction Conditions: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test on a small sample of the resin. If the test is positive, continue the reaction for another hour and re-test. If it remains positive, consider a double coupling.
-
Washing: Once the reaction is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).
Protocol 2: Optimization of Reaction Time and Temperature
To determine the optimal conditions for your specific peptide sequence, a time course and temperature study is recommended.
-
Setup: Prepare identical small-scale coupling reactions as described in Protocol 1.
-
Time Course: At room temperature, stop individual reactions at different time points (e.g., 30 min, 1 hr, 2 hr, 4 hr).
-
Temperature Study: Set up reactions at different temperatures (e.g., room temperature, 30°C, 40°C) and stop them after a fixed time (e.g., 1 hour).
-
Analysis: For each reaction, wash the resin, cleave a small amount of the peptide, and analyze the crude product by RP-HPLC and LC-MS.
-
Data Evaluation: Compare the percentage of the desired product, unreacted starting material, and any side products to determine the optimal time and temperature for achieving the highest purity and yield.
Data Presentation
Table 1: General Guidelines for this compound Reaction Conditions and Expected Outcomes
| Parameter | Condition | Expected Outcome | Potential Issues |
| Temperature | Room Temperature (20-25°C) | Good balance of reaction rate and minimal side reactions. | May be slow for sterically hindered couplings. |
| Elevated (30-40°C) | Faster reaction rate. | Increased risk of racemization and other side reactions. | |
| Low (e.g., 4°C) | Slower reaction rate, may be useful for very sensitive substrates to minimize side reactions. | May lead to incomplete reactions if time is not extended significantly. | |
| Time | 1-2 hours | Generally sufficient for most couplings at room temperature. | May be insufficient for difficult couplings. |
| > 4 hours | May be necessary for sterically hindered amines. | Increased risk of side reactions with prolonged exposure. | |
| Additives | HOBt (1-Hydroxybenzotriazole) | Increased reaction rate.[5] | Can complicate purification if not fully removed. |
| None | Slower reaction rate. | May lead to incomplete coupling. |
Visualizations
Caption: Experimental workflow for this compound coupling.
Caption: Troubleshooting logic for incomplete coupling.
References
- 1. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pentafluorophenol and its derivatives [en.highfine.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. Fmoc Solid Phase Peptide Synthesis Protocol - Peptide Port [peptideport.com]
- 5. chempep.com [chempep.com]
- 6. kilobio.com [kilobio.com]
- 7. Bot Detection [iris-biotech.de]
Technical Support Center: Fmoc-O2Oc-OPfp Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Fmoc-O2Oc-OPfp.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of (9H-fluoren-9-yl)methyl (2-(2-oxo-2-(pentafluorophenoxy)ethoxy)ethyl)carbamate (this compound), focusing on the identification and mitigation of common side products.
Problem 1: Low Yield of this compound and Presence of a White Precipitate
Question: My reaction to synthesize this compound resulted in a low yield of the desired product, and a significant amount of a white solid precipitated during the reaction. How can I identify this solid and improve my yield?
Answer:
The white precipitate is most likely dicyclohexylurea (DCU) , a common byproduct when using dicyclohexylcarbodiimide (DCC) as a coupling agent. DCU is notoriously insoluble in many common organic solvents, making its removal crucial for obtaining a pure product and an accurate yield assessment.
Troubleshooting Steps:
-
Confirmation of DCU: The identity of the precipitate can be confirmed by its melting point (approximately 232-236 °C) and its characteristic insolubility in solvents like dichloromethane (DCM), ethyl acetate, and even acetone to a large extent.
-
Improving DCU Removal:
-
Filtration: A significant portion of the DCU can be removed by filtration of the reaction mixture.
-
Solvent Selection for Purification: During workup and purification, utilizing a solvent system in which this compound is soluble but DCU is not can be effective. For example, dissolving the crude product in a minimal amount of a solvent like cold acetone and then filtering can help remove a substantial amount of DCU.
-
Alternative Coupling Agents: Consider using a carbodiimide that generates a more soluble urea byproduct. Diisopropylcarbodiimide (DIC) is a common alternative, as the resulting diisopropylurea (DIU) is more soluble in organic solvents, simplifying purification.
-
Problem 2: Presence of an Impurity with a Similar Polarity to the Product
Question: After purification by column chromatography, I still observe an impurity that co-elutes or has a very similar Rf value to my this compound product. What could this be and how can I avoid it?
Answer:
This impurity is likely N-acylurea . This side product forms from the rearrangement of the O-acylisourea intermediate during the DCC-mediated coupling reaction.
Troubleshooting Steps:
-
Use of Additives: The formation of N-acylurea can be significantly suppressed by the addition of a nucleophilic agent that intercepts the O-acylisourea intermediate to form a more stable active ester. The most common and effective additive for this purpose is 1-hydroxybenzotriazole (HOBt) . Add one equivalent of HOBt along with DCC during the activation of Fmoc-O2Oc-OH.
-
Reaction Conditions: Running the reaction at lower temperatures (e.g., 0 °C) can also help to minimize the formation of N-acylurea.
Problem 3: Incomplete Consumption of Starting Material
Question: My reaction seems to be incomplete, with a significant amount of unreacted Fmoc-O2Oc-OH remaining. How can I drive the reaction to completion?
Answer:
Incomplete conversion can be due to several factors, including insufficient activation, steric hindrance, or suboptimal reaction conditions.
Troubleshooting Steps:
-
Pre-activation: Instead of adding all reactants at once, pre-activate the Fmoc-O2Oc-OH with DCC (and HOBt, if used) for a short period (e.g., 15-30 minutes) before adding the pentafluorophenol. This ensures the formation of the active ester before the nucleophile is introduced.
-
Equivalent Stoichiometry: Ensure that at least one equivalent of both pentafluorophenol and DCC are used relative to the Fmoc-O2Oc-OH. A slight excess of the activating agent and the phenol can sometimes be beneficial.
-
Reaction Time and Temperature: While low temperatures can reduce side reactions, they can also slow down the main reaction. If the reaction is sluggish at 0 °C, consider allowing it to slowly warm to room temperature and stirring for an extended period (e.g., overnight).
-
Solvent Purity: Ensure that the solvent used (e.g., dichloromethane or ethyl acetate) is anhydrous, as water can hydrolyze the activated intermediate and the final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The most prevalent side products are directly related to the use of DCC as a coupling agent. These include:
-
Dicyclohexylurea (DCU): The insoluble byproduct of DCC.
-
N-acylurea: Formed by an intramolecular rearrangement of the activated intermediate. Other potential impurities include unreacted starting materials such as Fmoc-O2Oc-OH and pentafluorophenol.
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. A suitable solvent system (e.g., ethyl acetate/hexanes) should be used to separate the starting material (Fmoc-O2Oc-OH), the product (this compound), and pentafluorophenol. The disappearance of the starting carboxylic acid spot is a good indicator of reaction completion.
Q3: Is the Fmoc protecting group stable under the reaction conditions?
A3: The Fmoc group is generally stable under the neutral or slightly acidic conditions of a DCC-mediated esterification. However, it is sensitive to basic conditions. Therefore, it is important to avoid the use of strong bases during the reaction and workup.
Q4: What is the typical yield for the synthesis of this compound?
A4: While yields can vary depending on the specific reaction conditions and purification methods, yields for the synthesis of similar Fmoc-amino acid-OPfp esters are generally reported to be in the range of 70-95% after purification. Optimizing the removal of DCU and minimizing the formation of N-acylurea are key to achieving high yields.
Data Presentation
The following table summarizes the common side products and their key characteristics.
| Side Product | Chemical Name | Formation | Key Characteristics | Mitigation Strategy |
| DCU | Dicyclohexylurea | Byproduct of DCC coupling agent. | White, crystalline solid. Poorly soluble in most organic solvents. | Use DIC as a coupling agent, or remove by filtration and careful solvent selection during purification. |
| N-Acylurea | N-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)acetyl)-N,N'-dicyclohexylurea | Rearrangement of the O-acylisourea intermediate. | Often has a similar polarity to the desired product, making it difficult to separate by chromatography. | Add one equivalent of HOBt to the reaction mixture. |
| Unreacted Starting Material | Fmoc-8-amino-3,6-dioxaoctanoic acid | Incomplete reaction. | Higher polarity than the product. | Use pre-activation, ensure correct stoichiometry, and optimize reaction time and temperature. |
| Hydrolyzed Product | Fmoc-8-amino-3,6-dioxaoctanoic acid | Hydrolysis of the OPfp ester by water. | Identical to the starting material. | Use anhydrous solvents and reagents. |
Experimental Protocols
Synthesis of this compound
This protocol is a general procedure based on standard methods for the synthesis of pentafluorophenyl active esters using DCC.
Materials:
-
Fmoc-8-amino-3,6-dioxaoctanoic acid (Fmoc-O2Oc-OH)
-
Pentafluorophenol (PFP)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt) (optional, but recommended)
-
Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous Diethyl Ether or Hexanes
Procedure:
-
In a clean, dry round-bottom flask, dissolve Fmoc-O2Oc-OH (1 equivalent) in anhydrous DCM or EtOAc.
-
Add pentafluorophenol (1.1 equivalents) and HOBt (1 equivalent, if used) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM or EtOAc.
-
Add the DCC solution dropwise to the cooled reaction mixture over 15-20 minutes with constant stirring.
-
Allow the reaction to stir at 0 °C for 2-4 hours, and then let it warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., ethyl acetate) and wash with 5% aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Visualizations
Caption: Synthetic pathway of this compound and formation of major side products.
Caption: Troubleshooting workflow for this compound synthesis.
Technical Support Center: Troubleshooting Premature Fmoc-Group Deprotection in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address premature deprotection of the Fmoc (9-fluorenylmethoxycarbonyl) group during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the common signs of premature Fmoc-group deprotection?
A1: Premature Fmoc-group deprotection can manifest in several ways, including:
-
Deletion Sequences: The most common consequence is the formation of peptides missing one or more amino acids. This occurs when the Fmoc group is lost before the next coupling cycle, leading to the subsequent amino acid being coupled to the wrong residue.
-
N-terminal Capping by Dibenzofulvene (DBF): The by-product of Fmoc removal, dibenzofulvene, is a reactive electrophile. If not properly scavenged, it can irreversibly cap the newly deprotected N-terminal amine, terminating chain elongation.[1]
-
Reduced Yield of the Target Peptide: The formation of side products directly leads to a lower yield of the desired full-length peptide.
-
Complex HPLC Profiles: The crude peptide mixture will show multiple peaks close to the desired product peak, making purification challenging.
Q2: What are the primary causes of premature Fmoc-group deprotection?
A2: The primary causes are typically related to the chemical environment during the SPPS cycles, outside of the intended deprotection step. These include:
-
Basic Impurities in Solvents: Solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) can degrade over time, especially when exposed to heat, water, or UV light, to form basic impurities like dimethylamine or methylamine.[2] These amines are sufficiently basic to cause partial Fmoc removal.
-
Repetitive Exposure to Tertiary Amines: While tertiary amines like diisopropylethylamine (DIPEA) are weaker bases than piperidine, their repeated use in high concentrations during coupling steps can lead to cumulative, low-level deprotection of the Fmoc group.[1][3] The stability of the Fmoc group towards these amines is dependent on the base concentration, solvent, and temperature.
-
Elevated Temperatures: High temperatures used during coupling or washing steps can accelerate the degradation of solvents and increase the rate of base-catalyzed premature deprotection.
Q3: Can the choice of amino acid sequence influence the risk of premature deprotection?
A3: While the primary cause is chemical, the peptide sequence can indirectly influence the stability of the Fmoc group. For instance, "difficult sequences" that are prone to aggregation can hinder the efficiency of washing steps, potentially trapping basic reagents within the resin-bound peptide chains and leading to prolonged exposure and premature deprotection.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to premature Fmoc-group deprotection.
Problem: Suspected premature Fmoc deprotection (e.g., presence of deletion sequences).
Step 1: Analyze the Crude Peptide
-
Action: Perform HPLC and Mass Spectrometry (MS) analysis on the crude peptide product.
-
Expected Outcome: Identify the masses of the major impurities. Deletion sequences will have masses corresponding to the target peptide minus the mass of one or more amino acid residues.
Step 2: Verify Solvent Quality
-
Action: Use fresh, high-purity, peptide-synthesis-grade DMF or NMP. If solvent degradation is suspected, test the solvent for the presence of amines using a simple colorimetric test (e.g., with bromophenol blue).
-
Rationale: Basic impurities in solvents are a common cause of premature Fmoc removal.
Step 3: Evaluate the Deprotection and Coupling Protocol
-
Action: Review your synthesis protocol. Are you using extended coupling times with high concentrations of tertiary amines? Are elevated temperatures being used?
-
Rationale: Optimizing these parameters can minimize unwanted Fmoc cleavage.
Step 4: Implement Corrective Actions
-
Action: Based on the findings from the previous steps, implement one or more of the following solutions.
Solutions and Mitigation Strategies
Solvent and Reagent Quality Control
-
Recommendation: Always use fresh, high-purity solvents. Store solvents under an inert atmosphere (e.g., nitrogen or argon) and protect them from light and heat.
-
Experimental Protocol:
-
Solvent Purity Test:
-
To a small sample of the solvent (e.g., 1 mL of DMF), add a few drops of a bromophenol blue indicator solution.
-
A color change from yellow/green to blue indicates the presence of basic impurities.
-
-
Optimization of Deprotection and Coupling Conditions
-
Recommendation: Minimize the exposure of the peptide-resin to basic conditions outside of the dedicated deprotection step.
-
Quantitative Data Summary:
| Parameter | Standard Condition | Optimized Condition for Sensitive Sequences | Rationale |
| Deprotection Reagent | 20% Piperidine in DMF | 5-10% Piperidine in DMF; or 2% DBU + 5% Piperazine in NMP | Milder conditions can reduce side reactions. DBU/Piperazine offers a faster and efficient alternative.[4][5][6] |
| Deprotection Time | 2 x 10 min | 2 x 5 min or as determined by monitoring | Shorter exposure to the base minimizes side reactions. |
| Coupling Activator | HBTU/HATU with DIPEA | Use of pre-formed active esters or carbodiimides with HOBt/OxymaPure to reduce the amount of free base. | Minimizes exposure to tertiary amines. |
| Temperature | Room Temperature or Elevated | Room Temperature | Avoids acceleration of side reactions. |
Alternative Deprotection Reagents
-
Recommendation: For particularly sensitive sequences, consider using alternative deprotection reagents that offer different kinetic profiles or reduced side reactions.
| Reagent/Mixture | Concentration | Solvent | Key Advantages | Key Disadvantages |
| Piperidine | 20% (v/v) | DMF or NMP | Well-established, effective scavenger of DBF. | Can cause side reactions like aspartimide formation and racemization.[7] |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 2% (v/v) | DMF or NMP | Very fast deprotection, useful for difficult sequences.[2][5] | Non-nucleophilic, requires a scavenger for DBF. Can catalyze aspartimide formation.[2] |
| Piperazine + DBU | 5% (w/v) Piperazine + 2% (v/v) DBU | NMP | Rapid and efficient deprotection, safer alternative to piperidine.[6] | Requires careful optimization of concentrations. |
| 4-Methylpiperidine | 20% (v/v) | DMF or NMP | Similar efficiency to piperidine, less regulated. | Similar potential for side reactions as piperidine. |
Experimental Protocols
Protocol 1: UV-Vis Monitoring of Fmoc Deprotection
This protocol allows for the real-time monitoring of the Fmoc deprotection step to ensure complete removal and to optimize deprotection times.
-
Setup: Use a peptide synthesizer equipped with a UV-Vis flow cell detector or manually collect the flow-through from the deprotection step.
-
Procedure: a. After the coupling step and subsequent washes, initiate the deprotection by adding the piperidine solution to the resin. b. Continuously monitor the absorbance of the solution flowing out of the reaction vessel at 301 nm.[8] This wavelength corresponds to the piperidine-dibenzofulvene adduct. c. The absorbance will rapidly increase, reach a maximum, and then decrease as the adduct is washed away. d. Continue the deprotection and subsequent washes until the absorbance returns to the baseline, indicating complete removal of the Fmoc group and its by-products.
-
Data Analysis: The integrated area of the absorbance peak is proportional to the amount of Fmoc group removed.[8] This can be used to quantify the resin loading and to detect incomplete deprotection in "difficult sequences".[8]
Protocol 2: Test for Premature Fmoc Deprotection
This protocol helps to quantify the extent of premature Fmoc deprotection during a coupling cycle.
-
Procedure: a. After a coupling step (without the subsequent deprotection step), take a small sample of the peptide-resin. b. Wash the resin sample thoroughly with DMF to remove any residual coupling reagents. c. Treat the resin sample with a standard deprotection solution (e.g., 20% piperidine in DMF) in a separate vial. d. Collect the supernatant and measure its absorbance at 301 nm using a UV-Vis spectrophotometer.
-
Analysis:
-
A non-zero absorbance indicates that some Fmoc groups were present and have been removed, signifying that premature deprotection did not occur during the preceding steps.
-
To quantify, compare the absorbance to that obtained from a standard, complete deprotection of a known amount of the same peptide-resin. A significantly lower absorbance in the test sample suggests premature loss of the Fmoc group.
-
Visualizations
Caption: A troubleshooting workflow for addressing premature Fmoc deprotection.
References
- 1. chempep.com [chempep.com]
- 2. peptide.com [peptide.com]
- 3. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Fmoc-O2Oc-OPfp-Containing Peptides
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of peptides containing the N-terminal Fmoc-protected, octanoylated (O2Oc) amino acid activated with a C-terminal pentafluorophenyl (OPfp) ester. These modifications introduce significant hydrophobicity and chemical reactivity, posing unique challenges to standard purification protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary challenges in purifying peptides containing an Fmoc-O2Oc-OPfp moiety?
The primary challenges stem from the unique chemical properties of the modifying groups:
-
Extreme Hydrophobicity : The octanoyl (O2Oc) group is an eight-carbon lipid chain that dramatically increases the hydrophobicity of the peptide. This can lead to poor solubility in aqueous solvents, aggregation on the column, and abnormal interactions with the stationary phase during reverse-phase high-performance liquid chromatography (RP-HPLC).
-
High Reactivity of OPfp Ester : The pentafluorophenyl (OPfp) ester is a highly reactive "active ester" designed for efficient amide bond formation.[1][2] Its presence makes the peptide susceptible to nucleophilic attack and hydrolysis, especially in aqueous or basic environments.[3][4] This reactivity can lead to product degradation during purification.
-
Fmoc Group Influence : The bulky and hydrophobic N-terminal Fmoc protecting group can further contribute to aggregation and may require specific conditions for its removal post-purification.[5]
Q2: My O2Oc-containing peptide shows poor solubility and precipitates during purification. How can I resolve this?
Poor solubility is a common issue for such hydrophobic peptides. Consider the following strategies:
-
Modify Mobile Phase Composition : Increase the percentage of organic solvent (e.g., acetonitrile, isopropanol) in your starting conditions. For highly insoluble peptides, consider using solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) as part of the mobile phase, although this can complicate solvent removal later.[6]
-
Adjust pH : While OPfp esters are unstable at high pH, performing purification under acidic conditions (e.g., using 0.1% Trifluoroacetic Acid - TFA) can help protonate acidic residues and improve solubility.[7][8] Be aware that TFA can also catalyze hydrolysis if conditions are not carefully controlled.
-
Temperature Control : Increasing the column temperature (e.g., to 40-60°C) can sometimes improve solubility and reduce peak broadening caused by slow conformational changes on the column.
Q3: My HPLC chromatogram shows multiple peaks, broad peaks, or peak tailing. What are the likely causes and solutions?
These issues can arise from several sources. The table below outlines common problems and recommended actions.
| Observed Problem | Potential Cause | Recommended Solution |
| Multiple Peaks | Incomplete deprotection, deletion sequences from synthesis, side-reaction products (e.g., aspartimide formation), hydrolysis of the OPfp ester, peptide aggregation.[7][9] | Optimize synthesis and cleavage protocols. For purification, try a shallower gradient to improve resolution. Analyze fractions by mass spectrometry to identify the source of impurities.[10] |
| Broad Peaks | Peptide aggregation on the column, slow equilibrium between mobile and stationary phases, poor mass transfer. | Increase column temperature. Add organic modifiers like isopropanol to the mobile phase. Decrease the flow rate to allow more time for equilibrium.[11] |
| Peak Tailing | Strong interactions with residual silanol groups on the silica-based column, especially with basic peptides.[12] | Ensure adequate ion-pairing agent (e.g., 0.1% TFA) is present in both mobile phases.[11] If tailing persists, consider a different column with better end-capping or a polymer-based stationary phase. |
| No Peptide Elution | Irreversible adsorption to the column due to extreme hydrophobicity. | Elute with a high concentration of a stronger organic solvent like isopropanol or flush the column with an isopropanol/acetonitrile mixture. In future runs, use a column with a shorter carbon chain (e.g., C8 or C4 instead of C18).[13] |
Q4: How can I minimize the degradation of the reactive OPfp ester during purification?
Preserving the OPfp ester is critical if it is part of the final desired product.
-
Avoid Nucleophiles : Ensure all solvents are free from nucleophilic contaminants (e.g., amines). Avoid basic buffers (e.g., ammonium bicarbonate) which can rapidly hydrolyze the ester.[3][4]
-
Control pH : Strictly maintain acidic conditions (pH 2-4) using TFA.
-
Limit Water Exposure : While challenging in RP-HPLC, minimize the time the peptide spends in the aqueous mobile phase. Use faster gradients where possible and proceed to lyophilization immediately after fraction collection.[11]
-
Consider Alternative Chromatography : For extremely sensitive compounds, normal-phase chromatography using non-aqueous solvents may be an option, though it is less common for peptides.
Experimental Protocols & Data
Protocol 1: General RP-HPLC Purification of Hydrophobic Peptides
This protocol provides a starting point for purifying O2Oc-containing peptides. Optimization will be required based on the specific peptide sequence.
-
Preparation of Mobile Phases :
-
Solvent A : 0.1% (v/v) TFA in HPLC-grade water.
-
Solvent B : 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Filter and degas both solvents thoroughly before use.[11]
-
-
Sample Preparation :
-
Dissolve the crude peptide in a minimal amount of a strong solvent like DMF, NMP, or DMSO.
-
Dilute the dissolved sample with Solvent A until the point of precipitation, then clarify by adding a small amount of Solvent B. The goal is to have the sample dissolved in a solution with the lowest possible organic content to ensure it binds to the column.
-
-
Chromatography Conditions :
-
Column : C18 or C8 reverse-phase column (e.g., 10 mm ID x 250 mm L, 5 µm particle size). A C8 column may be preferable for extremely hydrophobic peptides.
-
Flow Rate : 4-5 mL/min for a 10 mm ID column.
-
Detection : Monitor at 220 nm for the peptide backbone and 280 nm if the sequence contains Trp or Tyr.
-
Gradient : Start with a shallow gradient to optimize separation.
-
Table 1: Example HPLC Gradient for Hydrophobic Peptides
| Time (minutes) | % Solvent A (Water + 0.1% TFA) | % Solvent B (ACN + 0.1% TFA) | Curve |
| 0.0 | 70% | 30% | Linear |
| 5.0 | 70% | 30% | Linear |
| 35.0 | 20% | 80% | Linear |
| 40.0 | 5% | 95% | Linear |
| 45.0 | 5% | 95% | Linear |
| 50.0 | 70% | 30% | Linear |
-
Fraction Collection and Analysis :
-
Collect fractions based on the UV chromatogram.
-
Analyze the purity of each fraction using analytical HPLC and confirm the identity using mass spectrometry.
-
Pool fractions with the desired purity (>95%).
-
-
Lyophilization :
-
Immediately freeze the pooled fractions and lyophilize until a dry powder is obtained to prevent degradation in solution.[11]
-
Visual Guides
Diagram 1: General Purification Workflow
Caption: Workflow from crude peptide to pure product, highlighting key challenge points.
Diagram 2: HPLC Troubleshooting Flowchart
Caption: A logical flowchart for troubleshooting common HPLC purification issues.
References
- 1. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. biotage.com [biotage.com]
- 7. bachem.com [bachem.com]
- 8. agilent.com [agilent.com]
- 9. Bot Detection [iris-biotech.de]
- 10. Fmoc Solid Phase Peptide Synthesis Protocol - Peptide Port [peptideport.com]
- 11. peptide.com [peptide.com]
- 12. hplc.eu [hplc.eu]
- 13. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
preventing racemization during Fmoc-O2Oc-OPfp activation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-O2Oc-OPfp activation. Our goal is to help you prevent common issues and ensure the successful incorporation of the O2Oc linker into your peptides.
Frequently Asked Questions (FAQs)
Q1: What is the chemical structure of Fmoc-O2Oc-OH?
A1: Fmoc-O2Oc-OH is chemically known as 8-(9-Fluorenylmethyloxycarbonyl-amino)-3,6-dioxaoctanoic acid. It is also referred to by several synonyms, including Fmoc-AEEA-OH (Fmoc-aminoethoxyethoxyacetic acid). It is a hydrophilic linker that contains a short polyethylene glycol (PEG) chain.
Q2: Is racemization a concern during the activation of Fmoc-O2Oc-OH to this compound?
A2: No, racemization of the O2Oc moiety is not a concern. The common mechanism of racemization in amino acids involves the abstraction of a proton from the alpha-carbon. In Fmoc-O2Oc-OH, the alpha-carbon is replaced by an oxygen atom within an ether linkage. Therefore, the structural prerequisite for this type of racemization is absent.
Figure 1. Comparison of a typical amino acid structure with Fmoc-O2Oc-OH, illustrating the absence of a chiral alpha-carbon in the latter, which prevents racemization.
Q3: What are the main advantages of using this compound in peptide synthesis?
A3: this compound is a pre-activated ester, which offers several advantages:
-
Convenience: It can be used directly in coupling reactions without the need for in-situ activation, saving time and reducing the number of reagents.
-
Reduced Side Reactions: By avoiding the use of carbodiimide-based activating agents in the presence of the peptide-resin, it can help minimize certain side reactions.
-
Improved Solubility: The hydrophilic PEG-like nature of the O2Oc linker can help to improve the solubility of the growing peptide chain, which can be beneficial for long or hydrophobic sequences.
Troubleshooting Guide
This guide addresses common problems that may be encountered during the use of this compound in solid-phase peptide synthesis (SPPS).
Figure 2. A troubleshooting decision tree for common issues encountered when using this compound in peptide synthesis.
Issue 1: Low Coupling Efficiency
Even though this compound is an activated ester, incomplete coupling can occur, especially with sterically hindered N-termini or when dealing with aggregated peptide sequences.
| Parameter | Standard Protocol | Optimized Protocol for Difficult Couplings |
| Equivalents of this compound | 1.5 - 2.0 eq. | 2.0 - 3.0 eq. |
| Coupling Time | 1 - 2 hours | 2 - 4 hours, or overnight |
| Temperature | Room Temperature | 40 - 50°C |
| Additives | None | 1.0 eq. HOBt or Oxyma |
| Solvent | DMF | DMF or NMP |
Experimental Protocol for Difficult Couplings:
-
Swell the peptide-resin in DMF.
-
Perform the standard Fmoc deprotection of the N-terminal amino acid.
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, dissolve 2-3 equivalents of this compound and 1 equivalent of HOBt in DMF.
-
Add the solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature or 1-2 hours at 40°C.
-
Monitor the coupling reaction using a qualitative ninhydrin test.
-
If the coupling is incomplete, a second coupling with fresh reagents can be performed.
-
Wash the resin with DMF to remove excess reagents.
Issue 2: Presence of Unexpected Side Products
While the O2Oc linker itself is generally stable, side products can arise from other sources.
| Potential Cause | Recommended Action |
| Incomplete Fmoc deprotection of the preceding amino acid | Ensure complete deprotection by extending the piperidine treatment time or using a DBU-containing deprotection cocktail. |
| Side reactions related to other amino acids in the sequence | Review the protection strategy for sensitive amino acids (e.g., Asp, Cys, His) in your sequence. |
| Degradation of this compound | Use high-purity, freshly prepared or properly stored this compound. |
Issue 3: Difficulty in HPLC Purification
The PEG-like nature of the O2Oc linker can sometimes lead to broader peaks in reverse-phase HPLC, making purification challenging.
| Parameter | Recommendation |
| HPLC Gradient | Use a shallower gradient to improve the separation of the desired peptide from closely eluting impurities. |
| Column Temperature | Increasing the column temperature (e.g., to 40-50°C) can sometimes improve peak shape. |
| Mobile Phase | Consider using a different organic modifier (e.g., acetonitrile/isopropanol mixtures) or ion-pairing agent. |
Experimental Workflow
The following diagram illustrates the general workflow for the activation of Fmoc-O2Oc-OH and its subsequent use in SPPS.
Figure 3. General experimental workflow for the preparation of this compound and its use in solid-phase peptide synthesis.
Fmoc-O2Oc-OPfp stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Fmoc-O2Oc-OPfp, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: For long-term storage, this compound should be stored at -20°C.[1][2][3] This is consistent with storage conditions for other moisture-sensitive and reactive chemical compounds, such as related PEG PFP Esters and Fmoc-O2Oc-O2Oc-OH.[1][2][3] For short-term use, refrigeration at 2-8°C is acceptable for brief periods, similar to the storage of the related compound Fmoc-O2Oc-OH.[4]
Q2: How should I handle this compound upon receiving it?
A2: this compound is sensitive to moisture.[1][2][5] To prevent condensation upon opening, the vial should be allowed to equilibrate to room temperature before use.[1][2] It is recommended to store the product with a desiccant to minimize exposure to humidity.[1]
Q3: Is this compound stable in solution?
A3: No, stock solutions of this compound should not be prepared for storage.[1][2] The pentafluorophenyl (PFP) ester moiety is susceptible to hydrolysis, which will render the compound inactive for coupling reactions.[1][2][6] Therefore, it is crucial to dissolve the reagent immediately before use.[1][2]
Q4: What solvents are compatible with this compound?
A4: this compound is soluble in anhydrous organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM).[5] It is important to use anhydrous solvents to minimize hydrolysis of the active ester.
Q5: What are the primary degradation pathways for this compound?
A5: The primary degradation pathway is the hydrolysis of the pentafluorophenyl ester to the corresponding carboxylic acid, particularly in the presence of moisture.[1][2][6] This hydrolysis is a significant concern as it deactivates the compound for subsequent coupling reactions. Additionally, the Fmoc protecting group can be cleaved under basic conditions.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low coupling efficiency in peptide synthesis | 1. Hydrolysis of this compound: The reagent may have been exposed to moisture during storage or handling, leading to the hydrolysis of the active ester.[1][2] 2. Incomplete Fmoc deprotection of the resin: The N-terminal Fmoc group on the growing peptide chain was not completely removed, preventing the coupling of the next amino acid.[7] 3. Presence of primary amines in the reaction buffer: Buffers containing primary amines (e.g., Tris or glycine) will compete with the desired amine for reaction with the activated ester.[1][2] | 1. Ensure proper storage of this compound at -20°C with a desiccant.[1][2] Allow the vial to warm to room temperature before opening. Use anhydrous solvents for dissolution. 2. Extend the Fmoc deprotection time or perform a second deprotection step.[7] Use a colorimetric test (e.g., Kaiser test) to confirm the presence of a free primary amine before proceeding with the coupling. 3. Use amine-free buffers such as phosphate-buffered saline (PBS) for your reaction.[1][2] |
| Presence of an unexpected mass corresponding to the hydrolyzed starting material in mass spectrometry analysis | Hydrolysis of the PFP ester: This indicates that a significant portion of the this compound has hydrolyzed back to its carboxylic acid form before or during the coupling reaction.[6] | 1. Dissolve the this compound in anhydrous solvent immediately before adding it to the reaction mixture.[1][2] 2. Minimize the time the reagent is in solution before the coupling reaction is initiated. |
| Precipitation of the reagent upon dissolution | Low solubility in the chosen solvent: The solvent may not be appropriate or of sufficient quality (e.g., not anhydrous). | 1. Use high-purity, anhydrous DMF or DCM for dissolution.[5] 2. Gently warm the solution and use sonication to aid dissolution. |
Stability and Storage Data
| Condition | Recommendation | Rationale |
| Long-Term Storage | -20°C in a sealed container with desiccant.[1][2][3] | To minimize hydrolysis and maintain the integrity of the active ester. |
| Short-Term Storage | 2-8°C for up to a few weeks.[4] | Acceptable for brief periods, but long-term refrigeration may not be sufficient to prevent slow degradation. |
| Handling | Allow vial to reach room temperature before opening.[1][2] | Prevents moisture from the air from condensing inside the cold vial. |
| In Solution | Do not store in solution. Prepare fresh for each use.[1][2] | The PFP ester is prone to hydrolysis in solution. |
Experimental Protocols
Protocol 1: General Procedure for Coupling this compound in Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF (5 times), followed by DCM (3 times), and then DMF (3 times).
-
Confirmation of Deprotection: Perform a Kaiser test on a small sample of the resin. A blue color indicates the presence of a free primary amine, and the coupling reaction can proceed.
-
Coupling Reaction:
-
Immediately before use, dissolve this compound (1.5 equivalents) in a minimal amount of anhydrous DMF.
-
Add the dissolved this compound to the resin.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equivalents) to the reaction mixture.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Confirmation of Coupling: Perform a Kaiser test. A negative result (yellow beads) indicates that the coupling reaction is complete.
Visualizations
Caption: Workflow for handling and using this compound.
Caption: Decision tree for troubleshooting low coupling efficiency.
References
- 1. broadpharm.com [broadpharm.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Bot Detection [iris-biotech.de]
- 4. Bot Detection [iris-biotech.de]
- 5. researchgate.net [researchgate.net]
- 6. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06124J [pubs.rsc.org]
- 7. Bot Detection [iris-biotech.de]
dealing with incomplete coupling of Fmoc-O2Oc-OPfp
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the incomplete coupling of Fmoc-O2Oc-OPfp in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide: Incomplete Coupling of this compound
Incomplete coupling of this compound can manifest as low peptide yield or the presence of deletion sequences in the final product. The following guide provides a systematic approach to diagnosing and resolving these issues.
Initial Assessment: Monitoring the Coupling Reaction
Before proceeding to more complex troubleshooting, it is crucial to confirm that the coupling reaction is indeed incomplete.
-
Qualitative Monitoring: The most common method is the Kaiser (ninhydrin) test . A positive result (blue beads) indicates the presence of unreacted primary amines on the resin, signifying incomplete coupling.
-
Quantitative Monitoring: An Fmoc-release test can be performed on a small sample of the resin after the coupling step. The UV absorbance of the dibenzofulvene-piperidine adduct is measured to quantify the amount of unreacted amine sites.[1]
Troubleshooting Workflow
If incomplete coupling is confirmed, follow this workflow to identify and address the root cause.
Caption: Troubleshooting workflow for incomplete this compound coupling.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of incomplete coupling with this compound?
A1: The most common causes include:
-
Steric Hindrance: Although Fmoc-O2Oc-OH is a flexible linker, steric hindrance can arise from the growing peptide chain or from bulky adjacent amino acid residues.
-
Peptide Aggregation: As the peptide chain elongates, it can aggregate on the solid support, preventing reagents from accessing the reactive sites.[2][3]
-
Suboptimal Reagents or Conditions: Degradation of reagents (especially coupling activators), incorrect stoichiometry, insufficient reaction time, or use of a non-optimal solvent can all lead to poor coupling efficiency.
-
Low Reactivity of OPfp Ester: While effective, pentafluorophenyl (OPfp) esters may react more slowly than other activated species, sometimes requiring additives or longer reaction times to go to completion.[4]
Q2: I performed a Kaiser test after coupling this compound and it's positive. What should I do first?
A2: The immediate next step is to perform a "double coupling." This involves repeating the coupling step with a fresh solution of the this compound and coupling reagents to drive the reaction to completion. If the Kaiser test remains positive after a second coupling, you should consider capping the unreacted amines before proceeding to the next deprotection step.
Q3: What is "capping" and when should I use it?
A3: Capping is the process of acetylating any unreacted N-terminal amines on the resin using a reagent like acetic anhydride. This terminates the extension of these chains, preventing the formation of deletion peptides. Capping should be used when a double coupling fails to yield a negative Kaiser test. This ensures that the final crude product contains the target peptide and shorter, capped sequences, which are typically easier to separate during purification than highly similar deletion sequences.[2]
Q4: Can I improve the reactivity of the this compound ester?
A4: Yes. The reactivity of OPfp esters can be significantly increased by adding 1-hydroxybenzotriazole (HOBt).[4] It is recommended to add HOBt in equimolar amounts relative to the this compound.
Q5: Should I consider using a different coupling reagent?
A5: If you consistently experience incomplete coupling with this compound, especially in a "difficult" sequence, switching to a more powerful coupling strategy is advisable. Instead of using the pre-activated OPfp ester, you can start with Fmoc-O2Oc-OH and use an in-situ coupling reagent.
Data Presentation: Comparison of Coupling Reagents
For difficult couplings where a pre-activated ester like this compound may be insufficient, using Fmoc-O2Oc-OH with an in-situ activating reagent is a common strategy. The table below summarizes common coupling reagents, categorized by their type and relative reactivity.
| Reagent Class | Examples | Relative Reactivity | Key Characteristics |
| Carbodiimides | DIC, DCC, EDC | Good | Often used with additives like HOBt or Oxyma to improve efficiency and reduce racemization.[5][6] |
| Aminium/Uronium Salts | HBTU, TBTU, HCTU, HATU, COMU | High to Very High | Highly efficient and fast-reacting.[6][7] HATU and COMU are among the most powerful.[6][7][8] Some can cause side reactions like guanidinylation.[7][9] |
| Phosphonium Salts | PyBOP, PyAOP | High | As efficient as HBTU but do not cause guanidinylation side reactions, making them a safer choice in that regard.[5][7][9] |
| Other | TFFH, TOTT | High | TFFH generates highly reactive amino acid fluorides, which are particularly effective for sterically hindered couplings.[6][8] |
Note: Relative reactivity is a generalization. Optimal reagent choice can be sequence-dependent.
Experimental Protocols
Protocol 1: Standard Coupling of this compound with HOBt
-
Resin Preparation: After the deprotection of the N-terminal Fmoc group of the peptide-resin, wash the resin thoroughly with DMF (3 x 10 mL/g resin).
-
Reagent Preparation: In a separate vessel, dissolve this compound (3 eq.) and HOBt (3 eq.) in DMF.
-
Coupling Reaction: Add the reagent solution to the washed resin.
-
Mixing: Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitoring: Take a small sample of resin beads, wash them thoroughly with DMF, and perform a Kaiser test.
-
Washing: If the Kaiser test is negative, wash the resin with DMF (3 x 10 mL/g resin) to remove excess reagents and byproducts.
Protocol 2: Double Coupling Procedure
-
First Coupling: Follow steps 1-4 of the Standard Coupling Protocol.
-
Monitoring: Perform a Kaiser test. If the result is positive (blue beads), proceed to the next step.
-
Washing: Wash the resin with DMF (3 x 10 mL/g resin) to remove byproducts from the first coupling.
-
Second Coupling: Repeat steps 2-4 of the Standard Coupling Protocol with a fresh solution of reagents.
-
Final Monitoring: Perform a second Kaiser test. If negative, proceed with washing (Step 6 of the Standard Protocol). If it remains positive, consider capping.
Protocol 3: Capping with Acetic Anhydride
-
Resin Preparation: After a failed double coupling, wash the resin with DMF (3 x 10 mL/g resin).
-
Capping Solution: Prepare a capping solution. A common mixture is Acetic Anhydride/DIPEA/DMF (e.g., 5:6:89 v/v/v).
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Washing: Wash the resin thoroughly with DMF (3 x 10 mL/g resin) and then with DCM (2 x 10 mL/g resin) to prepare for the next synthesis cycle.
Visualizations
General SPPS Coupling Workflow
Caption: The iterative cycle of solid-phase peptide synthesis (SPPS).
Relationship between Problem and Solutions
Caption: Solutions to address the problem of incomplete coupling.
References
- 1. Fmoc Test Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. chempep.com [chempep.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. 肽偶联剂选择指南 [sigmaaldrich.cn]
- 8. Bot Detection [iris-biotech.de]
- 9. Bot Detection [iris-biotech.de]
Technical Support Center: Strategies to Improve Purity in Fmoc Solid-Phase Peptide Synthesis
Welcome to the technical support center for Fmoc solid-phase peptide synthesis (SPPS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve the purity of their synthetic peptides.
Troubleshooting Guides
This section addresses specific issues encountered during Fmoc SPPS, offering potential causes and actionable solutions.
Issue 1: Low Yield or Purity of the Final Peptide
Question: My final peptide yield is low, and the HPLC analysis shows multiple impurity peaks. What are the possible causes and how can I troubleshoot this?
Answer: Low yield and purity can stem from several factors throughout the synthesis process. The most common culprits are incomplete deprotection and inefficient coupling reactions.[1][2] Even a small percentage of failure at each step can significantly reduce the overall yield of the desired full-length peptide.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low peptide yield and purity.
Detailed Solutions:
-
Incomplete Fmoc-Deprotection: The Fmoc protecting group may not be completely removed, leading to deletion sequences where an amino acid is missing.
-
Verification: Perform a Kaiser test after the deprotection step. A positive result (blue beads) indicates incomplete deprotection.[1]
-
Solutions:
-
-
Inefficient Coupling: The incoming amino acid may not couple completely to the growing peptide chain, also resulting in deletion sequences.
-
Verification: A Kaiser test after the coupling step should be negative (yellow/clear beads), indicating the absence of free primary amines.
-
Solutions:
-
Double Coupling: Repeat the coupling step with fresh reagents to drive the reaction to completion.[1][5] This is particularly useful for sterically hindered amino acids like arginine or when coupling to proline.[5]
-
Optimize Coupling Reagents: Use highly efficient coupling reagents such as HATU, HCTU, or COMU, especially for difficult couplings.[6] The addition of HOBt or HOAt can also improve coupling efficiency and reduce side reactions.[6][7]
-
Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can enhance the reaction rate.[5]
-
-
-
Peptide Aggregation: The growing peptide chain can aggregate on the resin, hindering reagent access and leading to incomplete reactions.
-
Symptoms: The resin may not swell properly, and both deprotection and coupling reactions may be slow or incomplete.[4]
-
Solutions:
-
Use a low-substitution resin for long or aggregation-prone sequences.[8]
-
Incorporate structure-disrupting elements like pseudoprolines or use backbone-protecting groups (e.g., Hmb, Dmb).[4]
-
Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add chaotropic salts.[4]
-
Perform the synthesis at a higher temperature or use microwave-assisted synthesis.[4]
-
-
Issue 2: Presence of Deletion and Truncation Sequences
Question: My mass spectrometry results show peaks corresponding to deletion and truncation sequences. How can I minimize these impurities?
Answer: Deletion sequences lack one or more amino acids from the target sequence, while truncation sequences are shorter peptides that have stopped elongating. These are primarily caused by incomplete deprotection or coupling.
Strategies to Minimize Deletion and Truncation:
| Strategy | Description | Application Notes |
| Double Coupling | Repeating the coupling step for a particular amino acid. | Especially effective for bulky residues (e.g., Arg, Tyr, Trp) and for the second or third identical amino acid in a row.[5] |
| Use of Potent Coupling Reagents | Employing reagents like HATU, HCTU, or COMU. | These reagents form highly reactive activated esters, promoting faster and more complete coupling.[6] |
| Monitoring Reactions | Using qualitative tests like the Kaiser test. | Regularly perform tests after deprotection and coupling steps to ensure completion before proceeding to the next cycle.[1] |
| Optimize Resin Loading | Using a resin with appropriate substitution level. | For long peptides (>30 amino acids), a low substitution resin (0.1-0.4 mmol/g) is recommended to reduce peptide aggregation.[8] |
Issue 3: Racemization of Amino Acids
Question: I am concerned about racemization, especially for sensitive amino acids like Cysteine and Histidine. What strategies can I employ to maintain stereochemical integrity?
Answer: Racemization is the conversion of an L-amino acid to a D-amino acid, which can occur during the activation step of the coupling reaction. This is a critical issue as it can significantly impact the biological activity of the peptide.
Logical Relationship for Minimizing Racemization:
References
- 1. kilobio.com [kilobio.com]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. Bot Detection [iris-biotech.de]
- 4. peptide.com [peptide.com]
- 5. biotage.com [biotage.com]
- 6. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 7. nbinno.com [nbinno.com]
- 8. peptide.com [peptide.com]
minimizing side reactions during pentafluorophenyl ester activation
Welcome to the Technical Support Center for Pentafluorophenyl (PFP) Ester Activation. This guide provides troubleshooting advice and frequently asked questions to help you minimize side reactions and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using PFP esters for bioconjugation?
Pentafluorophenyl (PFP) esters are highly effective activating groups for forming stable amide bonds with primary and secondary amines.[1][2] Their main advantage over other active esters, such as N-hydroxysuccinimide (NHS) esters, is their increased resistance to spontaneous hydrolysis, especially in aqueous media.[2][3][4] This stability leads to more efficient and reliable conjugation reactions.[1][3] Kinetic studies have shown that PFP esters have a significantly faster coupling rate compared to other active esters like pentachlorophenyl (OPCP) or nitrophenyl (ONp) esters, which helps to reduce or eliminate adverse reactions.[5]
Q2: What is the most common side reaction, and how can I prevent it?
The most common side reaction is the hydrolysis of the PFP ester, where it reacts with water instead of the intended amine nucleophile.[6][7] While PFP esters are more stable than NHS esters, they are still moisture-sensitive.[2][4]
Prevention Strategies:
-
Control pH: The rate of hydrolysis increases with pH.[6][7] The optimal pH range for PFP ester conjugation is typically between 7.2 and 8.5.[1]
-
Proper Storage and Handling: Store PFP ester reagents at -20°C with a desiccant.[2][4] Always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[2][4]
-
Fresh Solutions: Prepare PFP ester solutions immediately before use. Do not prepare stock solutions for storage, as the PFP group readily hydrolyzes.[2][4]
-
Anhydrous Solvents: When possible, use anhydrous organic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to dissolve the PFP ester before adding it to the reaction buffer.[2][4] Ensure the DMF is fresh, as aged DMF can contain amine impurities that consume the ester.[8]
Q3: My reaction yield is low. What are the potential causes and solutions?
Low yield can stem from several factors. A systematic approach to troubleshooting can help identify the cause.
Potential Causes & Solutions:
-
Hydrolysis of PFP Ester: As discussed in Q2, this is a primary cause. Ensure all preventative measures are taken.
-
Suboptimal pH: If the pH is too low, the amine nucleophile will be protonated and less reactive. If it's too high, hydrolysis will dominate.[1] Maintain the pH in the recommended 7.2-8.5 range.[1]
-
Competing Nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the PFP ester.[2][4] Use amine-free buffers like PBS, borate, or HEPES.[1][4]
-
Insufficient Reagent Concentration: Optimize the molar ratio of PFP ester to the amine-containing molecule. A molar excess of the PFP ester (e.g., 2:1 to 10:1) is often required to drive the reaction to completion.[1]
-
Poor Solubility: If the PFP ester or the biomolecule is not fully dissolved, the reaction will be inefficient. A small amount of an organic co-solvent (5-10% DMSO or DMF) can be added to the reaction buffer to improve solubility.[1]
Q4: How can I avoid epimerization during peptide synthesis with PFP esters?
Epimerization, the loss of stereochemical integrity at the α-carbon, is a critical side reaction in peptide synthesis.[9] PFP esters are highly reactive, which generally helps to minimize the contact time with basic conditions that can promote epimerization.[5]
Strategies to Minimize Epimerization:
-
Avoid Strong Bases: The risk of epimerization increases in the presence of strong bases which can abstract the α-proton.[9]
-
Use Additives: In carbodiimide-mediated PFP ester formation, additives like HOBt (Hydroxybenzotriazole) or HOSu (N-Hydroxysuccinimide) are used to reduce epimerization.[10]
-
Control Temperature: Performing the activation step at a low temperature (e.g., 0°C) can help suppress side reactions, including the formation of intermediates that may lead to epimerization.[11]
-
Rapid Coupling: The high reactivity of PFP esters is advantageous.[5] Using pre-formed PFP amino acid esters can avoid exposing the growing peptide chain to the activating reagents, further reducing side reactions.[12] Studies have shown that PFP esters of amino acids can be used for coupling with excellent stereoretention (≥96% ee).[13]
Q5: How should I quench the reaction and purify my final product?
After the desired reaction time, it is often necessary to quench any remaining active PFP ester to prevent further reactions.
-
Quenching: Add a buffer containing a high concentration of a primary amine, such as Tris buffer (pH 8.0-8.5), and incubate for about 30 minutes.[1] This will react with and deactivate any excess PFP ester.
-
Purification: The purification method depends on the nature of your product. Common techniques include:
-
Desalting Columns / Size Exclusion Chromatography (SEC): Effective for removing unreacted PFP ester and byproducts from larger biomolecules like proteins.[1][4]
-
Dialysis: Useful for buffer exchange and removing small molecule impurities from macromolecules.[1][4]
-
High-Performance Liquid Chromatography (HPLC): Provides high-resolution purification for a wide range of molecules.[1]
-
Troubleshooting Guide
The following table summarizes common issues, their probable causes, and recommended solutions.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Hydrolysis of PFP ester.[6][7]2. Competing nucleophiles in buffer (e.g., Tris).[2][4]3. Suboptimal reaction pH.[1]4. Poor solubility of reagents.[1]5. Insufficient molar excess of PFP ester.[1] | 1. Use fresh, anhydrous solvents; handle PFP ester in a dry environment.[2][8]2. Use amine-free buffers (PBS, HEPES, Borate).[1][4]3. Adjust pH to 7.2-8.5.[1]4. Add 5-10% DMSO or DMF to the reaction buffer.[1]5. Increase the PFP ester-to-amine molar ratio (try 5:1 or 10:1).[1] |
| Presence of Side Products | 1. Epimerization of chiral centers.[9]2. Reaction with buffer components.[2][4]3. Formation of oligomeric PFP-OH byproducts.[13] | 1. Avoid strong bases; consider using coupling additives like HOBt.[9][10]2. Switch to an amine-free buffer system.[4]3. These byproducts are often easily removed by standard chromatography.[13] |
| Inconsistent Results | 1. PFP ester degradation due to improper storage.[2][4]2. Moisture contamination during handling.[2][4]3. Inconsistent quality of solvents (e.g., aged DMF).[8] | 1. Store PFP ester at -20°C with desiccant.[2]2. Equilibrate reagent to room temperature before opening.[4]3. Use fresh, high-purity, anhydrous solvents.[8] |
Experimental Protocols
Protocol 1: General Conjugation of a PFP Ester to a Protein
This protocol is a starting point and should be optimized for your specific application.
Materials:
-
Protein with free amine(s) in an amine-free buffer (e.g., PBS, pH 7.2-7.5).
-
PFP ester-activated molecule.
-
Anhydrous organic solvent (DMSO or DMF).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification tools (e.g., desalting column).
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[4]
-
Prepare PFP Ester Solution: Immediately before use, dissolve the PFP ester in a minimal amount of anhydrous DMSO or DMF to create a 10-100 mM stock solution.[1]
-
Initiate Reaction: Slowly add a 10- to 50-fold molar excess of the PFP ester solution to the stirring protein solution.[7] The final concentration of the organic solvent should ideally be below 10%.[7]
-
Incubate: Allow the reaction to proceed for 1-4 hours at room temperature (20-25°C) or overnight at 4°C for sensitive molecules.[1]
-
Quench Reaction: Add quenching buffer to a final concentration of 20-50 mM Tris and incubate for 30 minutes to deactivate any excess PFP ester.[1]
-
Purify Conjugate: Remove unreacted PFP ester and byproducts using a desalting column, dialysis, or another appropriate chromatographic method.[1][4]
Table of Recommended Reaction Parameters
| Parameter | Recommended Range/Value | Notes |
| pH | 7.2 – 8.5 | Lower pH reduces amine reactivity; higher pH increases hydrolysis.[1] |
| Temperature | 4°C to 25°C | Use 4°C for sensitive biomolecules to minimize degradation.[1] |
| Reaction Time | 1 – 4 hours (or overnight at 4°C) | Monitor reaction progress via HPLC or SDS-PAGE if possible.[1] |
| Buffer Type | PBS, HEPES, Borate, Bicarbonate | Avoid buffers with primary amines (Tris, Glycine).[2][4] |
| PFP Ester:Amine Ratio | 2:1 to 10:1 (molar ratio) | Higher ratios can improve efficiency but may require more extensive purification.[1] |
| Co-solvent | 5-10% DMSO, DMF, or ACN | Use if solubility of the PFP ester is limited in aqueous buffer.[1] |
Visual Guides
Reaction and Side Reaction Pathways
The following diagrams illustrate the intended reaction pathway for PFP ester activation and the common side reactions that can occur.
References
- 1. precisepeg.com [precisepeg.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 4. broadpharm.com [broadpharm.com]
- 5. Pentafluorophenol and its derivatives [en.highfine.com]
- 6. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. researchgate.net [researchgate.net]
- 9. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
- 11. reddit.com [reddit.com]
- 12. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
Technical Support Center: Troubleshooting Aggregation in Peptides with O2Oc Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of peptides incorporating O2Oc linkers, with a specific focus on managing and overcoming aggregation.
Frequently Asked Questions (FAQs)
Q1: What is an O2Oc linker and why is it used in peptide synthesis?
An O2Oc linker, also known as Fmoc-AEEA-OH (Fmoc-8-amino-3,6-dioxaoctanoic acid), is a hydrophilic spacer used in solid-phase peptide synthesis (SPPS).[1][2] Its structure contains a flexible polyethylene glycol (PEG)-like chain. The primary purpose of incorporating an O2Oc linker is to increase the hydrophilicity and solubility of the peptide-resin conjugate, particularly for hydrophobic or aggregation-prone peptide sequences.[3] This can help to disrupt the intermolecular hydrogen bonding between peptide chains that leads to on-resin aggregation.[4]
Q2: Can peptide aggregation still occur even when using a hydrophilic O2Oc linker?
Yes, while O2Oc linkers are employed to mitigate aggregation, they do not guarantee its complete prevention. Severe aggregation can still occur, especially with "difficult sequences" that have a high content of hydrophobic amino acids or a tendency to form strong secondary structures like β-sheets.[5] Factors such as high resin loading, suboptimal coupling conditions, and the intrinsic properties of the peptide sequence itself can still lead to significant aggregation challenges.
Q3: What are the common signs of on-resin peptide aggregation?
Common indicators of on-resin aggregation during SPPS include:
-
Poor resin swelling: The resin beads may appear clumped together and fail to swell adequately in the synthesis solvent.[4]
-
Slow or incomplete Fmoc deprotection: The piperidine solution may have difficulty accessing the Fmoc groups, leading to extended reaction times or incomplete removal.
-
Incomplete coupling reactions: Subsequent amino acid additions may be inefficient, resulting in deletion sequences. Standard monitoring tests like the Kaiser test may give false negatives.
-
Reduced flow rates: In automated synthesizers, aggregation can lead to blockages and reduced flow of reagents and solvents.
Q4: What are the consequences of peptide aggregation during synthesis?
Peptide aggregation during SPPS can lead to several undesirable outcomes:
-
Low purity of the crude peptide: The final product will be a heterogeneous mixture of the target peptide and various deletion or truncated sequences.
-
Low overall yield: A significant portion of the synthesized peptides may be lost during purification.
-
Difficult purification: Aggregated peptides can be challenging to purify by standard methods like reverse-phase HPLC, often requiring harsh conditions or alternative strategies.
-
Insolubility of the final product: The purified peptide may have poor solubility in aqueous buffers, making it difficult to handle and use in downstream applications.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting peptide aggregation when using an O2Oc linker.
Problem 1: Signs of On-Resin Aggregation Observed (Poor Swelling, Incomplete Reactions)
Even with a hydrophilic O2Oc linker, the growing peptide chain can self-associate. Here’s a step-by-step approach to address this:
Step 1: Modify Synthesis Solvents
-
Rationale: The choice of solvent can significantly impact peptide chain solvation and disrupt aggregation.
-
Recommendations:
-
Switch from Dichloromethane (DCM) to more polar, aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).
-
Consider adding a chaotropic agent like DMSO (up to 25% in DMF) to the coupling and deprotection solutions to disrupt hydrogen bonding.[6]
-
Step 2: Optimize Coupling Conditions
-
Rationale: Inefficient coupling can be a symptom and a cause of aggregation.
-
Recommendations:
-
Double Coupling: Perform a second coupling step with fresh reagents to ensure complete reaction.
-
Use Stronger Activation Reagents: Employ more potent activators like HATU or HCTU.
-
Increase Coupling Time: Extend the coupling reaction time to allow for better diffusion of reagents into the aggregated peptide-resin matrix.
-
Step 3: Introduce Aggregation-Disrupting Measures
-
Rationale: If solvent and coupling optimization are insufficient, more direct methods to break up aggregates are needed.
-
Recommendations:
-
Microwave-Assisted Synthesis: The use of microwave energy can help to break up aggregates and accelerate coupling and deprotection reactions.
-
Sonication: Applying sonication during the coupling or deprotection steps can physically disrupt the aggregated resin beads.[4]
-
Chaotropic Salts: Wash the resin with solutions of chaotropic salts such as 0.8 M NaClO₄ or 4 M KSCN in DMF before the coupling step.[6]
-
Step 4: Re-evaluate Resin Choice
-
Rationale: The properties of the solid support play a crucial role in managing aggregation.
-
Recommendations:
-
Lower Substitution Resin: Use a resin with a lower loading capacity to increase the distance between peptide chains, reducing the likelihood of intermolecular interactions.
-
PEG-based Resins: Consider using a PEG-based resin (e.g., NovaPEG, TentaGel) which offers improved swelling properties and can further enhance the solvation of the peptide chain.[6]
-
Problem 2: Crude Peptide Shows Low Purity and/or is Insoluble After Cleavage
Aggregation may not have been apparent on-resin but becomes a problem after cleavage and purification.
Step 1: Optimize Cleavage and Work-up
-
Rationale: The process of cleaving the peptide from the resin and subsequent precipitation can induce aggregation.
-
Recommendations:
-
Cold TFA Cleavage: Perform the cleavage with trifluoroacetic acid (TFA) at low temperatures (e.g., 4°C) to minimize side reactions.
-
Cold Ether Precipitation: Precipitate the cleaved peptide in cold diethyl ether and minimize the time the peptide pellet is in contact with the ether.
-
Step 2: Improve Solubility for Purification
-
Rationale: Aggregated peptides are difficult to purify by RP-HPLC due to poor solubility in the mobile phase.
-
Recommendations:
-
Dissolution in Strong Solvents: Dissolve the crude peptide in a small amount of a strong, non-aqueous solvent like neat formic acid, hexafluoroisopropanol (HFIP), or trifluoroethanol (TFE) before diluting with the initial HPLC mobile phase.
-
Guanidine Hydrochloride or Urea: For extremely difficult cases, dissolution in 6 M Guanidine Hydrochloride or 8 M Urea can be attempted, although this may require subsequent desalting.
-
Step 3: Modify the Peptide Sequence
-
Rationale: For chronically aggregating sequences, modifications to the peptide backbone itself may be the most effective solution.
-
Recommendations:
-
Pseudoproline Dipeptides: If the sequence contains Ser or Thr, introduce a pseudoproline dipeptide at that position. This temporarily introduces a kink in the peptide backbone, disrupting the formation of secondary structures that lead to aggregation. The native structure is restored during the final TFA cleavage.
-
Backbone Protection (Hmb/Dmb): Incorporate a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protecting group on the backbone amide nitrogen of a problematic residue. This sterically hinders hydrogen bond formation.[4]
-
Experimental Protocols
Protocol 1: On-Resin Swelling Test for Aggregation Monitoring
This simple test can be performed at various points during SPPS to qualitatively assess the degree of on-resin aggregation.
Materials:
-
Peptide-resin sample (approx. 5-10 mg)
-
Small graduated glass cylinder or a similar calibrated vessel
-
Synthesis solvent (e.g., DMF)
Procedure:
-
Add a known mass of the dried peptide-resin to the graduated cylinder.
-
Record the initial volume of the dry resin.
-
Add a sufficient amount of the synthesis solvent to fully immerse the resin.
-
Allow the resin to swell for at least 30 minutes.
-
Gently tap the cylinder to ensure the resin is settled.
-
Record the final swollen volume of the resin.
-
A significant decrease in the swollen volume per gram of resin as the peptide chain elongates is indicative of increasing on-resin aggregation.[2]
Protocol 2: In-Solution Aggregation Detection using Thioflavin T (ThT) Fluorescence Assay
This assay is used to detect the presence of amyloid-like β-sheet structures in the cleaved and purified peptide.
Materials:
-
Purified peptide solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., 50 mM Glycine-NaOH, pH 8.5)
-
Fluorometer or plate reader with fluorescence capabilities (Excitation ~440 nm, Emission ~485 nm)
Procedure:
-
Prepare a working solution of ThT in the assay buffer (e.g., 25 µM).
-
Prepare different concentrations of the peptide in the assay buffer.
-
In a microplate, mix the peptide solution with the ThT working solution.
-
Incubate the plate at a controlled temperature (e.g., 37°C), with or without agitation.
-
Monitor the fluorescence intensity over time.
-
A significant increase in fluorescence intensity compared to the ThT control (buffer only) indicates the formation of β-sheet-rich aggregates.[7]
Quantitative Data Summary
The following table summarizes general strategies to mitigate peptide aggregation during SPPS and their expected impact. Specific quantitative improvements will be sequence-dependent.
| Strategy | Parameter Modified | Expected Outcome on Aggregation | Typical Purity Improvement |
| Solvent Modification | Switch DMF to NMP or add DMSO | Disrupts interchain H-bonding | 5-20% |
| Chaotropic Salts | Add LiCl or KSCN to washes/coupling | Disrupts secondary structure | 10-30% |
| "Magic Mixture" | DCM/DMF/NMP (1:1:1) + Triton X-100 + Ethylene Carbonate | Enhances solvation and disrupts aggregation | 20-50% |
| Pseudoproline Dipeptides | Introduce at X-Ser/Thr motifs | Disrupts β-sheet formation | 30-70% |
| Backbone Protection | Incorporate Hmb/Dmb protected residues | Prevents backbone H-bonding | 30-60% |
| Low-Load Resin | Decrease mmol/g capacity | Increases distance between peptide chains | 10-40% |
Note: Purity improvement percentages are estimates and can vary significantly based on the specific peptide sequence and synthesis conditions.
Visualizing Troubleshooting Workflows
On-Resin Aggregation Troubleshooting Workflow
Caption: Troubleshooting workflow for on-resin peptide aggregation.
Post-Cleavage Aggregation Troubleshooting Workflow
Caption: Troubleshooting workflow for post-cleavage peptide aggregation.
References
- 1. researchgate.net [researchgate.net]
- 2. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. verifiedpeptides.com [verifiedpeptides.com]
- 7. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Peptide Synthesis: Evaluating Fmoc-O2Oc-OPfp Against Standard Coupling Reagents
For researchers, scientists, and drug development professionals, the efficiency and fidelity of peptide synthesis are paramount. The choice of coupling reagent in Fmoc-based solid-phase peptide synthesis (SPPS) directly impacts the purity, yield, and overall success of synthesizing the target peptide. This guide provides an objective comparison of peptides synthesized using the pentafluorophenyl (Pfp) active ester of 8-(Fmoc-amino)-3,6-dioxaoctanoic acid (Fmoc-O2Oc-OPfp) against those synthesized with conventional coupling reagents such as HBTU, HATU, and DIC/HOBt.
This comparison summarizes quantitative data from existing literature to highlight the performance of each method and provides detailed experimental protocols for reproducibility.
Performance Comparison of Coupling Reagents
The selection of a coupling reagent is a critical step in SPPS, influencing both the rate of peptide bond formation and the potential for side reactions. The following table presents a comparative summary of the crude purity of a model peptide synthesized using this compound and other commonly used coupling reagents.
| Coupling Reagent | Model Peptide | Crude Purity (%) | Key Observations |
| This compound | Acyl Carrier Protein (65-74) | >90%[1] | High reactivity of the Pfp ester leads to rapid and clean coupling, minimizing the need for excess reagents and reducing side reactions.[1] |
| HBTU | Acyl Carrier Protein (65-74) | ~70-84%[2] | A widely used and effective coupling reagent, though it can be associated with side reactions like guanidinylation of the growing peptide chain. |
| HATU | Acyl Carrier Protein (65-74) | ~70-84%[2] | Generally considered one of the most efficient coupling reagents, particularly for sterically hindered amino acids, but it is also one of the more expensive options.[2] |
| DIC/HOBt | Various Peptides | Variable | A cost-effective choice, but the formation of insoluble N,N'-diisopropylurea (DIU) byproduct can complicate purification. Reaction times are typically longer compared to onium salt-based reagents. |
Note: The purity of peptides synthesized with this compound is based on qualitative descriptions of high purity from the literature, as direct comparative HPLC data with other reagents for the same model peptide was not available. The purities for HBTU and HATU are derived from a comparative study on the synthesis of the acyl carrier protein (65-74) fragment.[2]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for validating and comparing the performance of different peptide synthesis reagents.
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry
This protocol outlines the general steps for the synthesis of a peptide on a solid support using Fmoc-protected amino acids.
-
Resin Swelling: The solid support resin (e.g., Rink Amide resin) is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF), for 1-2 hours.
-
Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed by treating the resin with a 20% solution of piperidine in DMF for a specified time (e.g., 2 x 10 minutes).
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the Fmoc cleavage byproducts.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is coupled to the deprotected N-terminus of the peptide chain. The specific protocol for this step varies depending on the chosen coupling reagent (see below).
-
Washing: The resin is washed with DMF to remove excess reagents and byproducts.
-
Repeat Cycles: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: After the final amino acid has been coupled, the resin is washed with dichloromethane (DCM). The peptide is then cleaved from the resin, and the side-chain protecting groups are removed by treatment with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane and water).
-
Peptide Precipitation and Purification: The crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Coupling Protocols for Different Reagents
-
This compound:
-
Dissolve 2-3 equivalents of the this compound in DMF.
-
Add the solution to the deprotected resin.
-
Optionally, 1 equivalent of a catalyst such as 1-hydroxybenzotriazole (HOBt) can be added to accelerate the reaction.[1]
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
HBTU/HATU:
-
Dissolve 2-3 equivalents of the Fmoc-amino acid and 2-3 equivalents of HBTU or HATU in DMF.
-
Add 4-6 equivalents of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).
-
Pre-activate the mixture for a few minutes.
-
Add the activated mixture to the deprotected resin.
-
Allow the coupling reaction to proceed for 30-60 minutes at room temperature.
-
-
DIC/HOBt:
-
Dissolve 2-3 equivalents of the Fmoc-amino acid and 2-3 equivalents of HOBt in DMF.
-
Add 2-3 equivalents of N,N'-diisopropylcarbodiimide (DIC).
-
Add the mixture to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-3 hours at room temperature.
-
Protocol for HPLC Analysis of Peptides
-
Sample Preparation: Dissolve the crude or purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
HPLC System: Use a reverse-phase HPLC system equipped with a C18 column.
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient: Run a linear gradient of increasing concentration of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Detection: Monitor the elution of the peptide at a wavelength of 214 nm or 280 nm.
-
Analysis: The purity of the peptide is determined by integrating the peak area of the desired peptide and expressing it as a percentage of the total peak area.
Visualizing the Peptide Synthesis Workflow
The following diagrams illustrate the key workflows in Fmoc-SPPS and the decision-making process for selecting a coupling reagent.
References
Mass Spectrometry Characterization of Fmoc-O2Oc-OPfp Products: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection and characterization of building blocks are critical for success. This guide provides a comparative analysis of the mass spectrometry characterization of Fmoc-8-amino-3,6-dioxaoctanoic acid pentafluorophenyl ester (Fmoc-O2Oc-OPfp), a commonly used linker, and its alternatives.
Executive Summary
Comparison of this compound and Alternatives
The primary alternatives to this compound in peptide synthesis involve the use of different activating groups for the carboxylic acid of Fmoc-8-amino-3,6-dioxaoctanoic acid (Fmoc-O2Oc-OH). The choice of activating group can influence synthesis efficiency and may have implications for mass spectrometry analysis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spec Characteristics |
| This compound | C27H22F5NO6 | 551.46 | Expected to show a prominent molecular ion peak. Fragmentation is likely dominated by the neutral loss of the pentafluorophenol (PFP) group and the Fmoc group. |
| Fmoc-O2Oc-OSu | C25H25N2O8 | 481.48 | The N-hydroxysuccinimide (NHS) ester is another common activating group. In MS, it is expected to show a molecular ion and fragment via the loss of the NHS moiety. |
| Fmoc-O2Oc-Cl | C21H22ClNO5 | 403.85 | The acid chloride is a highly reactive alternative. Its high reactivity can sometimes lead to side reactions, which would be detectable by mass spectrometry. |
| Fmoc-O2Oc-OH | C21H23NO6 | 385.41 | The unactivated carboxylic acid is the precursor to the activated esters. It will show a distinct molecular ion peak at a lower m/z compared to its activated counterparts. |
Mass Spectrometry Characterization of this compound
Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is the preferred method for the characterization of this compound.
Expected Fragmentation Pathways:
Under typical positive ion ESI-MS/MS conditions, the fragmentation of this compound is expected to proceed through several key pathways:
-
Loss of the Pentafluorophenyl (PFP) group: A neutral loss of C6F5OH (184.01 g/mol ).
-
Loss of the Fmoc group: A characteristic neutral loss of the fluorenylmethoxycarbonyl group (C15H10O2, 222.24 g/mol ) or cleavage to yield the fluorenylmethane cation at m/z 179.
-
Cleavage of the ether linkages: Fragmentation of the polyethylene glycol-like (O2Oc) chain.
Caption: Predicted fragmentation pathway of this compound in ESI-MS/MS.
Experimental Protocol: LC-MS/MS Characterization of this compound
This protocol provides a general framework for the analysis of this compound and its derivatives. Optimization may be required based on the specific instrumentation used.
1. Sample Preparation:
-
Dissolve the this compound product in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.
2. Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is recommended.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over 5-10 minutes, hold for 1-2 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.0-4.0 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
MS Scan Range: m/z 100-1000.
-
MS/MS: For fragmentation analysis, select the precursor ion corresponding to [M+H]+ of this compound (m/z 552.15) and apply a collision energy of 10-40 eV.
Caption: General workflow for the LC-MS/MS characterization of this compound.
Conclusion
The mass spectrometric characterization of this compound is a straightforward process using standard LC-MS/MS instrumentation. The expected molecular ion and fragmentation patterns provide clear markers for its identification and purity assessment. While direct quantitative comparisons with its alternatives are not extensively documented, the principles outlined in this guide allow for a robust qualitative and semi-quantitative evaluation. For critical applications, it is recommended to perform in-house comparisons of different activated esters to determine the optimal reagent for both synthesis and analytical characterization.
A Head-to-Head Battle of Peptide Coupling Reagents: Fmoc-O2Oc-OPfp Under the Microscope
For researchers, scientists, and drug development professionals navigating the complex landscape of peptide synthesis, the choice of coupling reagent is a critical decision that significantly impacts yield, purity, and cost-effectiveness. This guide provides a comprehensive comparison of Fmoc-O2Oc-OPfp, a pentafluorophenyl active ester, with other commonly used peptide coupling reagents, supported by available experimental data and detailed protocols.
This compound belongs to the class of pre-activated amino acid derivatives, which are designed to streamline the coupling process in solid-phase peptide synthesis (SPPS) and reduce the risk of side reactions, particularly racemization. Unlike traditional coupling reagents that require an activation step in situ, this compound is ready to react with the free amine of the growing peptide chain, simplifying the synthesis workflow.
Performance Comparison: A Data-Driven Look
While direct head-to-head studies with standardized conditions are limited, a review of available literature allows for a comparative analysis of this compound against popular uronium- and phosphonium-based reagents like HATU, HBTU, and TBTU. The following tables summarize key performance indicators based on findings from various studies.
Table 1: Comparison of Coupling Efficiency and Yield
| Coupling Reagent | Typical Coupling Time | Reported Yield | Notes |
| This compound | 1-4 hours | Generally high | As a pre-activated ester, the reaction can be slower than with more reactive reagents. Yield is often dependent on the specific amino acid and sequence. |
| HATU | 5-20 minutes | Very high (>99%) | Considered one of the most efficient coupling reagents, especially for difficult or sterically hindered couplings.[1] |
| HBTU | 15-60 minutes | High (>95%) | A widely used and cost-effective reagent, though slightly less reactive than HATU. |
| TBTU | 15-60 minutes | High (>95%) | Similar in performance to HBTU, with slight differences in solubility of byproducts. |
Table 2: Racemization Levels
| Coupling Reagent | Degree of Racemization | Key Considerations |
| This compound | Low | The pre-activated nature of the ester minimizes the time the amino acid is in a reactive state, thereby reducing the risk of epimerization.[2] |
| HATU | Low to moderate | While highly efficient, the presence of a strong base can sometimes lead to increased racemization, particularly with sensitive amino acids like histidine and cysteine.[1] |
| HBTU | Low to moderate | Similar to HATU, the choice of base and reaction conditions are crucial in minimizing racemization.[2] |
| TBTU | Low to moderate | Comparable to HBTU in terms of racemization risk. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for peptide coupling using this compound and a standard in situ activation reagent like HATU.
Experimental Protocol 1: Coupling with this compound
Objective: To couple an Fmoc-O2Oc-protected amino acid to a resin-bound peptide chain.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3 equivalents relative to resin loading)
-
N,N-Dimethylformamide (DMF)
-
Shaking vessel
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.
-
Drain the DMF from the resin.
-
Dissolve the this compound in DMF.
-
Add the this compound solution to the resin.
-
Agitate the mixture at room temperature for 1-4 hours. The reaction progress can be monitored using a Kaiser test.
-
Once the reaction is complete (negative Kaiser test), drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
Experimental Protocol 2: Coupling with HATU
Objective: To couple an Fmoc-protected amino acid to a resin-bound peptide chain using in situ activation with HATU.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-amino acid (3 equivalents relative to resin loading)
-
HATU (2.9 equivalents relative to resin loading)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents relative to resin loading)
-
N,N-Dimethylformamide (DMF)
-
Shaking vessel
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.
-
Drain the DMF from the resin.
-
In a separate vessel, dissolve the Fmoc-amino acid and HATU in DMF.
-
Add DIPEA to the amino acid/HATU solution and pre-activate for 1-2 minutes.
-
Add the pre-activated solution to the resin.
-
Agitate the mixture at room temperature for 5-20 minutes. Monitor the reaction with a Kaiser test.
-
Once the reaction is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times).
Visualizing the Process: Workflows and Mechanisms
To better understand the context in which these reagents are used, the following diagrams illustrate the general workflow of solid-phase peptide synthesis and the logical relationship in peptide bond formation.
Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS).
Caption: Logical steps in peptide bond formation.
Conclusion
The selection of a peptide coupling reagent is a multifaceted decision. This compound offers a streamlined approach by eliminating the need for in situ activation, which can be particularly advantageous in automated synthesis and for minimizing racemization. However, this convenience may come at the cost of longer reaction times compared to highly reactive reagents like HATU.
For routine and non-challenging sequences, the cost-effectiveness of HBTU and TBTU makes them attractive options. For difficult couplings, sterically hindered amino acids, or when speed is paramount, the superior efficiency of HATU may justify its higher cost. Ultimately, the optimal choice will depend on the specific peptide sequence, the scale of the synthesis, and the desired balance between speed, purity, and cost. This guide provides a framework and foundational data to aid researchers in making an informed decision for their specific synthetic needs.
References
A Head-to-Head Comparison: Fmoc-O2Oc-OPfp vs. HBTU/HATU in Peptide Synthesis
In the realm of solid-phase peptide synthesis (SPPS), the choice of coupling reagent is paramount to achieving high purity, yield, and stereochemical integrity of the final peptide product. While aminium/uronium salts like HBTU and HATU have long been the workhorses of peptide chemists, pre-activated esters, such as Fmoc-O2Oc-OPfp, offer a distinct approach to amide bond formation. This guide provides a comprehensive comparison of these methodologies, supported by available data and experimental considerations, to aid researchers in selecting the optimal strategy for their synthetic needs.
This compound is the pentafluorophenyl (OPfp) ester of Fmoc-8-amino-3,6-dioxaoctanoic acid, a hydrophilic linker. This pre-activated building block can be directly used in peptide synthesis without the need for in-situ activation, a key difference from the onium salts HBTU and HATU.
Performance Comparison: A Data-Driven Overview
Direct quantitative comparisons of this compound with HBTU and HATU are not extensively available in peer-reviewed literature. However, by comparing the well-documented performance of OPfp esters and uronium/aminium salts, we can construct a comparative framework.
| Parameter | This compound (OPfp Esters) | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) |
| Coupling Efficiency | Generally high, especially with the use of additives like HOBt.[1] May be slower for sterically hindered amino acids. | High, widely used for routine and challenging couplings.[2][3] | Very high, often considered superior to HBTU, particularly for difficult sequences and sterically hindered amino acids.[2] |
| Reaction Time | Can be longer than with HBTU/HATU, often requiring 1 hour to overnight for complete coupling. Microwave-assisted coupling can significantly reduce times to 30-45 seconds. | Rapid, with typical coupling times of 10-60 minutes.[2] | Very rapid, with coupling times often in the range of minutes.[2] |
| Racemization | Generally low, as the pre-activated ester is not exposed to the activating agent and base for extended periods before coupling.[4][5] | Low, but can be a concern with sensitive amino acids, especially with prolonged pre-activation or excess base. The addition of HOBt helps to suppress racemization.[2][6] | Lower racemization rates reported compared to HBTU due to the HOAt moiety.[2][6] |
| Side Reactions | Reduced risk of side reactions associated with in-situ activation, such as guanidinylation of the N-terminus.[5] | Can lead to guanidinylation of the free amine if used in excess.[2] Dehydration of Asn and Gln side chains can occur. | Similar potential for guanidinylation as HBTU if used in excess.[2] The HOAt leaving group is thought to minimize some side reactions compared to HOBt. |
| Ease of Use | Simple to use; the pre-activated ester is dissolved and added to the resin.[7] No pre-activation step is required. | Requires pre-activation with a base (e.g., DIPEA) before or during addition to the resin. | Requires pre-activation with a base, similar to HBTU. |
| Cost | Can be more expensive upfront for the pre-activated ester. | Generally less expensive than HATU. | More expensive than HBTU. |
Delving into the Mechanisms
The fundamental difference between these coupling strategies lies in their mechanism of action.
As depicted in Figure 1, this compound acts as a stable, pre-activated ester that directly reacts with the free amine of the growing peptide chain. In contrast, HBTU and HATU are uronium/aminium salts that react with a carboxyl group in the presence of a base to form a highly reactive OBt or OAt active ester in situ, which then couples with the amine.
Experimental Protocols
General Protocol for Coupling with this compound
-
Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in a suitable solvent like N,N-dimethylformamide (DMF).
-
Coupling Solution Preparation: Dissolve this compound (1.5-3 equivalents relative to the resin loading) in DMF. The addition of 1-hydroxybenzotriazole (HOBt) (1.5-3 equivalents) is recommended to accelerate the coupling reaction.[1]
-
Coupling Reaction: Add the coupling solution to the resin and agitate at room temperature. Reaction times can vary from 1 hour to overnight.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.
-
Washing: After a negative Kaiser test, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
General Protocol for Coupling with HBTU/HATU
-
Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in DMF.
-
Activation Solution Preparation: In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents) and HBTU or HATU (2.9-4.9 equivalents) in DMF. Add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents). This solution is typically pre-activated for a few minutes.
-
Coupling Reaction: Add the activation solution to the resin and agitate at room temperature for 20-60 minutes.
-
Monitoring: Monitor the reaction completion with the Kaiser test.
-
Washing: Following a negative test, wash the resin extensively with DMF.
Experimental Workflow for Comparison
To objectively compare these coupling reagents in a laboratory setting, a structured experimental workflow is crucial.
Concluding Remarks: Which Reagent to Choose?
The selection between this compound and HBTU/HATU is contingent on the specific requirements of the peptide synthesis.
Choose this compound (or other OPfp esters) when:
-
Minimizing racemization is critical: The pre-activated nature of OPfp esters can be advantageous for coupling racemization-prone amino acids.[5]
-
Avoiding side reactions from activating agents is a priority: Direct coupling eliminates the risk of side reactions like guanidinylation.[5]
-
Simplicity and convenience are desired: The protocol is straightforward, without a pre-activation step.
Choose HBTU or HATU when:
-
Rapid coupling times are essential: These reagents offer significantly faster reaction kinetics.[2]
-
Synthesizing long or difficult peptide sequences: The high reactivity of HATU, in particular, is beneficial for challenging couplings.[2][4]
-
Cost is a primary consideration: HBTU is a more economical option than HATU and pre-synthesized OPfp esters for routine synthesis.
Ultimately, for researchers and drug development professionals, the optimal choice will depend on a balance of factors including the peptide sequence, the scale of the synthesis, purity requirements, and budget. For novel or critical syntheses, an initial comparative experiment as outlined in Figure 2 can provide invaluable empirical data to guide the selection of the most appropriate coupling strategy.
References
- 1. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. Epimerisation in Peptide Synthesis [mdpi.com]
- 7. chempep.com [chempep.com]
Revolutionizing Therapeutic Peptide Development: A Comparative Guide to Fmoc-O2Oc-OPfp Linker Technology
For researchers, scientists, and drug development professionals at the forefront of therapeutic peptide innovation, the choice of linker for peptide modification is a critical determinant of success. This guide provides an objective comparison of Fmoc-8-Amino-3,6-dioxaoctanoic acid pentafluorophenyl ester (Fmoc-O2Oc-OPfp) with alternative linkers, supported by experimental data and detailed protocols to inform strategic decisions in peptide drug development.
The modification of therapeutic peptides, particularly through the attachment of moieties like fatty acids to extend plasma half-life, requires robust and efficient conjugation strategies. The this compound linker has emerged as a powerful tool in this domain, most notably for its role in the synthesis of blockbuster drugs such as semaglutide and liraglutide. This guide will delve into the performance of this advanced linker, comparing it with other commonly used alternatives.
Performance Comparison: this compound vs. Alternative Linkers
The selection of a linker and its active ester is pivotal for achieving high yield, purity, and stability of the final peptide conjugate. The pentafluorophenyl (OPfp) ester of the Fmoc-O2Oc linker offers distinct advantages over other active esters, such as N-hydroxysuccinimide (NHS) esters.
PFP esters are less susceptible to spontaneous hydrolysis in aqueous solutions than NHS esters[1]. This increased stability of the OPfp ester in this compound translates to more reliable and efficient conjugation reactions, particularly in aqueous buffers, minimizing the formation of hydrolysis-related impurities. While both OPfp and NHS esters are effective in forming amide bonds with primary amines, the enhanced stability of OPfp esters can lead to higher conjugation yields and a cleaner product profile.
| Feature | This compound | Alternative Linkers (e.g., with NHS ester) |
| Active Ester | Pentafluorophenyl (OPfp) ester | N-hydroxysuccinimide (NHS) ester, etc. |
| Stability to Hydrolysis | High | Moderate to Low[1] |
| Reactivity | High | High |
| Byproducts | Pentafluorophenol (less acidic) | N-hydroxysuccinimide |
| Typical Applications | Acylation of peptides to improve pharmacokinetic profiles (e.g., in semaglutide, liraglutide)[2] | General bioconjugation, often with proteins and antibodies |
Case Study: Acylation of GLP-1 Analogues
The development of long-acting glucagon-like peptide-1 (GLP-1) receptor agonists, such as liraglutide and semaglutide, provides a compelling case study for the application of Fmoc-protected amino-PEG-acid linkers. In these therapeutic peptides, a fatty acid is attached to a lysine residue via a linker to promote binding to serum albumin, thereby extending the in vivo half-life. The use of linkers like Fmoc-AEEA-OH (Fmoc-8-amino-3,6-dioxaoctanoic acid), the precursor to the OPfp ester, is a key element of this strategy[2]. The high efficiency and reliability of this conjugation are crucial for the large-scale manufacturing of these important drugs.
Experimental Protocols
General Protocol for Peptide Acylation using this compound
This protocol outlines the general steps for the acylation of a resin-bound peptide with a fatty acid using the this compound linker.
Materials:
-
Resin-bound peptide with a free amino group (e.g., deprotected lysine side chain)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
DIPEA (N,N-Diisopropylethylamine) or other suitable non-nucleophilic base
-
Washing solvents (e.g., DMF, Dichloromethane (DCM))
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection (if necessary): If the target amine is Fmoc-protected, treat the resin with 20% piperidine in DMF to remove the Fmoc group. Wash the resin thoroughly with DMF.
-
Acylation:
-
Dissolve this compound (1.5-3 equivalents relative to the resin loading) in DMF.
-
Add the this compound solution to the resin.
-
Add a non-nucleophilic base such as DIPEA (2-4 equivalents).
-
Allow the reaction to proceed at room temperature for 2-4 hours, or until completion as monitored by a colorimetric test (e.g., Kaiser test).
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Fmoc Deprotection of the Linker: Remove the Fmoc group from the newly introduced linker by treating the resin with 20% piperidine in DMF.
-
Fatty Acid Coupling: Couple the desired fatty acid to the deprotected amine of the linker using standard peptide coupling reagents (e.g., HBTU/DIPEA or HATU/DIPEA).
-
Cleavage and Deprotection: Cleave the acylated peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., TFA/TIS/H2O).
Visualizing the Workflow
Logical Relationship of Components
Conclusion
The use of this compound offers a robust, efficient, and reliable method for the modification of therapeutic peptides. Its superior stability compared to other active esters like NHS esters minimizes side reactions and can lead to higher yields and purities of the final conjugate. The successful application of this linker technology in the development of leading therapeutic peptides underscores its value in addressing key challenges in drug development, such as extending the in vivo half-life of peptide-based therapeutics. By providing a stable and reactive handle for the introduction of modifying groups, this compound empowers researchers to optimize the pharmacokinetic and pharmacodynamic properties of their peptide candidates, ultimately accelerating the path to clinical applications.
References
A Comparative Guide to Pentafluorophenyl (OPfp) Esters for Amide Bond Formation
For researchers, scientists, and drug development professionals engaged in peptide synthesis and bioconjugation, the choice of activating group is critical for achieving high yields, minimizing side reactions, and ensuring product purity. This guide provides an objective comparison of pentafluorophenyl (OPfp) esters with other common activating groups, supported by experimental data and detailed protocols.
Introduction to Activating Groups
Amide bond formation, the cornerstone of peptide synthesis and many bioconjugation strategies, involves the reaction of a carboxylic acid and an amine. This reaction is generally slow and requires the "activation" of the carboxylic acid to facilitate nucleophilic attack by the amine. This is achieved by converting the carboxyl group into a more reactive species, typically an active ester or by using coupling reagents that form a reactive intermediate in situ.
Pentafluorophenyl (OPfp) esters are a class of active esters that have gained prominence due to their unique combination of high reactivity and stability.[1] The highly electron-withdrawing nature of the pentafluorophenyl group makes the ester carbonyl exceptionally electrophilic and susceptible to nucleophilic attack, while also providing surprising stability, particularly against premature hydrolysis.[2]
This guide will compare OPfp esters against other widely used activating methodologies, including:
-
Other Active Esters: N-hydroxysuccinimide (NHS) esters, p-nitrophenyl (ONp) esters.
-
Carbodiimides: Diisopropylcarbodiimide (DIC), N,N'-Dicyclohexylcarbodiimide (DCC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-Hydroxybenzotriazole (HOBt).
-
Uronium/Aminium Salts: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
Performance Comparison of Activating Groups
The efficacy of an activating group is measured by its reactivity, stability, and the potential for side reactions such as racemization. OPfp esters exhibit a superior balance of these characteristics.
Key Advantages of OPfp Esters:
-
High Reactivity: The pentafluorophenyl group is an excellent leaving group, leading to rapid acylation reactions under mild conditions.[2]
-
Enhanced Stability: Compared to other highly reactive esters, particularly NHS esters, OPfp esters show significantly lower susceptibility to spontaneous hydrolysis in aqueous media, allowing for more efficient reactions in bioconjugation protocols.[3]
-
Reduced Side Reactions: The use of pre-formed, stable OPfp esters of amino acids in peptide synthesis avoids exposing the growing peptide chain to harsh coupling reagents, which can reduce the incidence of side reactions.[4]
-
Minimal Racemization: The high coupling rates associated with OPfp esters can help minimize the risk of racemization, a critical factor in synthesizing chiral peptides.[5]
Quantitative Data Summary
The following tables summarize the performance of OPfp esters against other common activating groups based on available experimental data.
Table 1: Relative Coupling Rates of Active Esters
| Activating Group | Ester Abbreviation | Relative Rate Constant |
|---|---|---|
| Pentafluorophenyl | OPfp | 111 |
| Pentachlorophenyl | OPcp | 3.4 |
| p-Nitrophenyl | ONp | 1 |
(Data from kinetic studies comparing active esters.)
Table 2: General Performance Characteristics of Activating Groups
| Activating Group/Method | Relative Reactivity | Stability to Hydrolysis | Risk of Racemization | Common Applications | Key Limitations |
|---|---|---|---|---|---|
| OPfp Ester | Very High | High[3] | Low | Peptide Synthesis, Bioconjugation[4] | Higher initial cost of reagent |
| NHS Ester | High | Low (t½ in minutes at pH 8)[3] | Low to Medium | Bioconjugation, Labeling | Hydrolytically unstable[3] |
| DIC/HOBt | High | N/A (in situ) | Low (with HOBt)[6] | Solid-Phase Peptide Synthesis (SPPS) | Byproduct (urea) removal can be difficult |
| HATU | Very High | N/A (in situ) | Very Low[5] | Difficult couplings, SPPS | High cost, potential for guanidinylation side reaction[6] |
| HBTU | High | N/A (in situ) | Low[7] | Routine SPPS | Less effective for sterically hindered amino acids[5] |
Experimental Protocols
Detailed methodologies are provided for two common applications: bioconjugation to a protein and a standard solid-phase peptide synthesis (SPPS) coupling step.
Protocol 1: Bioconjugation of a Molecule to a Protein using an OPfp Ester
This protocol describes the general procedure for labeling a protein's primary amines (e.g., lysine ε-amino groups) with a molecule activated as an OPfp ester.
Materials:
-
Protein of interest (e.g., antibody)
-
OPfp ester-activated molecule (e.g., CoraFluor™ reagent)
-
Reaction Buffer: 100 mM Sodium Bicarbonate, pH 8.5[1]
-
Storage Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.4
-
Anhydrous DMSO or DMF
-
Spin desalting columns (e.g., 7 kDa MWCO)
Procedure:
-
Buffer Exchange: Prepare the protein at a concentration of ≥1 mg/mL in the Reaction Buffer. Use a spin desalting column to remove any amine-containing buffers (e.g., Tris).[1]
-
Reagent Preparation: Immediately before use, dissolve the OPfp ester-activated molecule in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 2.5 mM).[1] OPfp esters are moisture-sensitive.[8]
-
Conjugation Reaction: Add the dissolved OPfp ester to the protein solution. The molar ratio of the OPfp ester to the protein should be optimized but typically ranges from 5-15x for antibodies.[1] Ensure the final concentration of the organic solvent (DMSO/DMF) is less than 10%.
-
Incubation: Gently mix the reaction and incubate for 1 hour at room temperature.[1]
-
Purification: Remove unreacted OPfp ester and organic solvent by buffer exchanging the conjugated protein into the desired Storage Buffer using a spin desalting column.[1]
-
Characterization: Determine the final protein concentration and the degree of labeling (DOL) via spectrophotometry or other appropriate methods.
Protocol 2: Standard Coupling Step in Fmoc-SPPS
This protocol outlines a typical coupling cycle in solid-phase peptide synthesis using a pre-activated Fmoc-amino acid-OPfp ester versus an in situ activation method with HBTU/HOBt.
| Step | Method A: Fmoc-Amino Acid-OPfp Ester | Method B: HBTU/HOBt in situ Activation |
| 1. Resin Preparation | Swell the resin (e.g., Rink Amide) in DMF. Perform Fmoc deprotection using 20% piperidine in DMF. Wash thoroughly with DMF.[9] | Swell the resin (e.g., Rink Amide) in DMF. Perform Fmoc deprotection using 20% piperidine in DMF. Wash thoroughly with DMF.[9] |
| 2. Reagent Preparation | Dissolve Fmoc-amino acid-OPfp (3 equiv.) and HOBt (1 equiv., optional catalyst) in DMF. | In a separate vessel, dissolve Fmoc-amino acid (1.5 equiv.), HBTU (1.5 equiv.), HOBt (1.5 equiv.), and DIEA (2 equiv.) in DMF.[9] |
| 3. Coupling Reaction | Add the solution from Step 2 to the deprotected resin. Shake at room temperature for 1-2 hours. No pre-activation is needed. | Add the activation solution from Step 2 to the deprotected resin. Shake at room temperature for 1-2 hours.[9] |
| 4. Washing | Filter the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x). | Filter the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x). |
| 5. Monitoring | Perform a Kaiser test to confirm the completion of the coupling (absence of primary amines). | Perform a Kaiser test to confirm the completion of the coupling. |
Visualizing Workflows and Relationships
The following diagrams, created using the DOT language, illustrate key workflows and the logical advantages of OPfp esters.
Caption: A typical workflow for protein bioconjugation using OPfp esters.
Caption: Key steps in an SPPS cycle utilizing an OPfp activated amino acid.
Caption: Logical relationship of OPfp ester properties leading to high efficiency.
References
- 1. resources.tocris.com [resources.tocris.com]
- 2. precisepeg.com [precisepeg.com]
- 3. researchgate.net [researchgate.net]
- 4. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 8. broadpharm.com [broadpharm.com]
- 9. rsc.org [rsc.org]
Evaluating the Impact of the O2Oc Linker on Peptide Bioactivity: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of a linker in peptide-based therapeutics is a critical decision that can significantly influence bioactivity, stability, and overall efficacy. This guide provides a comparative analysis of the 8-amino-3,6-dioxaoctanoic acid (O2Oc), also known as the AEEA linker, and its impact on peptide performance, supported by available experimental data and detailed methodologies.
The O2Oc linker is a hydrophilic, non-cleavable spacer frequently employed in peptide synthesis and the development of peptide-drug conjugates (PDCs). Its primary characteristics include enhancing the solubility and stability of the final peptide construct. While direct comparative studies with quantitative bioactivity data for the O2Oc linker are not extensively available in publicly accessible literature, its utility and impact can be inferred from its application in various research contexts and by comparing its properties to other classes of linkers.
Understanding the O2Oc Linker: Structure and Properties
The O2Oc or AEEA linker is characterized by its ethylene glycol-like structure, which imparts hydrophilicity. This property is particularly advantageous when conjugating hydrophobic peptides or payloads, as it can mitigate aggregation and improve bioavailability. As a non-cleavable linker, it provides a stable connection between the peptide and another molecule, such as a drug or a labeling agent, under physiological conditions. This stability can be beneficial in applications where sustained action of the conjugated molecule is desired.
Comparative Analysis of Peptide Linkers
To understand the potential impact of the O2Oc linker, it is useful to compare it with other commonly used linkers in peptide chemistry.
| Linker Type | Key Characteristics | Impact on Peptide Bioactivity |
| O2Oc (AEEA) Linker | Hydrophilic, flexible, non-cleavable | Can enhance solubility and stability. The non-cleavable nature ensures the conjugated molecule remains attached, which can be crucial for certain therapeutic strategies. The flexibility may allow the peptide to adopt an optimal conformation for receptor binding. |
| Rigid Linkers (e.g., Proline-rich) | Constrained conformation | Can maintain a fixed distance and orientation between the peptide and a conjugated molecule, which can be critical for optimal interaction with the target. |
| Cleavable Linkers (e.g., Val-Cit) | Designed to be cleaved by specific enzymes (e.g., cathepsins) in the target microenvironment | Enables the release of an unmodified payload at the site of action, which is a common strategy in antibody-drug conjugates and some PDCs. The linker itself is not intended to directly modulate the peptide's intrinsic bioactivity but rather to control drug release. |
| Peptide-based Linkers (e.g., Gly-Ser) | Composed of amino acid sequences, can be flexible or rigid | The properties can be tuned by altering the amino acid sequence. Can influence folding, stability, and interaction with the biological environment.[1] |
Experimental Data: Insights from Related Studies
While specific head-to-head comparisons of a peptide with and without an O2Oc linker are scarce, we can draw insights from studies evaluating other linkers. For instance, a study on gonadotropin-releasing hormone (GnRH) peptides demonstrated that the length and nature of a hydrocarbon linker significantly impacted receptor binding affinities.[1] This highlights the principle that the linker is not merely a passive spacer but an active modulator of the conjugate's biological properties.
In the context of peptide-drug conjugates, the choice between a cleavable and a non-cleavable linker is paramount. Non-cleavable linkers, like O2Oc, result in the peptide-linker-drug complex being the active entity that needs to be internalized and processed by the cell.[2] The stability of non-cleavable linkers can lead to a longer circulation time and potentially reduced off-target toxicity compared to some cleavable linkers that might be prematurely cleaved.[2]
Experimental Protocols
To evaluate the impact of the O2Oc linker on the bioactivity of a specific peptide, the following experimental workflow is recommended.
General Experimental Workflow to Assess Linker Impact
Caption: Workflow for comparing the bioactivity of peptides with different linkers.
Peptide Synthesis
-
Solid-Phase Peptide Synthesis (SPPS): Peptides are synthesized on a solid support resin using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Incorporation of the O2Oc Linker: Fmoc-8-amino-3,6-dioxaoctanoic acid is coupled to the N-terminus of the resin-bound peptide using standard peptide coupling reagents such as HBTU/HOBt or HATU in the presence of a tertiary amine base like DIPEA in DMF.
-
Synthesis of Control and Comparative Peptides: A peptide without any linker and peptides with alternative linkers (e.g., a short alkyl chain or a peptide-based linker) should be synthesized for comparison.
-
Cleavage and Purification: The synthesized peptides are cleaved from the resin using a cleavage cocktail (e.g., trifluoroacetic acid, water, and scavengers). The crude peptides are then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purity and identity of the final peptides are confirmed by analytical RP-HPLC and mass spectrometry.
Receptor Binding Assays
-
Objective: To determine the binding affinity of the linker-modified peptides to their target receptor.
-
Method: A competitive radioligand binding assay is a common method.
-
Prepare cell membranes or purified receptors expressing the target of interest.
-
Incubate a constant concentration of a radiolabeled ligand with increasing concentrations of the unlabeled test peptides (peptide with O2Oc, without linker, and with other linkers).
-
After reaching equilibrium, separate the bound from the free radioligand by rapid filtration.
-
Quantify the radioactivity of the bound fraction using a scintillation counter.
-
The data is used to calculate the IC50 value, which is the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
-
Cell-Based Functional Assays
-
Objective: To evaluate the biological activity of the peptides in a cellular context. The specific assay will depend on the signaling pathway of the target receptor.
-
Example (for a G-protein coupled receptor):
-
Culture cells expressing the target receptor.
-
Treat the cells with varying concentrations of the different peptide constructs.
-
After a defined incubation period, lyse the cells and measure the levels of a second messenger, such as cyclic AMP (cAMP), using a commercially available ELISA kit.
-
Plot the dose-response curves and determine the EC50 (half-maximal effective concentration) for each peptide.
-
Logical Relationship of Linker Properties and Bioactivity
Caption: Influence of linker properties on the overall bioactivity of a peptide conjugate.
Conclusion
The O2Oc (AEEA) linker is a valuable tool in peptide chemistry, primarily utilized to enhance the hydrophilicity and stability of peptide conjugates. While direct quantitative comparisons of its impact on bioactivity are not widely published, its non-cleavable and flexible nature suggests that it can influence the pharmacological profile of a peptide. For a definitive evaluation of its effects on a specific peptide, a systematic study comparing the bioactivity of the peptide with and without the O2Oc linker, as well as against other relevant linkers, is essential. The experimental protocols outlined in this guide provide a framework for conducting such a comparative analysis, which will enable researchers to make informed decisions in the design of novel and effective peptide-based therapeutics.
References
A Comparative Guide to Peptide Synthesis: Fmoc-O2Oc-OPfp vs. Boc Strategies
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides is a cornerstone of biomedical research and drug development. The two most established strategies for solid-phase peptide synthesis (SPPS) are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) methodologies. This guide provides an in-depth comparison of these two approaches, with a special focus on the emerging use of modified Fmoc reagents like Fmoc-O2Oc-OPfp, to aid researchers in selecting the optimal strategy for their specific needs.
Executive Summary
The choice between Fmoc and Boc synthesis strategies hinges on the specific requirements of the peptide being synthesized, including its length, complexity, and the presence of sensitive amino acids. The Fmoc strategy is now the most widely used method due to its milder reaction conditions and orthogonality, making it suitable for a broader range of peptides, including those with post-translational modifications.[1][][3] The Boc strategy, while requiring harsher acidic conditions, remains a robust option, particularly for complex and aggregation-prone sequences.
The introduction of specialized reagents like this compound, a PEGylated and activated amino acid derivative, represents a further refinement of the Fmoc methodology. These reagents can enhance solubility and coupling efficiency, particularly in challenging sequences, offering a potential advantage over standard Fmoc-amino acids.
At a Glance: Fmoc vs. Boc Synthesis Strategies
| Feature | Fmoc-based Synthesis | Boc-based Synthesis |
| Nα-Protecting Group | Fmoc (9-fluorenylmethoxycarbonyl) | Boc (tert-butyloxycarbonyl) |
| Deprotection Condition | Mildly basic (e.g., 20% piperidine in DMF)[4][5][6] | Strongly acidic (e.g., 50% TFA in DCM)[7][8] |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Acid-labile (e.g., Bzl), cleaved with strong acid (HF) |
| Orthogonality | Fully orthogonal[] | Not fully orthogonal[9] |
| Cleavage from Resin | Mildly acidic (e.g., TFA)[3] | Harsher, often requires HF[3] |
| Typical Coupling Efficiency | >99% | High, but can be sequence-dependent |
| Compatibility with PTMs | High, due to mild conditions[3][10] | Limited, due to harsh acid treatment[10] |
| Automation Friendliness | High[1][10] | Moderate |
| Cost | Generally higher raw material cost[] | Generally lower raw material cost |
| Key Advantage | Milder conditions, broader compatibility[][3] | Robust for difficult sequences |
Understanding this compound
This compound is a specialized Fmoc-protected amino acid derivative. The "O2Oc" designation typically refers to a hydrophilic linker, such as 8-amino-3,6-dioxaoctanoic acid (also known as AEEA).[11][12] This polyethylene glycol (PEG)-like linker enhances the solubility of the growing peptide chain, which can be particularly beneficial in preventing aggregation during the synthesis of long or hydrophobic peptides.[12] The "OPfp" indicates a pentafluorophenyl ester, which is a highly activated form of the carboxylic acid, facilitating efficient coupling reactions.[13]
The use of such modified building blocks within the Fmoc framework aims to address some of the challenges encountered in SPPS, such as the synthesis of "difficult sequences."
Experimental Data: A Comparative Overview
| Parameter | Fmoc-based Synthesis | Boc-based Synthesis | Notes |
| Coupling Yield (per step) | Typically >99%[] | Generally high, but can be lower for sterically hindered amino acids. | Fmoc chemistry with modern coupling reagents like HBTU or HATU consistently provides high yields.[] |
| Crude Purity | Often high, but sequence-dependent. | Can be higher for certain hydrophobic or aggregation-prone peptides. | The milder conditions of Fmoc synthesis generally lead to fewer side reactions and cleaner crude products.[] |
| Final Yield | Generally high due to high stepwise efficiency. | Can be impacted by peptide loss during repeated acid treatments. | |
| Synthesis Time | Can be faster due to efficient coupling and deprotection cycles. | Deprotection and neutralization steps can be more time-consuming. | Automated synthesizers are well-optimized for Fmoc chemistry.[10] |
Experimental Protocols
General Fmoc-SPPS Protocol
This protocol outlines the manual synthesis of a peptide on a Rink Amide resin.
-
Resin Swelling: Swell the Rink Amide resin (e.g., 0.1 mmol scale) in dimethylformamide (DMF) for 1 hour in a reaction vessel.[4]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.[4]
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents), a coupling reagent like HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.
-
Add a base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents).
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Wash the resin with DMF (3-5 times).
-
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with dichloromethane (DCM) and dry under vacuum.
-
Prepare a cleavage cocktail, typically TFA/TIS/H2O (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
General Boc-SPPS Protocol
This protocol outlines the manual synthesis of a peptide on a Merrifield resin.
-
Resin Swelling and Amino Acid Loading: Swell the Merrifield resin in DCM. The first Boc-protected amino acid is typically esterified to the resin as its cesium salt.[8]
-
Boc Deprotection:
-
Wash the resin with DCM.
-
Add a solution of 50% TFA in DCM to the resin and agitate for 30 minutes.[8]
-
Drain the deprotection solution.
-
Wash the resin with DCM.
-
-
Neutralization:
-
Add a solution of 10% DIPEA in DCM to the resin and agitate for 5-10 minutes.
-
Wash the resin with DCM (3-5 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Boc-amino acid (3 equivalents) and a coupling reagent like DCC/HOBt (3 equivalents each) in DCM or DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate for 2-4 hours.
-
Monitor the coupling reaction.
-
Wash the resin with DCM and DMF.
-
-
Repeat: Repeat the deprotection, neutralization, and coupling steps for each amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
Dry the peptide-resin under vacuum.
-
Carefully add anhydrous hydrogen fluoride (HF) with a scavenger like anisole at 0°C. (Caution: HF is extremely hazardous and requires specialized equipment and training).
-
After 1-2 hours, evaporate the HF.
-
Wash the resin with cold diethyl ether to remove the cleaved peptide.
-
Precipitate and collect the peptide as in the Fmoc protocol.
-
Visualizing the Workflows
Fmoc Solid-Phase Peptide Synthesis Workflow
Caption: A schematic of the Fmoc-based solid-phase peptide synthesis cycle.
Boc Solid-Phase Peptide Synthesis Workflow
Caption: A schematic of the Boc-based solid-phase peptide synthesis cycle.
Conclusion and Recommendations
The Fmoc-based strategy is the current method of choice for the routine synthesis of a wide variety of peptides due to its mild conditions, high efficiency, and compatibility with sensitive functionalities.[3] For standard peptide synthesis, the Fmoc approach generally offers a more reliable and versatile platform.
The Boc-based strategy, while older, should not be discounted. It remains a powerful tool for the synthesis of particularly challenging sequences that are prone to aggregation, where the different solvation properties of the peptide-resin in the Boc protocol can be advantageous.
The use of modified building blocks like this compound within an Fmoc strategy represents a valuable tool for overcoming specific synthetic challenges, such as poor solubility and difficult couplings. Researchers encountering these issues should consider incorporating such specialized reagents to improve the outcome of their syntheses.
Ultimately, the selection of a synthesis strategy should be made after careful consideration of the target peptide's properties, the available laboratory infrastructure (especially concerning the handling of hazardous reagents like HF), and the overall goals of the research project.
References
- 1. Bot Detection [iris-biotech.de]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. chempep.com [chempep.com]
- 7. researchgate.net [researchgate.net]
- 8. chempep.com [chempep.com]
- 9. peptide.com [peptide.com]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fmoc-AEEA - Creative Peptides [creative-peptides.com]
- 12. chemimpex.com [chemimpex.com]
- 13. Solid phase peptide synthesis using Nα-fluorenylmethoxycarbonylamino acid pentafluorophenyl esters - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of Fmoc-O2Oc-OPfp
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of Fmoc-O2Oc-OPfp (Pentafluorophenyl 8-(Fmoc-amino)-3,6-dioxaoctanoate), a reactive ester commonly used in peptide synthesis. Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.
I. Understanding the Hazards
This compound is a reactive compound that, while stable under standard laboratory conditions, is sensitive to moisture.[1] Its primary hazards stem from the pentafluorophenyl (PFP) ester group, an excellent leaving group that makes the compound reactive. The degradation or reaction of this compound can release pentafluorophenol.
Pentafluorophenol is classified as a hazardous substance. It is harmful if swallowed, comes into contact with the skin, or is inhaled.[2] It is known to cause skin and eye irritation.[2][3] Therefore, all handling and disposal procedures must be designed to prevent exposure to both the parent compound and its potential byproducts.
II. Personal Protective Equipment (PPE)
Before beginning any disposal-related activities, ensure that the following personal protective equipment is worn:
-
Eye Protection: Tightly fitting safety goggles and a face shield (minimum 8 inches) are mandatory.
-
Hand Protection: Handle with chemical-resistant gloves. Gloves must be inspected before use and disposed of as contaminated waste after completion of the task.
-
Protective Clothing: A lab coat or chemical-resistant apron should be worn.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
III. Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the safe disposal of this compound waste, including pure compound and solutions.
Step 1: Waste Segregation
Proper segregation of chemical waste is the first and most critical step.
-
Solid Waste: Collect unreacted this compound, contaminated personal protective equipment (gloves, etc.), and weighing papers in a designated, sealed container labeled "Halogenated Organic Solid Waste."
-
Liquid Waste:
-
Solutions of this compound in organic solvents should be collected in a separate, sealed, and clearly labeled container for "Halogenated Organic Liquid Waste."
-
Never mix this waste stream with non-halogenated solvents, as this complicates disposal and increases costs.[4]
-
Aqueous waste from reaction workups should be collected and treated as hazardous aqueous waste. Do not dispose of it down the drain.
-
Step 2: Quenching of Reactive Waste
For residual amounts of this compound in reaction vessels, it is best practice to quench the reactivity before final cleaning and disposal. This should be performed in a fume hood.
-
Prepare a Quenching Solution: A dilute solution of a nucleophilic amine, such as a 1 M solution of glycine or lysine in water, or a dilute solution of sodium bicarbonate can be used.
-
Slow Addition: Slowly and carefully add the quenching solution to the vessel containing the this compound residue. Be aware of any potential for heat generation or gas evolution.
-
Stir: Allow the mixture to stir at room temperature for at least one hour to ensure complete reaction.
-
Dispose of Quenched Mixture: The resulting aqueous mixture should be collected as "Hazardous Aqueous Waste."
Step 3: Container Management and Labeling
-
All waste containers must be in good condition and compatible with the waste they hold.
-
Label all waste containers clearly with "Hazardous Waste" and the full chemical name of the contents (e.g., "Waste this compound in Dichloromethane").
-
Keep waste containers closed except when adding waste.
-
Store waste containers in a designated satellite accumulation area, segregated from incompatible materials.[5]
Step 4: Final Disposal
Arrange for the collection of all hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Never dispose of this compound or its containers in the regular trash or down the sanitary sewer.
IV. Spill Management
In the event of a spill, the following procedures should be followed immediately:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain: If safe to do so, prevent the spill from spreading. For solid spills, avoid generating dust.
-
Clean-up:
-
Small Spills (Solid): Use appropriate tools to carefully sweep up the solid material and place it in a sealed container for disposal as hazardous waste.
-
Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). Place the contaminated absorbent material into a sealed container for disposal.
-
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
V. Quantitative Hazard Data
The following table summarizes key hazard information for Pentafluorophenol, a potential degradation product of this compound.
| Hazard Classification | GHS Statements |
| Acute Toxicity | Harmful if swallowed or in contact with skin |
| Skin Irritation | Causes skin irritation |
| Eye Irritation | Causes serious eye irritation |
| Respiratory Irritation | May cause respiratory irritation |
Data sourced from multiple safety data sheets for Pentafluorophenol.
VI. Disposal Workflow
The logical flow for making decisions regarding the disposal of this compound is illustrated in the diagram below.
Caption: Logical workflow for the safe disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
